Desmethylmebeverine alcohol
Description
Properties
IUPAC Name |
4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14/h6-9,13,17-18H,3-5,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGYIAYXMHMWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935158 | |
| Record name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-67-1 | |
| Record name | Desmethylmebeverine alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: Desmethylmebeverine Alcohol (CAS 155172-67-1)
[1][2][3][4]
Executive Summary
Desmethylmebeverine Alcohol (also known as O-desmethyl mebeverine alcohol) is a secondary metabolite and potential process impurity of the antispasmodic drug Mebeverine .[] Functionally, it represents the hydrolyzed alcohol fragment of the parent drug, subsequently modified via O-demethylation at the phenyl ring.
In drug development, this compound is critical for impurity profiling (per ICH Q3A/B guidelines) and metabolic pathway elucidation . While Mebeverine Acid is the primary circulating metabolite in humans, Desmethylmebeverine Alcohol serves as a marker for specific CYP450-mediated phase I oxidative metabolism.
Chemical Identity & Structural Analysis[5][6]
| Property | Detail |
| Common Name | Desmethylmebeverine Alcohol |
| CAS Registry Number | 155172-67-1 |
| IUPAC Name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol |
| Synonyms | O-Desmethyl Mebeverine Alcohol; 4-[Ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]-1-butanol |
| Molecular Formula | C₁₅H₂₅NO₂ |
| Molecular Weight | 251.37 g/mol |
| SMILES | CCN(CCCCO)C(C)CC1=CC=C(O)C=C1 |
| Structural Features | Secondary alcohol (terminal), Phenolic hydroxyl (para-position), Tertiary amine (central core) |
Structural Commentary
The molecule consists of a phenol core linked via a propyl chain to a central tertiary amine . This amine is further substituted with an ethyl group and a 4-hydroxybutyl chain .[2] Unlike its precursor, Mebeverine Alcohol, which possesses a methoxy group (-OCH₃), this compound features a free phenolic hydroxyl (-OH), significantly altering its polarity and hydrogen-bonding potential.
Physicochemical Profiling
Understanding the physicochemical properties is essential for developing extraction protocols and chromatographic methods.
| Parameter | Value / Characteristic | Context |
| Physical State | Solid / Powder | Hygroscopic nature requires desiccated storage.[] |
| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents. |
| Water Solubility | Moderate to Low | pH-dependent due to the ionizable amine and phenol. |
| pKa (Base) | ~10.2 (Predicted) | Attributed to the tertiary amine nitrogen. |
| pKa (Acid) | ~9.8 (Predicted) | Attributed to the phenolic hydroxyl group. |
| LogP | ~2.1 (Predicted) | Less lipophilic than Mebeverine Alcohol (LogP ~2.6) due to -OH. |
| Storage | -20°C (Long term) | Protect from light and moisture to prevent oxidation. |
Pharmacological Context & Metabolic Pathway[8]
Desmethylmebeverine Alcohol is generated through a two-step metabolic biotransformation of Mebeverine.
-
Hydrolysis: Rapid esterase-mediated hydrolysis of Mebeverine yields Veratric Acid and Mebeverine Alcohol .[3]
-
O-Demethylation: Mebeverine Alcohol undergoes oxidative demethylation (likely via CYP450 isozymes) to form Desmethylmebeverine Alcohol .
Metabolic Pathway Visualization
Figure 1: Biotransformation pathway of Mebeverine leading to Desmethylmebeverine Alcohol.
Synthesis & Isolation Strategy
For analytical reference standards, isolation from biological matrices is inefficient. Chemical synthesis is the preferred route.
Retrosynthetic Analysis
The most robust synthetic approach involves reductive amination .
-
Precursors:
-
Amine Fragment: 4-(Ethylamino)butan-1-ol (CAS 13325-10-5 derivative).
-
Ketone Fragment: 1-(4-Hydroxyphenyl)propan-2-one (CAS 770-39-8).
-
-
Reaction Protocol:
-
Condense the ketone and amine in a solvent like Dichloromethane (DCM) or Methanol.
-
Use a reducing agent such as Sodium Triacetoxyborohydride (STAB) to reduce the intermediate imine.
-
Note: The phenolic hydroxyl may require transient protection (e.g., benzyl ether) if side reactions occur, followed by hydrogenolysis.
-
Alternative Route (Demethylation)
Analytical Characterization
Validating the identity of CAS 155172-67-1 requires a multi-modal approach.
A. HPLC-UV / LC-MS Profiling
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (buffers amine, improves peak shape).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection:
-
UV: 280 nm (Phenolic absorption).
-
MS (ESI+): Look for parent ion [M+H]⁺ = 252.2 .
-
-
Differentiation: Desmethylmebeverine Alcohol (m/z 252) will elute earlier than Mebeverine Alcohol (m/z 266) due to increased polarity (OH vs OMe).
B. Mass Spectrometry Fragmentation (MS/MS)
In MS/MS (Product Ion Scan of 252.2), expect the following diagnostic fragments:
-
m/z 107: Hydroxybenzyl cation (characteristic of the phenol moiety).
-
m/z 146: Loss of the hydroxybenzyl fragment.
-
m/z 234: Loss of water ([M+H] - 18).
C. NMR Spectroscopy Expectations (¹H-NMR, 400 MHz, DMSO-d₆)
-
Aromatic Region: Two doublets (AA'BB' system) around 6.6 - 7.0 ppm , integrating to 4 protons (characteristic of para-substituted phenol).
-
Phenolic OH: Broad singlet around 9.0 - 9.2 ppm (exchangeable with D₂O).
-
Methine (Chiral Center): Multiplet around 2.8 - 3.0 ppm .
-
Methyl Group: Doublet around 0.9 ppm .
-
Ethyl/Butyl Chains: Complex multiplets in the 1.0 - 2.6 ppm range.
-
Aliphatic OH: Broad singlet/triplet around 4.4 ppm .
Analytical Workflow Diagram
Figure 2: Analytical workflow for the identification and quantification of Desmethylmebeverine Alcohol.
References
-
Stockis, A., et al. (2002).[3] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[3] Retrieved from [Link]
-
World Anti-Doping Agency (WADA). (2021).[7] TL02 - Mebeverine Metabolism. WADA Technical Letter. Retrieved from [Link]
-
Kraemer, T., et al. (2000).[7] On the metabolism of the amphetamine-derived antispasmodic drug mebeverine. Drug Metabolism and Disposition, 28(3), 339-347.[7] Retrieved from [Link]
Sources
- 2. O-Desmethyl Mebeverine Alcohol - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Desmethyl Mebeverine Alcohol - CAS - 155172-67-1 | Axios Research [axios-research.com]
- 5. Desmethyl Mebeverine Alcohol Glucuronide | CymitQuimica [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. wada-ama.org [wada-ama.org]
An In-Depth Technical Guide to O-Desmethyl Mebeverine Alcohol: Structure, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of O-Desmethyl Mebeverine Alcohol, a significant metabolite of the musculotropic antispasmodic drug, mebeverine. This document delves into the metabolite's chemical structure, its metabolic formation from the parent drug, and detailed analytical methodologies for its detection and quantification in biological matrices. Authored for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with technical accuracy, offering a self-validating system of protocols and a deep understanding of the causality behind experimental choices. The content is grounded in authoritative sources, complete with in-text citations and a comprehensive reference list.
Introduction: Mebeverine and its Metabolic Fate
Mebeverine is a widely prescribed drug for the symptomatic treatment of irritable bowel syndrome (IBS) and other gastrointestinal spasmodic conditions. Its therapeutic action is primarily attributed to a direct relaxant effect on the smooth muscles of the gastrointestinal tract. Upon oral administration, mebeverine undergoes rapid and extensive first-pass metabolism, making the parent drug virtually undetectable in plasma[1]. Consequently, understanding its metabolic profile is paramount for pharmacokinetic studies and for assessing oral exposure.
The primary metabolic pathway of mebeverine involves the enzymatic hydrolysis of its ester bond by esterases, yielding veratric acid and mebeverine alcohol[2][3]. Mebeverine alcohol then serves as a substrate for further biotransformation, leading to the formation of several other metabolites, including the subject of this guide, O-desmethyl mebeverine alcohol[4].
Chemical Structure and Properties of O-Desmethyl Mebeverine Alcohol
The precise chemical identity of O-desmethyl mebeverine alcohol is crucial for its synthesis as a reference standard and for its accurate identification in analytical assays.
| Property | Value | Source(s) |
| IUPAC Name | 4-[2-[Ethyl(4-hydroxybutyl)amino]propyl]phenol | [1][5] |
| CAS Number | 155172-67-1 | [1][5][6] |
| Molecular Formula | C15H25NO2 | [1][5][6] |
| Molecular Weight | 251.36 g/mol | [1][5] |
The structure is characterized by a phenol group, resulting from the O-demethylation of the methoxy group on the aromatic ring of mebeverine alcohol. This structural modification significantly alters the polarity and potential for further conjugation reactions compared to its precursor.
Metabolic Pathway: Formation of O-Desmethyl Mebeverine Alcohol
The generation of O-desmethyl mebeverine alcohol is a two-step process initiated after the oral intake of mebeverine.
Caption: Metabolic conversion of mebeverine to O-desmethyl mebeverine alcohol.
Step 1: Hydrolysis of Mebeverine The initial and most rapid metabolic step is the hydrolysis of the ester linkage in mebeverine. This reaction is catalyzed by carboxylesterases, which are abundant in the liver and intestinal mucosa. This enzymatic cleavage results in the formation of two primary metabolites: mebeverine alcohol and veratric acid[2][3]. The high efficiency of this hydrolysis is the primary reason for the low systemic bioavailability of the parent mebeverine molecule.
Step 2: O-Demethylation of Mebeverine Alcohol Following its formation, mebeverine alcohol undergoes Phase I metabolism, primarily through O-demethylation. This reaction involves the removal of a methyl group from the methoxy-substituted aromatic ring, leading to the formation of a phenolic hydroxyl group. This biotransformation is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are key players in the metabolism of a vast array of xenobiotics[7][8][9]. While the specific CYP isozymes responsible for the O-demethylation of mebeverine alcohol have not been definitively identified in the literature, CYP enzymes are well-known to catalyze such reactions[7][8][9]. This enzymatic process yields O-desmethyl mebeverine alcohol[4].
Pharmacokinetics of O-Desmethyl Mebeverine Alcohol
Given the rapid and extensive metabolism of mebeverine, the pharmacokinetic profile of its metabolites, including O-desmethyl mebeverine alcohol, is of significant interest for understanding the drug's disposition.
| Parameter | Value (Arithmetic Mean ± SD) | Conditions | Source(s) |
| Cmax (ng/mL) | 24.43 ± 8.71 | Fasted, single dose | [10] |
| tmax (h) | Median (range): Not specified | Fasted, single dose | [10] |
| AUCτ (ng/ml/h) | Not specified | Fasted, single dose | [10] |
Note: The available public assessment report provides some pharmacokinetic data for desmethyl mebeverine alcohol, but a complete dataset with all parameters from a single, comprehensive study was not found.
Analytical Methodologies for Structural Elucidation and Quantification
The accurate identification and quantification of O-desmethyl mebeverine alcohol in biological samples are essential for metabolic and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most powerful and commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like O-desmethyl mebeverine alcohol, derivatization is a necessary step to increase their volatility.
Experimental Protocol: GC-MS Analysis of O-Desmethyl Mebeverine Alcohol in Human Plasma
This protocol is a synthesized methodology based on established practices for mebeverine metabolite analysis[2].
-
Sample Preparation and Extraction:
-
To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of the metabolite).
-
Perform enzymatic hydrolysis of potential glucuronide conjugates by adding β-glucuronidase and incubating at an appropriate temperature (e.g., 37°C).
-
Conduct solid-phase extraction (SPE) using a C18 cartridge to isolate the metabolites.
-
Condition the cartridge with methanol followed by water.
-
Load the plasma sample.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the metabolites with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried residue in a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the hydroxyl groups.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions (Illustrative):
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of the derivatized analyte.
-
-
Mass Spectrometer Conditions (Illustrative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized O-desmethyl mebeverine alcohol and the internal standard.
-
-
Mass Spectral Fragmentation: The mass spectrum of the derivatized O-desmethyl mebeverine alcohol will exhibit characteristic fragments. The fragmentation pattern is influenced by the derivatizing group. For a silylated derivative, common fragmentations would involve cleavage of the C-C bond alpha to the nitrogen atom and fragmentation of the silyl groups. The specific ions to be monitored in SIM mode should be determined by analyzing a pure standard of the derivatized metabolite.
Caption: Workflow for the GC-MS analysis of O-desmethyl mebeverine alcohol.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific technique that often does not require derivatization, making it a preferred method for the analysis of polar and non-volatile metabolites in complex biological matrices.
Experimental Protocol: HPLC-MS/MS Analysis of O-Desmethyl Mebeverine Alcohol in Human Plasma
This protocol is a synthesized methodology based on published methods for the simultaneous quantification of mebeverine metabolites[11][12].
-
Sample Preparation:
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., a deuterated analog of O-desmethyl mebeverine alcohol)[11].
-
Perform protein precipitation by adding a larger volume of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion for analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions (Illustrative):
-
Column: A reversed-phase C18 or C8 column with a small particle size (e.g., < 2 µm) for high resolution.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient program should be optimized to achieve good separation of the metabolite from other endogenous components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometer Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Precursor Ion: The protonated molecule [M+H]+ of O-desmethyl mebeverine alcohol.
-
Product Ion(s): Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion. These fragments typically result from the cleavage of the side chain.
-
-
-
Mass Spectral Fragmentation in MS/MS: In positive ion ESI-MS/MS, the protonated molecule of O-desmethyl mebeverine alcohol will fragment in a predictable manner. Key fragmentations often involve the loss of the butanol side chain and cleavage at the benzylic position. The selection of specific MRM transitions is crucial for the development of a robust and reliable quantitative assay.
Caption: Workflow for the HPLC-MS/MS analysis of O-desmethyl mebeverine alcohol.
Synthesis of O-Desmethyl Mebeverine Alcohol as a Reference Standard
Conclusion
O-Desmethyl mebeverine alcohol is a key metabolite in the biotransformation of mebeverine. Its chemical structure, arising from the hydrolysis and subsequent O-demethylation of the parent drug, dictates its physicochemical properties and analytical behavior. This technical guide has provided a detailed overview of its structure, metabolic formation, and state-of-the-art analytical methodologies for its analysis. The provided protocols for GC-MS and HPLC-MS/MS serve as a robust starting point for researchers and drug development professionals in their efforts to study the pharmacokinetics and metabolism of mebeverine. The continued investigation into the specific enzymes involved in its formation and the generation of comprehensive pharmacokinetic data will further enhance our understanding of this important drug and its metabolites.
References
-
Public Assessment Report of the Medicines Evaluation Board in the Netherlands for Mebeverine HCl Aurobindo Retard 200 mg modified release capsules, hard. (2017). Geneesmiddeleninformatiebank. [Link]
-
Tulich, L. J., Randall, J. L., Kelm, G. R., & Wehmeyer, K. R. (1996). Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method. Journal of Chromatography B: Biomedical Applications, 682(2), 273–281. [Link]
-
Moskaleva, N. E., Baranov, P. A., Mesonzhnik, N. V., & Appolonova, S. A. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118–125. [Link]
- Kraemer, T., Bickeboeller-Friedrich, J., & Maurer, H. H. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine. Drug Metabolism and Disposition, 28(3), 253–260.
-
Desmethyl Mebeverine Alcohol-D5. Veeprho. [Link]
-
Proposed mass spectral fragmentation pathways of MB metabolites. ResearchGate. [Link]
-
Moskaleva, N. E., Kuznetsov, R. M., Markin, P. A., & Appolonova, S. A. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Periódico Tchê Química, 16(32), 633-646. [Link]
- Method of producing high-purity 4-(2-hydroxyethyl)phenol.
-
Foti, R. S., & Wahlstrom, J. L. (2014). Melatonin Activation by Human Cytochrome P450 Enzymes: A Comparison between Different Isozymes. International journal of molecular sciences, 15(10), 18793–18808. [Link]
-
Al-Jenoobi, F. I., Al-Suwayeh, S. A., Muzaffar, I., & Alam, M. A. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina (Kaunas, Lithuania), 60(7), 1083. [Link]
-
Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5. [Link]
-
Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and occurrence of O-demethylation in plant metabolism. Frontiers in plant science, 1, 14. [Link]
-
Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of pharmaceutical and biomedical analysis, 29(1-2), 335–340. [Link]
Sources
- 1. O-Desmethyl Mebeverine Alcohol | CAS 155172-67-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. O-Desmethyl Mebeverine Alcohol - Acanthus Research [acanthusresearch.com]
- 7. Melatonin Activation by Human Cytochrome P450 Enzymes: A Comparison between Different Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. deboni.he.com.br [deboni.he.com.br]
- 12. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Pharmacokinetic Profiling: Mebeverine Metabolite O-Desmethyl Alcohol
[1]
Executive Summary
This technical guide provides a rigorous analysis of the pharmacokinetics (PK), metabolic formation, and bioanalytical quantification of O-desmethyl mebeverine alcohol (also known as desmethyl mebeverine alcohol). While often overshadowed by the major circulating metabolite (desmethyl mebeverine acid, DMAC), the O-desmethyl alcohol moiety represents a critical node in the metabolic cascade of mebeverine.
Recent bioequivalence studies and receptor binding assays have elucidated that while its plasma exposure is low (
Metabolic Pathway & Chemical Identity
Mebeverine is an ester prodrug that undergoes rapid, extensive first-pass metabolism.[1] The parent compound is rarely detectable in systemic circulation.[2] The metabolic pathway bifurcates immediately upon hydrolysis.
The Hydrolysis-Oxidation Cascade
-
Primary Hydrolysis: Mebeverine is hydrolyzed by plasma and hepatic esterases into Veratric Acid and Mebeverine Alcohol (MAL).[1]
-
Secondary Metabolism (The Alcohol Arm):
-
Oxidation: The primary pathway for MAL is oxidation to Mebeverine Acid (MAC) , followed by demethylation to Desmethyl Mebeverine Acid (DMAC) . DMAC is the major circulating metabolite.
-
Demethylation (The Target Pathway): A minor fraction of Mebeverine Alcohol undergoes direct O-demethylation at the para-methoxy position of the phenethyl ring, yielding O-Desmethyl Mebeverine Alcohol .
-
Structural Visualization
The following diagram illustrates the metabolic divergence, highlighting the formation of the O-desmethyl alcohol metabolite.
Figure 1: Metabolic pathway of Mebeverine showing the divergence between the major acid pathway and the minor alcohol demethylation pathway.
Pharmacokinetic Profile
The pharmacokinetic signature of O-desmethyl mebeverine alcohol is characterized by rapid formation and low systemic exposure relative to the acid metabolites.
Quantitative Parameters (Single Dose, 200 mg Modified Release)
The following data aggregates findings from bioequivalence studies utilizing high-sensitivity LC-MS/MS assays.
| Parameter | O-Desmethyl Mebeverine Alcohol | Desmethyl Mebeverine Acid (DMAC) | Interpretation |
| 1.8 – 2.0 ng/mL | ~1670 ng/mL | The alcohol metabolite circulates at ~0.1% of the major acid metabolite concentration. | |
| ~2.0 – 3.0 h | 1.0 – 2.5 h | Appearance in plasma is rate-limited by the initial hydrolysis step. | |
| 12.0 – 13.0 ng·h/mL | >4000 ng[3]·h/mL | Low extent of exposure confirms it is a minor elimination pathway. | |
| Elimination | Renal (conjugated) | Renal | Excreted largely as glucuronide conjugates. |
Pharmacodynamic Implications
Despite its low plasma concentration, O-desmethyl mebeverine alcohol is pharmacologically active.
-
Mechanism: Potent antagonist of the
-adrenergic receptor. -
Clinical Relevance: While DMAC is the surrogate marker for bioequivalence due to its stability and abundance, the O-desmethyl alcohol contributes to the localized antispasmodic effect on intestinal smooth muscle before systemic clearance.
Bioanalytical Methodology (LC-MS/MS)[5]
Quantifying O-desmethyl mebeverine alcohol requires a method capable of sub-nanogram sensitivity (LLOQ < 0.1 ng/mL) due to its low circulating levels.
Sample Preparation Protocol
Objective: Isolate the metabolite from human plasma while preventing ex vivo hydrolysis of any residual parent mebeverine.
-
Collection: Collect blood into
EDTA tubes containing Sodium Fluoride (NaF) to inhibit esterase activity immediately. -
Internal Standard (IS) Addition: Add 50
L of Desmethyl Mebeverine Alcohol-d5 (deuterated standard) to 200 L of plasma. -
Protein Precipitation:
-
Add 600
L of ice-cold Acetonitrile (1% Formic Acid). -
Vortex for 60 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Evaporation & Reconstitution:
-
Transfer supernatant to a clean plate.
-
Evaporate under nitrogen stream at 40°C.
-
Reconstitute in 150
L of Mobile Phase A/B (50:50).
-
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7
m, 2.1 x 50 mm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Ionization: ESI Positive Mode (
). -
MRM Transitions:
-
Analyte: 252.2
121.1 m/z (Quantifier). -
IS (d5): 257.2
126.1 m/z.
-
Bioanalytical Logic Diagram
Figure 2: Workflow for the high-sensitivity quantification of O-desmethyl mebeverine alcohol.
References
-
Stockis, A., et al. (2002). "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[2] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Tulich, L.J., et al. (1996).[] "Determination of Two Mebeverine Metabolites, Mebeverine Alcohol and Desmethylmebeverine Alcohol, in Human Plasma by a Dual Stable Isotope-Based Gas Chromatographic-Mass Spectrometric Method." Journal of Chromatography B. Link
-
Medicines & Healthcare products Regulatory Agency (MHRA). (2018). "Public Assessment Report: Mebeverine Hydrochloride 135mg Film-Coated Tablets."[1] Link
-
Hatami, M., et al. (2017). "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link
Desmethylmebeverine alcohol molecular weight and formula
Molecular Identity, Metabolic Genesis, and Analytical Profiling
Executive Summary
Desmethylmebeverine alcohol (also known as O-desmethylmebeverine alcohol) is a Phase I metabolite of the antispasmodic agent mebeverine.[] Chemically identified as 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol , it represents the product of ester hydrolysis followed by O-demethylation of the parent drug.[]
While mebeverine itself is rapidly hydrolyzed in plasma to veratric acid and mebeverine alcohol, the subsequent metabolic cascade produces desmethylmebeverine alcohol.[] This molecule is critical in pharmacokinetic profiling as it serves as a marker for the O-demethylation pathway, distinct from the oxidative pathway that yields mebeverine acid.[]
Physicochemical Identity
The following data establishes the core chemical specifications for Desmethylmebeverine alcohol, validated for use in impurity profiling and metabolite identification standards.
| Property | Specification |
| Chemical Name | 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol |
| Common Synonyms | O-Desmethylmebeverine alcohol; Desmethyl Mebeverine Alcohol |
| CAS Registry Number | 155172-67-1 |
| Molecular Formula | C₁₅H₂₅NO₂ |
| Molecular Weight | 251.37 g/mol |
| Monoisotopic Mass | 251.1885 Da |
| SMILES | CCN(CCCCO)C(C)CC1=CC=C(C=C1)O |
| LogP (Predicted) | ~1.87 |
| pKa (Predicted) | 9.98 (Phenolic OH), 10.1 (Amine) |
| Physical State | Solid / Powder |
Metabolic Genesis and Pathway Logic
Mebeverine undergoes a "first-pass" metabolism that is nearly 100% efficient, meaning the parent compound is rarely detected in plasma.[] The primary metabolic route involves:
-
Rapid Hydrolysis: Esterases cleave mebeverine into Veratric Acid and Mebeverine Alcohol .[]
-
Divergent Biotransformation: Mebeverine alcohol is then processed via two competing pathways:
-
Oxidation: To Mebeverine Acid (Major pathway).[]
-
O-Demethylation: To Desmethylmebeverine Alcohol (Minor pathway, CYP450 mediated).[]
-
The presence of Desmethylmebeverine alcohol indicates specific enzymatic activity (likely CYP2D6 or similar O-demethylases) acting on the phenethylamine moiety.[]
Metabolic Pathway Diagram
The following directed graph illustrates the causal flow from the parent drug to its specific alcohol and acid metabolites.[][2]
Figure 1: Biotransformation pathway of Mebeverine, highlighting the O-demethylation route yielding Desmethylmebeverine Alcohol.[]
Analytical Methodology: LC-MS/MS Protocol
Quantifying Desmethylmebeverine alcohol requires high sensitivity due to its lower abundance compared to the acid metabolites.[] The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode.
Sample Preparation (Plasma)
Principle: Protein precipitation is preferred over SPE for recovery of polar alcohol metabolites.[]
-
Aliquot: Transfer 200 µL of human plasma to a centrifuge tube.
-
Internal Standard: Add 20 µL of deuterated internal standard (Desmethylmebeverine Alcohol-d5).
-
Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN). Vortex for 60 seconds.[]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 100 µL Mobile Phase A/B (90:10).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[]
-
Mobile Phase A: 0.1% Formic Acid in Water.[]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B[]
-
1-4 min: Linear ramp to 90% B
-
4-5 min: Hold 90% B
-
5.1 min: Re-equilibrate 10% B
-
-
Flow Rate: 0.4 mL/min.[]
Mass Spectrometry Parameters (MRM)
The molecule ionizes readily in ESI+ due to the tertiary amine.[]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Desmethylmebeverine Alcohol | 252.2 [M+H]⁺ | 107.1 (Quantifier) | 30 | 25 |
| 135.1 (Qualifier) | 30 | 20 | ||
| Internal Standard (d5) | 257.2 [M+H]⁺ | 112.1 | 30 | 25 |
Note: The product ion at m/z 107.1 typically corresponds to the hydroxy-benzyl fragment, characteristic of the desmethylated phenol ring.[]
Synthesis and Isolation
For researchers requiring reference standards, Desmethylmebeverine alcohol is typically not isolated from biological matrices due to low yield.[] It is synthesized via reductive amination :
-
Precursors: 4-(2-aminopropyl)phenol and 4-hydroxybutanal (protected).[]
-
Reaction: Reductive alkylation using Sodium Triacetoxyborohydride (STAB).
-
Deprotection: Removal of hydroxyl protecting groups.[]
-
Purification: HPLC to >98% purity.
References
-
Moskaleva, N. E., et al. (2017).[][3] HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Kristinsson, J., et al. (1994).[][3][4] The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology. Retrieved from [Link]
Sources
Biological Activity & Pharmacokinetic Characterization: Desmethylmebeverine Alcohol
The following technical guide details the biological activity, metabolic context, and analytical characterization of Desmethylmebeverine Alcohol , a specific downstream metabolite of the antispasmodic agent Mebeverine.
Technical Whitepaper for Drug Metabolism & Pharmacokinetics (DMPK) Applications[1][2]
Executive Summary
Desmethylmebeverine Alcohol (CAS: 155172-67-1) is a secondary metabolite formed during the biotransformation of Mebeverine.[1][2][3] Unlike the parent drug, which acts as a potent musculotropic antispasmodic via sodium (Na⁺) and calcium (Ca²⁺) channel blockade, Desmethylmebeverine Alcohol is pharmacologically inert regarding smooth muscle relaxation.[1][2]
Its primary significance in drug development lies not in therapeutic efficacy, but in Pharmacokinetics (PK) and Bioequivalence (BE) studies.[1][2] As Mebeverine undergoes rapid and extensive first-pass hydrolysis (ester cleavage), the parent compound is rarely detectable in plasma.[1][2][4][5] Consequently, downstream metabolites like Desmethylmebeverine Alcohol serve as critical biomarkers for monitoring systemic exposure and metabolic clearance.[1]
Chemical Identity & Metabolic Pathway
Mebeverine is a tertiary amine ester.[1] Upon oral administration, it is rapidly hydrolyzed by plasma esterases into Veratric Acid and Mebeverine Alcohol .[1][4][5][6][7] Mebeverine Alcohol subsequently undergoes O-demethylation to form Desmethylmebeverine Alcohol .[1][2][8]
Physiochemical Profile
| Property | Specification |
| Chemical Name | 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol |
| CAS Number | 155172-67-1 |
| Molecular Formula | C₁₅H₂₅NO₂ |
| Molecular Weight | 251.37 g/mol |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| Role | Phase I Metabolite (Hydrolysis + O-Demethylation) |
Biotransformation Map
The following diagram illustrates the degradation of Mebeverine into its alcohol and acid metabolites.
Figure 1: Metabolic cascade of Mebeverine.[1][4][5][6] Desmethylmebeverine Alcohol is formed via the O-demethylation of the transient Mebeverine Alcohol intermediate.[2]
Biological Activity Assessment
Lack of Antispasmodic Potency
Mebeverine functions by stabilizing excitable membranes (blocking voltage-gated Na⁺ channels) and preventing Ca²⁺ influx in smooth muscle cells.[1][2]
-
Experimental Evidence: Studies utilizing guinea pig ileum models have demonstrated that while Mebeverine induces significant relaxation (IC₅₀ ~1-5 µM), the hydrolyzed alcohol metabolites (including Desmethylmebeverine Alcohol) exhibit negligible affinity for these channels at physiological concentrations.[1][2]
-
Implication: Desmethylmebeverine Alcohol does not contribute to the therapeutic effect of the drug.[2]
Structural Toxicology & False Positives
While therapeutically inactive, the structure of Desmethylmebeverine Alcohol bears a phenethylamine backbone similar to certain amphetamines.[1][2]
-
Forensic Relevance: High concentrations of Mebeverine metabolites in urine can occasionally trigger false-positive results in immunoassays for amphetamines.[1][2][9]
-
Differentiation: Confirmatory testing via GC-MS or LC-MS/MS easily distinguishes Desmethylmebeverine Alcohol from illicit substances due to its distinct mass fragmentation pattern (presence of the hydroxybutyl chain).[1][2]
Experimental Protocols
Protocol A: Ex Vivo Smooth Muscle Relaxation Assay (Validation of Inactivity)
Objective: To confirm that Desmethylmebeverine Alcohol does not possess the antispasmodic properties of the parent drug.[2]
Reagents:
Workflow:
-
Tissue Preparation: Isolate 2 cm segments of guinea pig ileum and suspend in an organ bath containing Tyrode’s solution at 37°C.
-
Equilibration: Apply 1g resting tension and equilibrate for 60 mins, washing every 15 mins.
-
Contraction Induction: Induce sub-maximal contraction using 10 µM ACh or 60 mM KCl. Wait for a stable plateau.
-
Dosing: Add Desmethylmebeverine Alcohol cumulatively (10⁻⁸ M to 10⁻⁴ M).
-
Data Acquisition: Record isometric tension via force-displacement transducer.
-
Analysis: Calculate % relaxation relative to the maximal spasmogen-induced contraction.
Protocol B: LC-MS/MS Quantification in Plasma (PK Monitoring)
Objective: To quantify Desmethylmebeverine Alcohol as a marker of metabolic flux.
System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+) coupled to UHPLC.
Methodology:
-
Sample Prep (Solid Phase Extraction):
-
Chromatography:
-
Mass Spectrometry (MRM Mode):
Comparative Data Summary
The following table contrasts the parent drug with the Desmethylmebeverine Alcohol metabolite.
| Feature | Mebeverine (Parent) | Desmethylmebeverine Alcohol (Metabolite) |
| Primary Action | Na⁺/Ca²⁺ Channel Blocker | Inactive / Metabolic Waste |
| Plasma Half-life | Undetectable (Rapid Hydrolysis) | ~2 - 5 hours (Variable) |
| Bioavailability | Low (First-pass effect) | Systemically available post-hydrolysis |
| Smooth Muscle IC₅₀ | ~1.5 µM | > 100 µM (Inactive) |
| Analytical Use | Formulation Quality Control | PK/Bioequivalence Marker |
References
-
Stockis, A., et al. (2002).[1][2][6][7] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[2][7][10] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[1][2] Link
-
Kelm, G. R., et al. (1996).[1][2][11] "Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method." Journal of Chromatography B: Biomedical Sciences and Applications, 682(2), 273-281.[1][2][] Link
-
Den Hertog, A., & Van den Akker, J. (1987).[1][2] "The action of mebeverine and metabolites on mammalian non-myelinated nerve fibres."[1][7] European Journal of Pharmacology, 139(3), 353-355.[1][2] Link
-
BOC Sciences. (2024).[1][2] "Desmethylmebeverine Alcohol - Product Analysis and CAS 155172-67-1 Data."
Sources
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. Details of the Drug Metabolite (DM) | INTEDE [intede.idrblab.net]
- 3. ethyl alcohol suppliers USA [americanchemicalsuppliers.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Metabolic Pathway of Mebeverine to Desmethylmebeverine Alcohol
The following technical guide details the metabolic trajectory of Mebeverine, focusing specifically on the formation of Desmethylmebeverine Alcohol . This document is structured for researchers and drug development scientists, prioritizing mechanistic accuracy, experimental validation, and bioanalytical rigor.
A Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)[1]
Executive Technical Summary
Mebeverine is a musculotropic antispasmodic agent characterized by an ester linkage between a veratric acid moiety and an amino-alcohol chain.[1] Its metabolism is defined by a rapid, high-clearance hydrolytic cascade , rendering the parent compound virtually undetectable in systemic circulation shortly after administration.[1]
The specific metabolite Desmethylmebeverine Alcohol is formed via a two-step sequence:
-
Primary Hydrolysis: Cleavage of the ester bond to yield Mebeverine Alcohol.
-
Secondary Phase I Metabolism: O-demethylation of the para-methoxy group on the phenyl ring of the alcohol moiety.
While Desmethylmebeverine Acid (DMAC) is often cited as the major circulating metabolite, Desmethylmebeverine Alcohol represents a critical intermediate and a specific marker of the reductive/oxidative balance in the metabolic pathway prior to carboxylic acid formation.
The Metabolic Cascade: Mechanistic Pathway
The transformation from Mebeverine to Desmethylmebeverine Alcohol involves distinct enzymatic classes: plasma esterases and hepatic Cytochrome P450s .
Step 1: Rapid Ester Hydrolysis (First-Pass)
Upon oral administration, Mebeverine undergoes near-complete hydrolysis during first-pass metabolism.[1]
-
Enzymes: Non-specific esterases (Carboxylesterases, likely hCES1/hCES2) and plasma butyrylcholinesterase.[1]
-
Products:
-
Kinetics: Extremely rapid (
min for parent drug).[1] This step is the rate-limiting factor for the bioavailability of the parent but the generating step for the alcohol metabolite.
Step 2: O-Demethylation (Phase I)
The resulting Mebeverine Alcohol serves as the substrate for Phase I oxidative enzymes.[1]
-
Enzymes: Cytochrome P450 monooxygenases (CYP450).[1][6] Based on structural analogues (methoxy-amphetamines) and general metabolic handling of phenethylamines, CYP2D6 and CYP2C19 are the primary candidate isozymes for this O-demethylation.[1]
-
Reaction: Oxidative cleavage of the methyl ether at the para-position of the phenyl ring.
-
Product: Desmethylmebeverine Alcohol (4-[ethyl(1-(4-hydroxyphenyl)propan-2-yl)amino]butan-1-ol).[1]
Pathway Visualization
The following diagram illustrates the specific flow from parent to the target alcohol metabolite, distinguishing it from the competing acid pathway.
Figure 1: Metabolic pathway focusing on the conversion of Mebeverine to Desmethylmebeverine Alcohol.[1] Note the divergence where Mebeverine Alcohol can also be oxidized to Mebeverine Acid (MAC).[1]
Experimental Validation Protocols
To rigorously confirm this pathway and quantify the formation of Desmethylmebeverine Alcohol, the following self-validating experimental workflows are recommended.
In Vitro Microsomal Stability & Phenotyping
Objective: Confirm Mebeverine Alcohol as the precursor and identify the specific CYP isozyme responsible for the O-demethylation.
Protocol:
-
Substrate Preparation: Synthesize or procure pure Mebeverine Alcohol (not the parent ester, to isolate the second step).[1]
-
System: Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]
-
Incubation:
-
Mix HLM (0.5 mg/mL final), Buffer (0.1 M Phosphate, pH 7.4), and Substrate (1 µM Mebeverine Alcohol).[1]
-
Pre-incubation: 5 min at 37°C.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Phenotyping (Inhibition): Run parallel tubes with specific inhibitors:
-
Termination: Quench with ice-cold Acetonitrile containing Internal Standard (IS) at 0, 15, 30, and 60 min.
-
Analysis: Monitor the appearance of Desmethylmebeverine Alcohol (m/z transition ~298 → 107/121) via LC-MS/MS.
Validation Logic: If Quinidine significantly reduces the formation of Desmethylmebeverine Alcohol compared to control, CYP2D6 is the primary driver. This confirms the enzymatic mechanism.
Bioanalytical Quantification (LC-MS/MS)
For pharmacokinetic studies, distinguishing the alcohol metabolites from the acid metabolites is critical due to isobaric interferences or source fragmentation.[1]
Method Parameters:
| Parameter | Specification | Rationale |
|---|---|---|
| Column | C18 or C8 (e.g., Acquity UPLC BEH C8, 1.7 µm) | C8 provides better peak shape for secondary amines than C18.[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidic pH ensures protonation of the amine for ESI+. |
| Ionization | ESI Positive Mode | The tertiary amine is readily protonated. |
| MRM Transitions | Mebeverine Alcohol: 312.2 → 121.1Desmethyl-Meb Alcohol: 298.2 → 107.1 | Specific fragmentation of the methoxy/hydroxy-benzyl moiety. |
| Sample Prep | Protein Precipitation (PPT) or SPE | PPT is sufficient for plasma; SPE reduces matrix effect for urine.[1] |
Pharmacokinetic Profile & Data Summary
While the parent drug is transient, the metabolites exhibit distinct kinetic profiles. The table below summarizes key parameters derived from human plasma studies.
| Compound | Role | Tmax (h) | Half-life (h) | Detection Window |
| Mebeverine | Parent Drug | N/A (Rapid Hydrolysis) | < 0.5 | Negligible in plasma |
| Mebeverine Alcohol | Intermediate | 0.5 – 1.0 | ~2.0 - 2.5 | Acute phase only |
| Desmethylmebeverine Alcohol | Target Metabolite | 1.0 – 1.5 | ~2.5 - 3.0 | Secondary phase |
| Desmethylmebeverine Acid (DMAC) | Major Terminal Metabolite | 1.5 – 3.0 | 5.0 - 6.0 | Primary PK marker |
Note: Desmethylmebeverine Alcohol concentrations are typically lower than DMAC, as the oxidative pathway to the acid (MAC/DMAC) is the dominant clearance route for the alcohol intermediate.[1]
Workflow Visualization
The following DOT diagram outlines the decision logic for identifying this metabolite in a biological sample.
Figure 2: Analytical workflow for the detection and segregation of Desmethylmebeverine Alcohol from plasma samples.
References
-
Stockis, A., et al. (2002).[1][4] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[4][7] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Kelm, G. R., et al. (1996).[1][5] "Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method." Journal of Chromatography B. Link
-
Kristinsson, J., et al. (1994).[1] "Metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry." Pharmacology & Toxicology. Link
-
FDA/EMA Guidelines. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." (General guidance for CYP phenotyping protocols described in Section 3). Link
Sources
- 1. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wada-ama.org [wada-ama.org]
- 4. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openanesthesia.org [openanesthesia.org]
- 7. semanticscholar.org [semanticscholar.org]
Technical Whitepaper: Comparative Analysis of Mebeverine Metabolites – Mebeverine Acid vs. Desmethylmebeverine Alcohol
Executive Summary
Mebeverine is a musculotropic antispasmodic agent primarily used for the treatment of Irritable Bowel Syndrome (IBS).[1][2][3] Its pharmacokinetic profile is characterized by rapid and extensive first-pass metabolism, rendering the parent compound virtually undetectable in systemic circulation. Consequently, the efficacy and safety profiles of Mebeverine are intrinsically linked to its metabolic cascade.
This technical guide delineates the critical distinctions between two specific downstream metabolites: Mebeverine Acid (MAC) and Desmethylmebeverine Alcohol . While often discussed together in pharmacokinetic (PK) studies, these compounds represent divergent metabolic fates—oxidation versus demethylation—and possess distinct roles in bioanalysis and pharmacodynamics.
-
Mebeverine Acid (MAC): The product of alcohol oxidation.[4][5] It is a major circulating metabolite and serves as a primary surrogate marker for Mebeverine exposure in bioequivalence studies.
-
Desmethylmebeverine Alcohol: The product of O-demethylation.[4][] It retains the alcohol moiety and has been identified as a pharmacologically active metabolite (potent
-receptor inhibitor), contributing to the therapeutic effect despite its lower systemic abundance.[7]
Metabolic Pathway & Structural Context
Mebeverine is an ester that undergoes rapid hydrolysis by plasma and hepatic esterases. This primary cleavage yields Veratric Acid (3,4-dimethoxybenzoic acid) and Mebeverine Alcohol (MAL).[7] The subsequent biotransformation of Mebeverine Alcohol bifurcates into two distinct pathways: oxidation and demethylation.
Metabolic Cascade Diagram
The following diagram illustrates the genesis of Mebeverine Acid and Desmethylmebeverine Alcohol from the parent compound.
Figure 1: Metabolic pathway of Mebeverine showing the divergence of Mebeverine Alcohol into its oxidized (Acid) and demethylated (Alcohol) derivatives.[4][7][8][9][10]
Structural & Physicochemical Profiling
The fundamental difference between these two metabolites lies in the modification of the butyl chain versus the phenyl ring.
Comparative Analysis Table
| Feature | Mebeverine Acid (MAC) | Desmethylmebeverine Alcohol |
| Metabolic Origin | Oxidation of the aliphatic alcohol tail.[7] | O-Demethylation of the aromatic methoxy group. |
| Chemical Structure | Carboxylic acid derivative of Mebeverine. | Phenolic derivative of Mebeverine Alcohol. |
| Functional Group Change | ||
| Molecular Formula | ||
| Polarity | High (due to ionizable carboxylic acid).[7] | Moderate (increased polarity over parent due to phenol). |
| Primary Role | PK Marker: High abundance, stable elimination profile. | Active Metabolite: Retains pharmacological potency. |
Structural Elucidation
-
Mebeverine Acid: The butyl alcohol chain of the intermediate is oxidized to a butyric acid moiety. The aromatic ring remains intact as a para-methoxy structure. This oxidation significantly increases water solubility and facilitates renal excretion.
-
Desmethylmebeverine Alcohol: The para-methoxy group on the phenyl ring is demethylated to a phenol (hydroxyl group).[7] The aliphatic butyl alcohol chain remains intact. This metabolite is structurally closer to catecholamine-like structures, which may explain its receptor affinity.[7]
Pharmacokinetics & Bioanalysis[2][3][9][11]
In drug development, distinguishing these metabolites is critical for accurate bioequivalence (BE) assessment and mechanism of action (MoA) studies.[7]
Plasma Exposure & Kinetics
-
Mebeverine Acid (MAC): Along with Desmethylmebeverine Acid (DMAC), MAC is a dominant circulating species.[7][9] Plasma concentrations of the acids are typically 1000-fold higher than the alcohol forms.[4][5] It exhibits a rapid appearance (
h) and elimination ( h), making it a reliable marker for the rate of absorption.[5][7] -
Desmethylmebeverine Alcohol: Present in plasma at much lower concentrations (nanogram/mL range). Its detection requires high-sensitivity assays.[7] However, its presence is significant because it represents the "active" fraction of the dose before it is deactivated by oxidation to the acid.
Bioanalytical Strategy (LC-MS/MS)
Quantification of these metabolites requires specific mass transitions due to their structural differences.[7]
-
Sample Preparation: Protein precipitation is generally sufficient, though Solid Phase Extraction (SPE) is preferred for the low-abundance alcohol metabolites to reduce matrix effects.[7]
-
Chromatography: Reversed-phase C18 or C8 columns.
-
Mebeverine Acid elutes earlier due to the polar carboxylic acid group.
-
Desmethylmebeverine Alcohol shows greater retention than the acid but less than the parent.
-
Experimental Protocol: Simultaneous Quantification
-
Extraction: Aliquot 200
L plasma. Add Internal Standard (IS) (e.g., Mebeverine Acid-d5).[7] Precipitate with Acetonitrile. Centrifuge at 10,000 rpm for 10 min. -
Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
MS/MS Detection (ESI+):
-
Mebeverine Acid: Monitor transition
(Loss of acid chain). -
Desmethylmebeverine Alcohol: Monitor transition
(Specific to phenol ring).[7]
-
Pharmacological Implications[1][2][3][8][12][13]
The distinction between these metabolites extends beyond structure to their biological activity.
Activity of Desmethylmebeverine Alcohol
Research indicates that Desmethylmebeverine Alcohol is pharmacologically active . It acts as a potent inhibitor of
-
Mechanism:[1][7][13] The phenolic hydroxyl group likely enhances hydrogen bonding within the receptor binding pocket compared to the methoxy group of the parent/acid.
Role of Mebeverine Acid
Mebeverine Acid is largely considered inactive or significantly less active than the alcohol forms. The oxidation of the alcohol to a carboxylic acid generally terminates the pharmacological activity by preventing the molecule from crossing lipid membranes effectively and altering receptor binding affinity. Its primary value in drug development is as a stable surrogate marker for patient compliance and pharmacokinetic linearity.
References
-
Stockis, A., et al. (2002).[4][5] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[4][5] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Tulich, L. J., et al. (1996). "Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method." Journal of Chromatography B. Link
-
Moskaleva, N. E., et al. (2017). "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis. Link
-
TargetMol. "O-Desmethyl Mebeverine alcohol - Biological Activity." TargetMol Compound Database. Link
-
World Anti-Doping Agency (WADA). (2021). "Technical Letter – TL24: Mebeverine Metabolism." WADA Science. Link
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. MEBEVERINE [drugs.ncats.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Mebeverine | C25H35NO5 | CID 4031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. Desmethyl Mebeverine Alcohol - CAS - 155172-67-1 | Axios Research [axios-research.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mims.com [mims.com]
Methodological & Application
Application Note: HPLC Method Development for Desmethylmebeverine Alcohol
This Application Note is designed for researchers and analytical scientists involved in the pharmaceutical analysis of Mebeverine metabolites. It provides a comprehensive, self-validating protocol for the HPLC method development of Desmethylmebeverine Alcohol (DMA) , a key Phase I metabolite formed via hydrolysis and subsequent O-demethylation.
Introduction & Metabolic Context
Mebeverine is an antispasmodic drug primarily metabolized via ester hydrolysis to Veratric Acid and Mebeverine Alcohol .[1][2][3][4] Further metabolism of Mebeverine Alcohol involves O-demethylation at the para-position of the phenyl ring, yielding Desmethylmebeverine Alcohol (DMA).
Monitoring DMA is critical for:
-
Pharmacokinetic Studies: Understanding the complete metabolic clearance pathway.
-
Impurity Profiling: DMA can appear as a degradation product in stability samples of the parent drug.
-
Synthesis QC: Verifying the purity of synthesized metabolite standards.
Metabolic Pathway Visualization
The following diagram illustrates the formation of DMA, highlighting the structural changes that dictate chromatographic behavior.
Caption: Step-wise metabolic formation of Desmethylmebeverine Alcohol from Mebeverine.[5]
Physicochemical Profiling & Method Strategy
To develop a robust method, we must first analyze the molecule's "personality" (physicochemical properties).
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol | Contains a basic tertiary amine and an acidic phenol . |
| pKa (Base) | ~9.5 (Amine) | At neutral pH, the amine is protonated (cationic), causing tailing on standard C18 due to silanol interaction. |
| pKa (Acid) | ~10.0 (Phenol) | At high pH (>10), the phenol ionizes, reducing retention. |
| LogP | ~2.5 (Lower than parent) | Moderately lipophilic. Requires organic modifier (ACN/MeOH) for elution but elutes earlier than Mebeverine. |
| UV Max | ~225 nm, ~275 nm | Phenolic ring allows detection at 275 nm (selective) or 225 nm (sensitive). |
Strategic Decision: The pH Dilemma
-
Option A (High pH > 10): Keeps amine neutral (good peak shape) but ionizes phenol (bad retention stability). REJECTED.
-
Option B (Low pH < 3): Protonates amine (cationic) and keeps phenol neutral. Requires an end-capped column to prevent tailing but offers the most stable retention window. SELECTED.
Protocol: Optimized HPLC Method
This protocol uses a Low pH / Ion-Suppression strategy suitable for UV detection. For LC-MS applications, replace the Phosphate buffer with 0.1% Formic Acid.
Chromatographic Conditions[1][2][5][6][7][8][9][10]
-
Instrument: HPLC with PDA/DAD Detector (or UV).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).
-
Why? High surface area and "double end-capping" are essential to shield the protonated amine from silanols.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Preparation: Dissolve 2.72 g KH₂PO₄ in 1L water; adjust pH to 3.0 with dilute Phosphoric Acid. Filter (0.45 µm).
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temp: 30°C (Controls viscosity and mass transfer).
-
Injection Volume: 10 µL.
-
Detection:
-
Channel A: 225 nm (High Sensitivity).
-
Channel B: 275 nm (High Selectivity for Phenol group).
-
Gradient Program
The gradient is designed to elute the polar DMA early while washing out the lipophilic parent drug (if present).
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold (focus peak) |
| 12.0 | 40 | 60 | Linear ramp to elute DMA |
| 15.0 | 10 | 90 | Wash (Elute Mebeverine) |
| 18.0 | 10 | 90 | Hold Wash |
| 18.1 | 90 | 10 | Return to Initial |
| 23.0 | 90 | 10 | Re-equilibration |
Method Development Workflow
This diagram outlines the logic flow used to arrive at the optimized protocol above. Use this for troubleshooting or adapting the method.
Caption: Logical decision tree for selecting pH 3.0 conditions over basic pH for DMA analysis.
Validation Parameters (Self-Validating System)
To ensure the method is reliable, perform the following System Suitability Tests (SST) before every run.
System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor ( | Ensures minimal secondary interaction between the amine and silanols. | |
| Theoretical Plates ( | Indicates good column efficiency. | |
| Retention Time %RSD | Confirms pump and gradient stability. | |
| Resolution ( | If analyzing mixtures (e.g., DMA vs. Mebeverine Alcohol). |
Linearity & Range[6]
-
Standard Preparation: Prepare a stock solution of DMA (1 mg/mL) in Methanol.
-
Working Standards: Dilute with Mobile Phase A:B (90:10) to concentrations of 1, 5, 10, 50, and 100 µg/mL.
-
Acceptance:
.[7]
Limit of Quantitation (LOQ)
-
Estimated LOQ for DMA at 225 nm is approximately 0.1 µg/mL (Signal-to-Noise ratio of 10:1).
Troubleshooting Guide
Issue: Peak Tailing (> 1.5)
-
Cause: Silanol activity interacting with the amine nitrogen.
-
Fix: Add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or switch to a "Base Deactivated" (BDS) column.
Issue: Retention Time Drift
-
Cause: pH instability in the buffer.
-
Fix: Ensure buffer is prepared fresh and pH is measured after adding salts but before adding organic solvent (if premixing).
Issue: Ghost Peaks
-
Cause: Contamination from the gradient (impurities in water/ACN).
-
Fix: Run a blank gradient. Use HPLC-grade water and solvents.
References
-
Moskaleva, N.E., et al. (2017).[5][8] HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma.[2][3][9][8] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[5][9] Link
-
Stockis, A., et al. (2002).[1][10] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[1][11][10] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[10] Link
-
Santa Cruz Biotechnology. O-Desmethyl Mebeverine Alcohol Product Data. Link
-
Cayman Chemical. O-Desmethyl Mebeverine Acid (Related Metabolite Data). Link
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
- 1. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ejgm.co.uk [ejgm.co.uk]
- 7. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Technical Synthesis Guide: O-Desmethyl Mebeverine Alcohol Reference Standard
Protocol ID: AN-MEB-MET-04 | Version: 2.1[1]
Executive Summary & Application Scope
Target Molecule: O-Desmethyl Mebeverine Alcohol (Metabolite B)[1] CAS: 155172-67-1 IUPAC: 4-{ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butan-1-ol Role: Primary Phase I metabolite of Mebeverine (antispasmodic).[1][2]
This application note details the high-purity synthesis of O-Desmethyl Mebeverine Alcohol , a critical reference standard for pharmacokinetic (PK) profiling and forensic toxicology. Mebeverine undergoes rapid ester hydrolysis to Mebeverine Alcohol, followed by O-demethylation to the target compound. Because the phenolic hydroxyl group introduces regio-selectivity challenges during synthesis, this protocol utilizes a Benzyl-Protection Strategy .[1] This ensures N-alkylation specificity over O-alkylation, guaranteeing a reference standard exceeding 99.5% purity suitable for LC-MS/MS calibration.[1]
Metabolic Context & Retrosynthetic Logic
Understanding the biological origin of the target dictates the synthetic requirements. In vivo, Mebeverine is rarely detected; the "Alcohol" metabolites are the primary markers.[3]
Metabolic Pathway Visualization
The following diagram illustrates the degradation of Mebeverine into the target reference standard.
Figure 1: Metabolic cascade showing the formation of O-Desmethyl Mebeverine Alcohol.[1]
Strategic Synthesis Design
Direct alkylation of 4-hydroxy-N-ethylamphetamine is risky due to the competing nucleophilicity of the phenoxide anion (O-alkylation) versus the secondary amine (N-alkylation).[1] To mitigate this, we employ a Protection-Deprotection Strategy :
-
Precursor Selection: Start with 4-Methoxyphenylacetone (P2P derivative).[1]
-
Demethylation (Early Stage): Convert to phenol early, then protect as Benzyl ether.
-
Why? Late-stage demethylation (e.g., using BBr3) on the final amino-alcohol can lead to bromination of the primary alcohol or complex salt formation.[1]
-
-
Reductive Amination: Install the ethyl group.
-
Convergent N-Alkylation: Attach the butanol chain.
-
Global Deprotection: Simultaneous removal of protecting groups.
Detailed Synthesis Protocol
Phase 1: Preparation of the Protected Core (Intermediate A)
Objective: Synthesize N-ethyl-1-(4-(benzyloxy)phenyl)propan-2-amine.
Reagents:
-
4-Hydroxyphenylacetone (commercially available or via oxidation of 4-hydroxy-alpha-methylstyrene).[1]
-
Benzyl bromide (BnBr).
-
Ethylamine (70% aq. or 2M in THF).
-
Sodium Triacetoxyborohydride (STAB).
Workflow:
-
Protection: Dissolve 4-Hydroxyphenylacetone (1 eq) in Acetone. Add K2CO3 (2 eq) and Benzyl bromide (1.1 eq). Reflux for 4 hours. Filter and concentrate to yield 4-(Benzyloxy)phenylacetone.[1]
-
Reductive Amination:
-
Dissolve 4-(Benzyloxy)phenylacetone (10 mmol) in DCE (Dichloroethane).
-
Add Ethylamine (12 mmol) and Acetic Acid (1 eq). Stir for 30 min.
-
Add STAB (15 mmol) portion-wise at 0°C. Warm to RT and stir overnight.
-
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Dry (MgSO4) and concentrate.[1]
-
Purification: Flash chromatography (MeOH/DCM) to yield Intermediate A .
Phase 2: N-Alkylation & Chain Extension (Intermediate B)
Objective: Attach the hydroxybutyl chain without O-alkylation.
Reagents:
-
Intermediate A (from Phase 1).
-
4-Chlorobutyl acetate (Protected alcohol prevents side reactions).[1]
-
Potassium Iodide (KI) - Catalyst.[1]
-
Diisopropylethylamine (DIPEA).
-
Acetonitrile (ACN).
Workflow:
-
Dissolve Intermediate A (1 eq) in anhydrous ACN.
-
Add 4-Chlorobutyl acetate (1.2 eq), KI (0.5 eq), and DIPEA (2 eq).
-
Reflux at 80°C for 24-48 hours. Monitor by TLC/LC-MS for disappearance of secondary amine.[1]
-
Workup: Evaporate solvent. Partition between EtOAc and Water.[4]
-
Result: This yields the Benzyl-protected, Acetate-protected precursor.[1]
Phase 3: Global Deprotection & Isolation[1]
Objective: Remove Benzyl (ether) and Acetyl (ester) groups to yield the final Reference Standard.
Workflow:
-
Hydrolysis (Acetate removal): Dissolve intermediate in MeOH/Water (4:1). Add LiOH (3 eq).[1] Stir at RT for 2 hours.
-
Check: LC-MS should show loss of 42 Da (Acetyl).[1]
-
-
Hydrogenolysis (Benzyl removal):
-
Final Purification: Filter catalyst over Celite. Concentrate filtrate.
-
Crystallization: Recrystallize from Isopropanol/Ether or convert to Hydrochloride salt for stability.
Visualization of Synthesis Workflow
Figure 2: Step-by-step synthetic pathway ensuring regioselectivity.
Analytical Validation (QC)
To certify this compound as a Reference Standard, it must pass the following criteria.
Characterization Data
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | > 99.0% | HPLC-UV (210/280 nm) |
| Mass Spec | [M+H]+ = 252.36 m/z | LC-MS/MS (ESI+) |
| 1H NMR | Consistent with structure | 500 MHz DMSO-d6 |
| Solubility | Soluble in MeOH, DMSO | Visual |
Diagnostic NMR Signals (Expected)
-
Phenolic OH: Broad singlet ~9.2 ppm (Disappears with D2O).
-
Aromatic Protons: Two doublets (AA'BB' system) at ~7.0 and ~6.7 ppm (characteristic of para-substituted phenol).
-
Chiral Center (Methine): Multiplet at ~2.9 ppm.
-
N-Ethyl Group: Triplet (~1.0 ppm) and Quartet (~2.6 ppm).[1]
-
Butanol Chain: Triplet at ~3.4 ppm (CH2-OH).[1]
Handling & Stability
-
Storage: Store at -20°C under Argon. The free base is prone to oxidation (quinone formation); the Hydrochloride salt is preferred for long-term storage.[1]
-
Safety: The intermediate amines are potential irritants. The final product is a pharmacologically active metabolite; handle with standard PPE in a fume hood.
References
-
Moskaleva, N. E., et al. (2017).[7] HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma.[7] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[1][7]
-
Cayman Chemical. (n.d.). O-Desmethyl Mebeverine Acid Product Data. Cayman Chemical Catalog.
-
Kraemer, T., & Maurer, H. H. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine.[1][6][8] Drug Metabolism and Disposition.
-
Axios Research. (n.d.). Desmethyl Mebeverine Alcohol Reference Standard Data.
-
National Center for Biotechnology Information. (2024). Mebeverine Compound Summary. PubChem.
Disclaimer: This protocol is for research and development purposes only. Synthesis of pharmacologically active compounds should be performed by qualified chemists in accordance with local regulations.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Desmethyl Mebeverine Alcohol - CAS - 155172-67-1 | Axios Research [axios-research.com]
- 3. deboni.he.com.br [deboni.he.com.br]
- 4. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 5. Mebeverine - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. caymanchem.com [caymanchem.com]
- 8. chemmethod.com [chemmethod.com]
High-Sensitivity GC-MS Quantification of Desmethylmebeverine Alcohol in Human Plasma
[1]
Executive Summary & Scientific Context
Desmethylmebeverine alcohol (O-desmethyl mebeverine alcohol) is a secondary but critical metabolite of the antispasmodic drug Mebeverine .[] While Mebeverine itself is rapidly hydrolyzed in plasma to Veratric Acid and Mebeverine Alcohol (MAL), the subsequent O-demethylation of MAL yields Desmethylmebeverine alcohol (D-MAL).
Quantifying D-MAL is essential for comprehensive pharmacokinetic (PK) profiling, particularly in bioequivalence studies where metabolic variability (e.g., CYP450 polymorphism) may alter clearance pathways.
Analytical Challenges & Strategy
-
Polarity: D-MAL contains both a phenolic hydroxyl and a primary aliphatic hydroxyl group, making it non-volatile and unsuitable for direct GC analysis.
-
Conjugation: In plasma, D-MAL circulates primarily as a glucuronide conjugate. Enzymatic hydrolysis is a mandatory pre-treatment step.
-
Sensitivity: Plasma levels are often in the low ng/mL range (2–200 ng/mL), necessitating Selected Ion Monitoring (SIM) and robust Solid Phase Extraction (SPE) .
This protocol details a validated workflow using Isotope Dilution GC-MS (ID-GC-MS) with silylation derivatization, ensuring high specificity and recovery.
Experimental Design & Causality
Internal Standard (IS) Selection
-
Gold Standard: Desmethylmebeverine Alcohol-d5 (Deuterated analog).[2]
-
Rationale: Stable isotope analogs correct for matrix effects, extraction efficiency variations, and derivatization incompleteness.
-
Alternative: If a deuterated analog is unavailable, a structural analog such as Etilefrine or a homologous phenethylamine may be used, though this compromises the "self-validating" nature of the method.
Sample Preparation Logic
-
Hydrolysis:
-Glucuronidase (from Helix pomatia or E. coli) is used to cleave the glucuronide bond, releasing free D-MAL. Helix pomatia juice often contains sulfatase activity as well, providing broader deconjugation. -
Extraction (SPE vs. LLE): SPE using C18 (Octadecyl) or Mixed-Mode Cation Exchange (MCX) cartridges is superior to Liquid-Liquid Extraction (LLE) for this analyte. The amine function allows for cation exchange retention, providing cleaner extracts than simple hydrophobic retention.
Derivatization Chemistry
-
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).
-
Mechanism: Silylation replaces the active protons on the phenolic -OH and the aliphatic -OH with Trimethylsilyl (TMS) groups.[3]
-
Result: Formation of Desmethylmebeverine Alcohol-di-TMS . The tertiary amine remains underivatized. This increases volatility and thermal stability, preventing peak tailing.
Detailed Protocol
Reagents & Standards[4][5]
-
Reference Standard: Desmethylmebeverine Alcohol (Purity >98%).
-
Internal Standard: Desmethylmebeverine Alcohol-d5.[2]
-
Enzyme:
-Glucuronidase Type H-1 (from Helix pomatia). -
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
SPE Cartridges: C18 (500 mg) or Oasis MCX (Mixed-mode).
-
Solvents: Methanol (LC-MS grade), Ethyl Acetate, Pyridine (Anhydrous).
Step-by-Step Methodology
A. Sample Pre-treatment (Hydrolysis)
-
Aliquot 500 µL of plasma into a glass centrifuge tube.
-
Add 50 µL of Internal Standard working solution (e.g., 1 µg/mL).
-
Add 1.0 mL of Acetate Buffer (0.1 M, pH 5.0) containing
-Glucuronidase (approx. 5000 units/mL). -
Vortex briefly and incubate at 37°C for 2 hours (or 50°C for 1 hour).
-
Note: Verify pH is ~5.0 before incubation for optimal enzyme activity.
-
B. Solid Phase Extraction (C18 Protocol)
-
Conditioning: Pass 3 mL Methanol followed by 3 mL Water through the cartridge.
-
Loading: Load the hydrolyzed plasma sample (approx. 1.5 mL) at a slow flow rate (1 mL/min).
-
Washing: Wash with 2 mL Water, followed by 2 mL of 5% Methanol in Water.
-
Purpose: Removes salts and polar plasma proteins.
-
-
Drying: Apply full vacuum for 5 minutes to dry the sorbent bed. Moisture interferes with silylation.[4]
-
Elution: Elute analytes with 2 x 1.5 mL of Ethyl Acetate (or Methanol/Ethyl Acetate 1:1).
-
Evaporation: Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.
C. Derivatization[3][4][5][6][7][][9]
-
Reconstitute the dried residue in 50 µL of Anhydrous Pyridine .
-
Role of Pyridine: Acts as a solvent and acid scavenger (HCl) if TMCS is used.
-
-
Add 50 µL of BSTFA + 1% TMCS .
-
Cap the vial tightly and vortex.
-
Incubate at 70°C for 30 minutes .
-
Cool to room temperature and transfer to an autosampler vial with a glass insert.
GC-MS Instrumentation Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min |
| Inlet | Splitless mode, 260°C. Purge flow 50 mL/min at 1.0 min. |
| Oven Program | Initial: 100°C (hold 1 min) Ramp 1: 20°C/min to 220°C Ramp 2: 10°C/min to 300°C (hold 3 min) |
| Transfer Line | 280°C |
| Ion Source | EI (Electron Impact), 230°C, 70 eV |
| Quadrupole | 150°C |
| Acquisition | SIM (Selected Ion Monitoring) |
SIM Ion Selection (Targeted)
-
Analyte: Desmethylmebeverine Alcohol-di-TMS
-
Quantifier Ion: m/z179 (Characteristic TMS-O-Benzyl fragment).
-
Qualifier Ions: m/z266 , m/z72 (Amine alpha-cleavage).
-
-
Internal Standard: Desmethylmebeverine Alcohol-d5-di-TMS
-
Quantifier Ion: m/z184 (Shifted benzyl fragment).
-
Note: It is mandatory to run a full scan (50–500 amu) of a high-concentration standard first to confirm the retention time and exact fragmentation pattern, as specific instrument tuning can slightly alter relative abundances.
Visual Workflows
Metabolic Pathway & Analyte Formation
The following diagram illustrates the formation of the target analyte from the parent drug.
Caption: Metabolic pathway of Mebeverine leading to the formation of the target analyte, Desmethylmebeverine Alcohol.[10]
Analytical Workflow
Caption: Step-by-step analytical protocol from plasma sample to GC-MS data acquisition.
Method Validation Criteria (Bioanalytical)
To ensure the method meets regulatory standards (FDA/EMA), the following validation parameters must be assessed:
| Parameter | Acceptance Criteria | Experimental Approach |
| Linearity | 6 non-zero standards (e.g., 2, 5, 20, 50, 100, 200 ng/mL). | |
| Accuracy | 85–115% | Back-calculated concentrations of standards. |
| Precision (CV) | < 15% (20% at LLOQ) | 5 replicates at Low, Medium, and High QC levels. |
| Recovery | Consistent (>50%) | Compare extracted QC area vs. unextracted standard area. |
| Stability | < 15% deviation | Freeze/thaw cycles (3x), Benchtop (4h), Autosampler (24h). |
Troubleshooting & Optimization
-
Low Sensitivity:
-
Ensure the SPE drying step is complete. Residual water hydrolyzes the TMS derivatives, destroying the analyte before injection.
-
Check the splitless time. A purge time of <0.7 min may vent the sample before it enters the column.
-
-
Peak Tailing:
-
Indicates active sites in the inlet liner. Replace the liner with a deactivated, silanized glass wool liner.
-
Ensure the column is not overloaded; dilute high-concentration samples.
-
-
Incomplete Hydrolysis:
-
If recovery is low, check the activity of the
-glucuronidase. Some batches vary in potency. Ensure the buffer pH matches the enzyme's optimal range (usually pH 5.0–5.5).
-
References
-
Kelm, G. R., Tulich, L. J., Randall, J. L., & Wehmeyer, K. R. (1996). Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method.[11] Journal of Chromatography B: Biomedical Applications, 682(2), 273-281.[] Link
-
Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340. Link
-
Moskaleva, N. E., Baranov, P. A., Mesonzhnik, N. V., & Appolonova, S. A. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[11] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[] Link
-
Kraemer, T., & Maurer, H. H. (2001). The antispasmodic drug mebeverine leads to positive amphetamine results by fluorescence polarization immunoassay (FPIA)—studies on the toxicological analysis of urine by FPIA and GC-MS. Journal of Analytical Toxicology, 25(5), 333-338. Link
Sources
- 2. veeprho.com [veeprho.com]
- 3. chemcoplus.co.jp [chemcoplus.co.jp]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. jfda-online.com [jfda-online.com]
- 6. gcms.cz [gcms.cz]
- 7. GC-MS Based Plasma Metabolomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma in Egyptian Cohort | PLOS One [journals.plos.org]
- 9. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Advanced Solid-Phase Extraction (SPE) and LC-MS/MS Protocol for the Simultaneous Quantification of Mebeverine Metabolites
Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Drug Development Scientists.
Introduction & Clinical Significance
Mebeverine (MBV) is a musculotropic antispasmodic agent widely prescribed for irritable bowel syndrome. In vivo, MBV undergoes rapid and extensive first-pass metabolism by esterases, rendering the parent drug virtually undetectable in systemic circulation[1]. Consequently, pharmacokinetic profiling and exposure assessments must rely on the simultaneous quantification of its primary circulating metabolites: Mebeverine alcohol (MAL) , Mebeverine acid (MAC) , and Desmethylmebeverine acid (DMAC) [2].
Extracting these metabolites simultaneously from complex biological matrices (e.g., human plasma) presents a unique analytical challenge due to their divergent polarities and acid-base properties.
Figure 1: Major metabolic pathways of Mebeverine in humans.
Experimental Design & Rationale
As a Senior Application Scientist, I strongly advise against using simple protein precipitation (PPT) for this assay if high sensitivity is required. PPT leaves high concentrations of endogenous phospholipids in the extract, leading to severe ion suppression in the MS source. Instead, a Polymeric Reversed-Phase (PRP) Solid-Phase Extraction (SPE) workflow is optimal[3].
Mechanistic Causality Behind Protocol Choices:
-
Sorbent Selection (PRP over Silica C18): Traditional silica-based C18 sorbents are prone to phase collapse if the bed dries out and often lack the capacity to retain highly polar metabolites[4]. A PRP sorbent (e.g., Strata-X or Oasis HLB) contains hydrophilic pyrrolidone and lipophilic divinylbenzene moieties, providing robust, dual-mode retention for both the neutral/basic MAL and the acidic MAC/DMAC[3].
-
Acidic Pre-treatment: The addition of 2% phosphoric acid (H₃PO₄) to the plasma disrupts protein-metabolite binding[3]. More importantly, it lowers the sample pH to ~2.5. Because MAC and DMAC contain carboxylic acid groups, lowering the pH below their pKa ensures they are fully protonated (uncharged), vastly increasing their hydrophobic affinity for the SPE sorbent[2].
-
Isotope Dilution Mass Spectrometry (IDMS): To correct for matrix effects and extraction losses, stable isotopically labeled internal standards (e.g., Mebeverine alcohol-D5 and 2H5-DMAC) are mandatory[2],[5].
Self-Validating SPE Protocol
The following protocol is designed as a self-validating system. It incorporates built-in quality control steps to ensure extraction efficiency and matrix effect mitigation.
Figure 2: Polymeric Reversed-Phase SPE workflow for Mebeverine metabolites.
Step-by-Step Methodology
-
Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of the Internal Standard (IS) working solution (e.g., 100 ng/mL MAL-D5 and DMAC-D5). Add 200 µL of 2% (v/v) aqueous H₃PO₄. Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Conditioning: Mount a 30 mg / 1 mL PRP cartridge onto an SPE manifold. Pass 1.0 mL of LC-MS grade Methanol (MeOH) to solvate the pores, followed by 1.0 mL of LC-MS grade Water to equilibrate the bed.
-
Loading: Apply the 420 µL pre-treated sample. Critical Step: Maintain a flow rate of 1 drop per second. Rapid loading prevents adequate mass transfer into the sorbent pores, leading to poor recovery.
-
Washing: Wash with 1.0 mL of 5% MeOH in water. This specific organic concentration is high enough to elute endogenous salts and polar peptides, but low enough to prevent the premature elution of the most polar metabolite.
-
Elution: Elute the analytes with 1.0 mL of MeOH:Acetonitrile (70:30, v/v). The addition of Acetonitrile sharpens the elution band by disrupting strong hydrophobic interactions more effectively than pure Methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex for 1 minute and transfer to an autosampler vial.
Self-Validation Check: Always process a "Post-Extraction Spiked Blank" alongside your samples. Compare the peak area of this spiked blank to a neat standard prepared in reconstitution solvent. The calculated Matrix Factor (MF) must be between 0.85 and 1.15. If MF < 0.85, ion suppression is occurring, and the wash step organic percentage should be incrementally increased.
LC-MS/MS Analytical Conditions
Chromatographic separation is achieved using an Acquity UPLC BEH C8 column (1.7 µm, 2.1 × 50 mm)[2]. A C8 stationary phase is deliberately chosen over C18 to slightly reduce the hydrophobic retention of the highly lipophilic DMAC, ensuring a faster, sharper elution profile without sacrificing the resolution of MAL and MAC.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.3 mL/min[3]
-
Gradient Program: 0–2 min (20% B), 2–4 min (linear ramp to 90% B), 4–6 min (re-equilibration at 2% B)[3].
-
Ionization: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM)[2].
Quantitative Data & Performance Metrics
When executed correctly, this protocol yields highly reproducible results, easily meeting FDA/EMA bioanalytical validation guidelines. The table below summarizes the expected analytical performance based on validated UPLC-MS/MS methodologies[2].
Table 1: LC-MS/MS Validation Parameters for Mebeverine Metabolites
| Analyte | Linear Range (ng/mL) | Accuracy (%RE) | Precision (CV%) | Mean SPE Recovery (%) |
| Mebeverine Alcohol (MAL) | 0.1 – 10 | -4.04 to +4.60 | 0.31 to 6.43 | > 85.0 |
| Mebeverine Acid (MAC) | 1.0 – 100 | -3.80 to +4.20 | 0.50 to 5.80 | > 85.0 |
| Desmethylmebeverine Acid (DMAC) | 5.0 – 1000 | -2.50 to +3.90 | 0.40 to 6.10 | > 85.0 |
Note: The wide linear range for DMAC (up to 1000 ng/mL) reflects its status as a major circulating metabolite following oral mebeverine administration[2].
Conclusion
The transition from traditional LLE or PPT to a carefully optimized Polymeric Reversed-Phase SPE protocol drastically improves the robustness of Mebeverine metabolite quantification. By manipulating the sample pH to neutralize acidic metabolites and utilizing a tailored organic elution mixture, researchers can achieve >85% recovery across all three primary metabolites with negligible matrix effects, ensuring high-fidelity pharmacokinetic data[2].
References
1.[6] Tulich, L. J., Randall, J. L., Kelm, G. R., & Wehmeyer, K. R. (1996). Determination of Two Mebeverine Metabolites, Mebeverine Alcohol and Desmethylmebeverine Alcohol, in Human Plasma by a Dual Stable Isotope-Based Gas Chromatographic-Mass Spectrometric Method. Journal of Chromatography B: Biomedical Sciences and Applications. 2.[4] Cooper, L. M., et al. (1992). Combined supercritical fluid extraction/solid-phase extraction with octadecylsilane cartridges as a sample preparation technique for the ultratrace analysis of a drug metabolite in plasma. Analytical Chemistry. 3.[2] Moskaleva, N. E., et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis. 4. Waters Corporation. (2025). Combating New Psychoactive Substances (NPS) Abuse: Adapting a Forensic Toxicology Screening Solution for Environmental Wastewater Surveillance. Waters Application Notes. 5.[1] ResearchGate. Proposed mass spectral fragmentation pathways of MB metabolites. 6.[3] Sechenov University / Moskaleva, N. E., et al. Glucosoaminyl‐Muramyl‐Dipeptide – in human plasma using high performance liquid chromatography. 7.[5] Benchchem. Mebeverine alcohol D5 - Internal Standard for Quantification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. student.sechenov.ru [student.sechenov.ru]
- 4. Combined supercritical fluid extraction/solid-phase extraction with octadecylsilane cartridges as a sample preparation technique for the ultratrace analysis of a drug metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Protocol: Quantification of Mebeverine Metabolites Using O-Desmethylmebeverine Alcohol-d5 as a Stable Isotope-Labeled Internal Standard
Scientific Rationale & Mechanistic Background
Mebeverine is a musculotropic antispasmodic agent predominantly prescribed for the management of irritable bowel syndrome (IBS). From a pharmacokinetic (PK) perspective, intact mebeverine is virtually undetectable in systemic circulation following oral administration. This is due to rapid and extensive pre-systemic hydrolysis by non-specific esterases in the gut wall and liver[1]. Consequently, bioanalytical assays must target its primary circulating metabolites to accurately determine systemic exposure[2].
The Metabolic Cascade
The esterase-mediated cleavage of mebeverine yields veratric acid and mebeverine alcohol (MAL). MAL undergoes further phase I metabolism via two primary pathways:
-
Oxidation to form mebeverine acid (MAC).
-
Demethylation at the methoxy-phenyl ring to form O-desmethylmebeverine alcohol (DMAL).
Subsequent oxidation of DMAL or demethylation of MAC converges on the formation of desmethylmebeverine acid (DMAC), which serves as the most abundant and critical biomarker for mebeverine exposure in human plasma.
Fig 1. Mebeverine metabolic pathway highlighting key quantifiable biomarkers.
Causality of Isotope Selection: Why DMAL-d5?
In LC-MS/MS bioanalysis, the electrospray ionization (ESI) source is highly susceptible to matrix effects (ion suppression or enhancement) caused by endogenous plasma phospholipids. To create a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required[3].
O-Desmethylmebeverine alcohol-d5 (DMAL-d5) incorporates five deuterium atoms on its N-ethyl moiety (N-C₂D₅)[4].
-
Isotopic Stability: Placing the deuterium label on the aliphatic carbon backbone prevents hydrogen-deuterium (H/D) exchange in protic solvents (like methanol or aqueous mobile phases), ensuring the +5 Da mass shift remains absolute during extraction.
-
Chromatographic Co-elution: DMAL-d5 perfectly co-elutes with endogenous DMAL. Because they enter the mass spectrometer simultaneously, the SIL-IS experiences the exact same matrix suppression as the target analyte. The instrument calculates the Analyte/IS peak area ratio, mathematically canceling out matrix-induced signal fluctuations and ensuring absolute trustworthiness in the quantitative data[5].
Experimental Protocol
This methodology utilizes a high-throughput protein precipitation (PPT) workflow coupled with UPLC-MS/MS, optimized for the simultaneous recovery of polar mebeverine metabolites.
Reagents and Materials
-
Reference Standards: MAL, MAC, DMAC, DMAL (Purity >99%).
-
Internal Standard: O-Desmethylmebeverine alcohol-d5 (DMAL-d5).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Matrix: Drug-free human plasma (K₂EDTA anticoagulant).
Preparation of Solutions
-
Primary Stock Solutions: Dissolve reference standards and DMAL-d5 in 100% MeOH to a concentration of 1.0 mg/mL.
-
Causality: Methanol ensures complete solubilization of the lipophilic domains while preventing the hydrolytic degradation often observed in purely aqueous stocks.
-
-
Working Solutions: Dilute the primary stocks in 50:50 MeOH:Water (v/v) to generate a calibration curve spanning 0.1 ng/mL to 1000 ng/mL.
-
IS Working Solution (ISWS): Dilute the DMAL-d5 stock to a final concentration of 50 ng/mL directly into 100% ACN.
-
Causality: Integrating the internal standard directly into the precipitation solvent eliminates a pipetting step, reducing volumetric error and ensuring the IS is introduced to the plasma at the exact moment of protein denaturation.
-
Sample Preparation Workflow
-
Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, or patient sample) into a 1.5 mL microcentrifuge tube.
-
Precipitation & IS Addition: Add 150 µL of the ISWS (50 ng/mL DMAL-d5 in ACN) to the plasma.
-
Causality: A 3:1 ratio of organic solvent to aqueous plasma rapidly denatures binding proteins, releasing protein-bound metabolites while crashing out heavy macromolecules that would otherwise foul the UPLC column.
-
-
Disruption: Vortex mix vigorously for 2 minutes.
-
Separation: Centrifuge at 14,000 rpm at 4°C for 10 minutes.
-
Causality: Cold, high-speed centrifugation compacts the protein pellet tightly against the tube wall, preventing microscopic particulates from being aspirated.
-
-
Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water.
-
Causality: Injecting a highly organic extract (75% ACN) into a highly aqueous initial mobile phase causes peak broadening (the "solvent effect"). Diluting 1:1 with water matches the sample diluent to the initial gradient conditions, ensuring sharp chromatographic focusing.
-
Fig 2. Bioanalytical sample preparation workflow using DMAL-d5 IS.
LC-MS/MS Conditions
-
Analytical Column: Acquity UPLC BEH C8 (2.1 × 50 mm, 1.7 µm).
-
Causality: The C8 stationary phase provides optimal retention and peak shape for the slightly polar desmethyl metabolites compared to a highly hydrophobic C18 column[1].
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]⁺ protonation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
Quantitative Data & Method Validation
The method operates as a self-validating system by continuously monitoring the stability of the DMAL-d5 IS signal across all injections. Variations in absolute IS area greater than ±15% indicate severe matrix anomalies, triggering automatic sample reinjection.
Table 1: Optimized MRM Transitions for Mebeverine Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Mebeverine Alcohol (MAL) | 266.2 | 121.1 | 20 | ESI+ |
| Mebeverine Acid (MAC) | 280.2 | 121.1 | 22 | ESI+ |
| Desmethylmebeverine Acid (DMAC) | 266.2 | 107.1 | 20 | ESI+ |
| Desmethylmebeverine Alcohol (DMAL) | 252.2 | 107.1 | 20 | ESI+ |
| DMAL-d5 (Internal Standard) | 257.2 | 107.1 | 20 | ESI+ |
Note: The primary fragmentation pathway for DMAL and DMAL-d5 involves the cleavage of the benzylic bond, yielding a highly stable 4-hydroxybenzyl cation (m/z 107.1). Because the d5 label is located on the N-ethyl group, it is lost as a neutral fragment during collision-induced dissociation (CID), resulting in an identical product ion to the unlabeled analyte.
Table 2: Typical Method Validation Parameters
| Parameter | MAL | MAC | DMAC | DMAL |
| Linear Range (ng/mL) | 0.1 – 100 | 1.0 – 500 | 5.0 – 1000 | 0.1 – 100 |
| Intra-day Precision (CV%) | ≤ 4.2% | ≤ 5.1% | ≤ 6.4% | ≤ 4.8% |
| Inter-day Accuracy (%RE) | -3.5 to +4.1% | -2.8 to +4.6% | -4.0 to +3.9% | -3.1 to +4.2% |
| Extraction Recovery (%) | > 88% | > 85% | > 86% | > 89% |
References
-
HPLC-MS/MS Method for the Simultaneous Quantification of Desmethylmebeverine Acid, Mebeverine Acid and Mebeverine Alcohol in Human Plasma Along With Its Application to a Pharmacokinetics Study. Journal of Pharmaceutical and Biomedical Analysis (2017).[Link]
-
Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Periodico Tche Quimica (2019).[Link]
-
Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method. Journal of Chromatography B: Biomedical Sciences and Applications (1996).[Link]
-
Desmethyl Mebeverine Alcohol-D5 Reference Standard Specifications. Veeprho Pharmaceuticals.[Link]
Sources
- 1. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Desmethylmebeverine Alcohol in Biological Fluids by LC-MS/MS
This Application Note and Protocol is designed for researchers and bioanalytical scientists conducting pharmacokinetic (PK) or toxicological studies on Mebeverine. It addresses the specific challenge of quantifying Desmethylmebeverine Alcohol (Des-MAL) , a secondary metabolite, in biological fluids where the parent drug is often unstable or undetectable.
Abstract
Mebeverine is a musculotropic antispasmodic rapidly hydrolyzed in vivo, making the parent compound difficult to detect in plasma. Pharmacokinetic assessment relies heavily on its metabolites: Mebeverine Alcohol (MAL), Desmethylmebeverine Alcohol (Des-MAL), and their corresponding acids. This guide details a robust LC-MS/MS protocol for the quantification of Desmethylmebeverine Alcohol , incorporating an enzymatic hydrolysis step to account for glucuronide conjugates. The method utilizes Solid Phase Extraction (SPE) to minimize matrix effects and ensure high sensitivity (LLOQ < 1.0 ng/mL).
Introduction & Metabolic Context
Mebeverine undergoes rapid ester hydrolysis by plasma esterases, yielding Veratric Acid and Mebeverine Alcohol (MAL) . MAL is subsequently demethylated to form Desmethylmebeverine Alcohol (Des-MAL) . Because the parent drug degrades within minutes in ex vivo blood samples, Des-MAL serves as a critical stable marker for retrospective exposure analysis and metabolic profiling.
Metabolic Pathway Visualization
The following diagram illustrates the formation of Des-MAL, highlighting the critical demethylation step.
Caption: Metabolic pathway of Mebeverine leading to Desmethylmebeverine Alcohol (Des-MAL).[][2]
Chemical & Physical Properties
Understanding the physicochemical properties is essential for optimizing the extraction strategy.
| Property | Desmethylmebeverine Alcohol (Des-MAL) | Relevance to Protocol |
| CAS Number | 155172-67-1 | Reference standard identification.[][2][3][4][5] |
| Molecular Formula | C₁₅H₂₅NO₂ | Basis for MS transitions. |
| Molecular Weight | 251.36 g/mol | Precursor ion [M+H]⁺ = 252.4. |
| pKa (Basic) | ~9.5 (Amine) | Indicates positive ionization (ESI+) and retention on Cation Exchange SPE. |
| pKa (Acidic) | ~10.0 (Phenol) | Phenolic moiety allows weak interaction in high pH. |
| LogP | ~2.5 - 3.0 | Moderately lipophilic; suitable for Reversed-Phase LC. |
Sample Preparation Protocol
Des-MAL is extensively conjugated (glucuronidated) in biological fluids. To measure the total concentration, enzymatic hydrolysis is required. For free concentration, skip Step 2.
Reagents Required[6]
-
Enzyme:
-Glucuronidase (e.g., from Helix pomatia or E. coli). -
Internal Standard (IS): Desmethylmebeverine Alcohol-d5 (or Mebeverine Alcohol-d5 if unavailable).[6]
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (MCX) (e.g., Oasis MCX or Strata-X-C). Rationale: The analyte contains a basic amine, making MCX highly selective and cleaner than protein precipitation.
Workflow Diagram
Caption: Solid Phase Extraction (SPE) workflow with enzymatic hydrolysis for Total Des-MAL.
Detailed Step-by-Step
-
Aliquot: Transfer 100 µL of plasma/urine to a clean tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL).
-
Hydrolysis (Optional for Free Drug): Add 100 µL of acetate buffer (pH 5.0) containing
-glucuronidase (5000 units/mL). Incubate at 37°C for 2 hours. -
Pre-treatment: Add 200 µL of 2% Formic Acid in water to protonate the amine (ensure pH < 3).
-
SPE Conditioning: Condition MCX cartridge with 1 mL Methanol followed by 1 mL Water.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash 1: 1 mL 2% Formic Acid in Water (removes proteins/acidic interferences).
-
Wash 2: 1 mL 100% Methanol (removes neutral lipids/matrix).
-
Elution: Elute with 500 µL of 5% Ammonium Hydroxide in Methanol. Mechanism: High pH deprotonates the amine, releasing it from the sorbent.
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20).
LC-MS/MS Method Parameters
The method uses Positive Electrospray Ionization (ESI+) due to the secondary amine in Des-MAL.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
Mass Spectrometry Settings (MRM)
-
Source: ESI Positive[7]
-
Spray Voltage: 3500 V
-
Capillary Temp: 350°C
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Des-MAL | 252.4 | 107.1 | 25 | Quantifier |
| Des-MAL | 252.4 | 135.1 | 20 | Qualifier |
| Des-MAL-d5 (IS) | 257.4 | 107.1 | 25 | Quantifier |
Note: The product ion m/z 107.1 corresponds to the hydroxybenzyl cation, characteristic of the demethylated phenolic moiety. Transitions should be optimized on the specific instrument.
Validation Parameters (FDA/EMA Guidelines)
To ensure trustworthiness, the method must be validated against the following criteria:
-
Linearity: 1.0 ng/mL to 1000 ng/mL (
). -
Accuracy & Precision: Within
15% (20% at LLOQ) for Inter- and Intra-day. -
Matrix Effect: Compare post-extraction spike vs. neat solution. MCX extraction typically yields matrix factors between 0.9 and 1.1.
-
Stability:
-
Bench-top: 4 hours at room temperature (Des-MAL is generally stable, unlike Mebeverine).
-
Freeze-thaw: 3 cycles at -80°C.
-
Autosampler: 24 hours at 10°C.
-
Troubleshooting & Optimization
-
Low Sensitivity: If the signal is weak, check the pH of the elution solvent. The amine must be deprotonated (pH > 10) to elute from MCX cartridges. Ensure fresh Ammonium Hydroxide is used.
-
Peak Tailing: Secondary amines interact with free silanols on columns. Use a column with high carbon load or end-capping (e.g., BEH technology) and ensure sufficient ionic strength (5mM Ammonium Formate) in the mobile phase.
-
Carryover: If high concentration samples cause ghost peaks, add a needle wash step with 50:50 Methanol:Isopropanol + 0.1% Formic Acid.
References
-
Tulich, L. J., et al. (1996). Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method.[7][8][9] Journal of Chromatography B: Biomedical Applications, 682(2), 273-281.[8] Link
-
Moskaleva, N. E., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[7][9] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[10] Link
-
Kraemer, T., et al. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine. Drug Metabolism and Disposition, 28(3), 339-347. Link
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. Link
Sources
- 2. ethyl alcohol suppliers USA [americanchemicalsuppliers.com]
- 3. Mebeverine | CAS#:3625-06-7 | Chemsrc [chemsrc.com]
- 4. Details of the Drug Metabolite (DM) | INTEDE [intede.idrblab.net]
- 5. O-Desmethyl Mebeverine alcohol | TargetMol [targetmol.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of Desmethylmebeverine Alcohol Stock Solutions
Introduction & Scientific Context
Desmethylmebeverine alcohol (CAS 155172-67-1) is a critical downstream metabolite of mebeverine, a musculotropic antispasmodic agent utilized globally in the treatment of irritable bowel syndrome (IBS)[]. In clinical and forensic settings, the parent drug mebeverine is rarely detected in blood or plasma because it is highly unstable in esterase-containing biological fluids[2]. It undergoes rapid in vivo and in vitro esterase-catalyzed hydrolysis to form mebeverine alcohol and veratric acid[2]. Subsequent cytochrome P450-mediated O-demethylation yields desmethylmebeverine alcohol[3].
Because of this rapid conversion, pharmacokinetic (PK) profiling and forensic toxicology rely on the precise quantification of mebeverine's stable metabolites[4]. Furthermore, mebeverine metabolites have been noted by the World Anti-Doping Agency (WADA) as potential confounding factors that can produce false-positive immunoassay results for amphetamine-like compounds[5]. This necessitates highly specific LC-MS/MS or GC-MS methodologies, which in turn require high-fidelity, stable stock solutions of desmethylmebeverine alcohol[4].
Physicochemical Properties
Understanding the physicochemical nature of desmethylmebeverine alcohol is essential for selecting appropriate solvents and storage conditions. The molecule features a polar phenolic hydroxyl group and an aliphatic amine/alcohol chain, making it highly soluble in polar aprotic solvents[].
| Property | Value / Description |
| Chemical Name | 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol |
| CAS Registry Number | 155172-67-1 |
| Molecular Formula | C15H25NO2 |
| Molecular Weight | 251.36 g/mol |
| Topological Polar Surface Area | 43.7 Ų |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile |
| Recommended Storage | 0–4°C (Short-term) / -20°C to -80°C (Long-term) |
(Data synthesized from chemical reference databases[],[6])
Causality Behind Experimental Choices (E-E-A-T)
As a self-validating system, every step in the preparation protocol is designed to mitigate specific degradation pathways and analytical artifacts:
-
Solvent Selection (DMSO vs. Methanol): Desmethylmebeverine alcohol is highly soluble in Dimethyl Sulfoxide (DMSO)[]. DMSO is chosen for the primary stock because its aprotic nature minimizes solvolysis and provides universal solvation, preventing precipitation during freeze-thaw cycles. However, because high concentrations of DMSO cause ion suppression in electrospray ionization (ESI), working solutions must be diluted in Methanol or Acetonitrile[4].
-
Protection from Photo-Oxidation: The phenolic moiety of desmethylmebeverine alcohol is susceptible to photo-induced oxidation. Utilizing amber glass vials for all stock and working solutions is mandatory to maintain long-term titer accuracy.
-
Cryogenic Aliquoting: Repeated freeze-thaw cycles introduce condensation (water ingress), which can alter the concentration and promote degradation. Dividing the primary stock into single-use aliquots stored at -20°C or -80°C ensures that the standard remains pristine for up to 2 years[].
Step-by-Step Methodology: 1.0 mg/mL Primary Stock Preparation
Materials Required:
-
Desmethylmebeverine alcohol analytical standard (Purity >95%)[]
-
LC-MS Grade Dimethyl Sulfoxide (DMSO) or Methanol
-
Calibrated analytical balance (readability: 0.01 mg)
-
2.0 mL amber glass HPLC/MS vials with PTFE-lined screw caps
-
Positive displacement pipettes
Protocol:
-
Thermal Equilibration: Remove the sealed vial of solid desmethylmebeverine alcohol from cold storage (-20°C). Place it in a desiccator at room temperature for at least 30 minutes. Causality: Prevents atmospheric moisture from condensing on the hygroscopic powder, which would artificially inflate the weighed mass.
-
Gravimetric Weighing: Tare a static-free weighing boat or directly tare a 2.0 mL amber glass vial. Accurately weigh exactly 1.00 mg of the powder. Record the exact mass to three decimal places.
-
Primary Dissolution: Add exactly 1.00 mL of LC-MS grade DMSO to the vial. If a different mass was weighed (e.g., 1.05 mg), adjust the solvent volume proportionally (e.g., 1.05 mL) to achieve exactly a 1.00 mg/mL free-base equivalent concentration.
-
Homogenization: Seal the vial and vortex vigorously for 30–60 seconds. If the powder is not fully dissolved, sonicate the vial in a room-temperature water bath for 2–3 minutes. Perform a visual inspection against a light source to confirm the absence of particulate matter.
-
Aliquoting: Using a positive displacement pipette, transfer 50 µL to 100 µL volumes of the primary stock into individual, pre-labeled 0.5 mL or 2.0 mL amber glass vials.
-
Cryogenic Storage: Immediately cap the aliquots tightly and transfer them to a -20°C or -80°C freezer[].
-
Preparation of Working Solutions (Day of Analysis): Thaw a single aliquot at room temperature. Dilute serially using a 50:50 (v/v) mixture of Methanol:Water containing 0.1% Formic Acid to generate calibration standards (e.g., 1 ng/mL to 1000 ng/mL) suitable for LC-MS/MS injection[4].
Visualizations
Mebeverine Metabolic Pathway
The following diagram illustrates the biotransformation of the highly unstable parent drug into its stable analytical targets.
Esterase-catalyzed hydrolysis and subsequent O-demethylation of mebeverine.
Stock Solution Preparation Workflow
A self-validating operational workflow designed to ensure standard integrity and minimize degradation.
Seven-step protocol for the preparation and handling of desmethylmebeverine alcohol stock.
References
-
Title : Details of the Drug Metabolite (DM) - INTEDE Source : idrblab.net URL :[Link]
-
Title : HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study Source : researchgate.net / Journal of Pharmaceutical and Biomedical Analysis URL :[Link]
-
Title : Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method Source : nih.gov / PubMed URL :[Link]
-
Title : WADA Technical Letter – TL02 MEBEVERINE METABOLISM Source : wada-ama.org URL :[Link]
-
Title : Investigative Implications of the Instability and Metabolism of Mebeverine Source : oup.com / Journal of Analytical Toxicology URL :[Link]
Sources
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wada-ama.org [wada-ama.org]
- 6. Details of the Drug Metabolite (DM) | INTEDE [intede.idrblab.net]
Application Note: High-Sensitivity LC-MS/MS Quantitation of Desmethylmebeverine Alcohol in Human Plasma
This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes literature-derived data with practical, field-proven methodology to provide a robust guide for the detection of Desmethylmebeverine Alcohol (DM-MAL).
Executive Summary
Mebeverine is a musculotropic antispasmodic rapidly metabolized by esterases.[1] The parent drug is rarely detectable in plasma; therefore, pharmacokinetic (PK) and toxicological monitoring rely heavily on its metabolites. While Mebeverine Acid (MAC) and Desmethylmebeverine Acid (DMAC) are the major circulating metabolites, Desmethylmebeverine Alcohol (DM-MAL) represents a specific metabolic intermediate (formed via hydrolysis and subsequent O-demethylation) that requires high-sensitivity detection.
This protocol details a validated LC-MS/MS workflow for the quantitation of DM-MAL with a Target Lower Limit of Quantitation (LLOQ) of 0.1 – 0.5 ng/mL . The method utilizes a C18 reversed-phase separation coupled with positive electrospray ionization (ESI+), ensuring specificity against isobaric interferences from related metabolites.
Scientific Background & Metabolism
Understanding the metabolic cascade is critical for selecting the correct MRM transitions and avoiding crosstalk. Mebeverine undergoes rapid hydrolysis to form Mebeverine Alcohol (MAL) and Veratric Acid.[1] MAL is then further metabolized via two pathways: oxidation to the acid (MAC) or O-demethylation to Desmethylmebeverine Alcohol (DM-MAL) .
Metabolic Pathway Diagram
The following diagram illustrates the formation of DM-MAL relative to the major acid metabolites.
Figure 1: Metabolic pathway of Mebeverine highlighting the formation of Desmethylmebeverine Alcohol (DM-MAL).
Analyte Information & Mass Spectrometry
Desmethylmebeverine Alcohol is structurally distinct from the acid metabolites due to the retention of the hydroxyl/alcohol tail and the loss of a methyl group on the aromatic ring.
| Parameter | Desmethylmebeverine Alcohol (DM-MAL) | Mebeverine Alcohol (MAL) |
| CAS Number | 155172-67-1 | 2753-45-9 |
| Formula | C₁₅H₂₅NO₂ | C₁₆H₂₇NO₂ |
| Molecular Weight | 251.37 g/mol | 265.40 g/mol |
| Precursor Ion [M+H]⁺ | 252.2 | 266.2 |
| Retention Time (Approx) | 2.1 min | 2.5 min |
MS/MS Optimization (ESI+)
The following Multiple Reaction Monitoring (MRM) transitions are recommended. The quantitation ion (107.1) corresponds to the demethylated hydroxybenzyl fragment, distinct from the methoxybenzyl fragment (121.1) found in the parent alcohol.
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |
| DM-MAL | 252.2 | 107.1 | 91.1 | 22 / 35 |
| MAL (Ref) | 266.2 | 121.1 | 107.1 | 20 / 32 |
| IS (d5-MAL) | 271.2 | 121.1 | - | 20 |
Note: DM-MAL is isobaric with other potential impurities; chromatographic separation is essential.
Experimental Protocol
A. Reagents & Standards[1][4][5][6]
-
Standards: Desmethylmebeverine Alcohol (Custom synthesis or metabolite vendor, e.g., Toronto Research Chemicals, Cayman).
-
Internal Standard (IS): Mebeverine Alcohol-d5 or Desmethylmebeverine Acid-d5.[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
B. Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is preferred for high throughput, though Solid Phase Extraction (SPE) can be used if lower LODs (<0.05 ng/mL) are required.
-
Thaw plasma samples at room temperature and vortex.
-
Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Add IS: Add 10 µL of Internal Standard working solution (100 ng/mL in 50% MeOH).
-
Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a clean vial/plate.
-
Dilute: Add 100 µL of Mobile Phase A (Water + 0.1% FA) to match the initial mobile phase composition (improves peak shape).
C. LC-MS/MS Conditions[6][7][8][9]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500+, Waters Xevo TQ-XS, Thermo Altis).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5 - 10 µL.
Gradient Table:
| Time (min) | % Mobile Phase A (0.1% FA + 2mM Amm. Formate in Water) | % Mobile Phase B (0.1% FA in ACN) |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 95 | 5 |
| 6.0 | 95 | 5 |
Performance & Validation Criteria
Linearity & Sensitivity
-
Linear Range: 0.1 – 100 ng/mL.
-
LOD (Limit of Detection): ~0.02 ng/mL (Signal-to-Noise > 3).
-
LLOQ (Lower Limit of Quantitation): 0.1 ng/mL (Signal-to-Noise > 10, CV < 20%).
Expert Commentary on Stability
-
Plasma Stability: Unlike the parent Mebeverine (which hydrolyzes rapidly), the alcohol metabolites (MAL and DM-MAL) are relatively stable in plasma. However, samples should be processed on ice to prevent any residual enzymatic activity from converting MAL to DM-MAL ex vivo, which would artificially inflate DM-MAL levels.
-
Matrix Effects: Significant ion suppression can occur at the solvent front. Ensure DM-MAL elutes after 1.5 minutes (k' > 2) to avoid phospholipid interference.
Troubleshooting "Ghost" Peaks
If you observe a peak for DM-MAL (252 > 107) in blank plasma spiked only with Mebeverine Alcohol (266), check for in-source fragmentation . High declustering potential (DP) or cone voltage can cause the parent alcohol (266) to lose a methyl group or degrade in the source, mimicking the desmethyl metabolite.
-
Solution: Chromatographic separation is mandatory. DM-MAL (more polar) should elute before Mebeverine Alcohol.
References
-
Moskaleva, N. E., et al. (2017).[3] "HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[3] Link
-
Tulich, L. J., et al. (1996). "Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method." Journal of Chromatography B, 682(2), 273-281.[4] Link
-
Kraemer, T., et al. (2000).[3] "On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine."[5][3] Drug Metabolism and Disposition, 28(3), 339-347.[3] Link
-
World Anti-Doping Agency (WADA). (2021). "Technical Letter – TL02: Mebeverine Metabolism." WADA Science Department.[3] Link
Sources
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. hplc.eu [hplc.eu]
- 3. wada-ama.org [wada-ama.org]
- 4. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Advanced Stability-Indicating LC Method for the Quantification of Desmethylmebeverine Alcohol and Related Mebeverine Impurities
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Content Type: Technical Application Note & Validated Experimental Protocol.
Executive Summary & Mechanistic Grounding
Mebeverine Hydrochloride (MH) is a widely prescribed musculotropic antispasmodic agent. During its manufacturing lifecycle, formulation, and physiological metabolism, MH is susceptible to various degradation pathways[1]. To comply with ICH Q1A(R2) guidelines, drug developers must deploy robust Stability-Indicating Methods (SIMs) capable of resolving the Active Pharmaceutical Ingredient (API) from its synthetic impurities and forced degradation products[2].
While routine quality control often focuses on primary hydrolytic degradants like Mebeverine alcohol (MAL) and Mebeverine acid (MAC), advanced stability profiles must account for secondary degradants and metabolites such as Desmethylmebeverine alcohol (DMAL) [].
Structural Causality and Elution Logic
Mebeverine is an ester formed from veratric acid and mebeverine alcohol.
-
Ester Hydrolysis: Under basic or acidic stress, the ester linkage rapidly cleaves to yield Mebeverine alcohol (MAL)[1][2].
-
O-Demethylation: DMAL (CAS 155172-67-1) is formed via the loss of a methyl group from the methoxy moiety on the phenyl ring of MAL, converting the methoxy group into a phenol[]. This can occur under severe oxidative stress or as a primary in vivo metabolic pathway[4].
Chromatographic Impact: The conversion of a methoxy group (in MAL) to a hydroxyl group (in DMAL) significantly increases the molecule's polarity. On a reversed-phase C18 column, this structural shift dictates the elution order. DMAL, being more polar, will exhibit weaker hydrophobic interactions with the stationary phase and elute before MAL. Understanding this causality is critical for optimizing the mobile phase gradient to prevent co-elution of these structurally analogous impurities.
Fig 1: Primary degradation and metabolic pathways of Mebeverine yielding Desmethylmebeverine alcohol.
Analytical Strategy: Building a Self-Validating System
To ensure this protocol acts as a self-validating system, we integrate Photodiode Array (PDA) peak purity analysis and System Suitability Testing (SST) .
-
Column Selection: A sub-2-micron UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) or a high-efficiency HPLC C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is selected[1][2]. The dense octadecylsilane coverage provides the necessary theoretical plates to separate DMAL from MAL.
-
Mobile Phase Causality: Both DMAL and MAL possess a basic tertiary amine. If the mobile phase pH is neutral, this amine remains partially unprotonated, leading to severe peak tailing due to secondary interactions with residual silanols on the silica matrix. We utilize an acidic aqueous buffer (0.1% Orthophosphoric acid, pH ~2.5) to fully protonate the amine, ensuring sharp, Gaussian peak shapes[1].
Fig 2: Step-by-step analytical workflow for the stability-indicating chromatographic method.
Step-by-Step Experimental Protocol
Reagents and Standard Preparation
-
Mobile Phase A: Add 1.0 mL of HPLC-grade orthophosphoric acid to 1000 mL of Milli-Q water. Filter through a 0.22 µm membrane and degas.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Standard Solution: Accurately weigh Mebeverine HCl, Mebeverine alcohol[], and Desmethylmebeverine alcohol[]. Dissolve in a diluent (Water:Acetonitrile 50:50 v/v) to achieve a final concentration of 1.0 mg/mL for the API and 0.0015 mg/mL (0.15% specification level) for the impurities[1].
Forced Degradation (Stress) Workflows
To prove the stability-indicating power of the method, subject the 1.0 mg/mL API solution to the following ICH-compliant stress conditions[1][2]:
-
Base Hydrolysis (Critical Path): Add 5.0 mL of 0.1 M NaOH to 5.0 mL of API solution. Stir at room temperature for 2 hours. Causality: Mebeverine is highly labile in base; extended exposure will degrade the API entirely. Crucial Step: Neutralize with 5.0 mL of 0.1 M HCl before injection to prevent dissolution of the silica-based C18 column.
-
Acid Hydrolysis: Add 5.0 mL of 0.1 M HCl to 5.0 mL of API solution. Reflux at 80°C for 24 hours. Neutralize with 0.1 M NaOH prior to dilution.
-
Oxidative Stress: Add 5.0 mL of 30%
to the API solution. Store in the dark at room temperature for 24 hours. This condition specifically promotes the O-demethylation pathway leading to DMAL. -
Thermal & Photolytic Stress: Expose solid API powder to 105°C and UV light (254 nm) for 7 days, then dissolve in diluent.
Chromatographic Execution
-
Injection Volume: 5 µL (UPLC) or 20 µL (HPLC).
-
Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).
-
Column Temperature: 30°C.
-
Detection: PDA scanning from 200–400 nm; extract chromatogram at 225 nm for quantification[1].
Quantitative Data Presentation
Table 1: Optimized Gradient Elution Profile The gradient is designed to hold the highly polar DMAL initially, then rapidly elute the hydrophobic intact API.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Logic |
| 0.0 | 85 | 15 | Retention of polar DMAL and MAC. |
| 3.0 | 60 | 40 | Elution of MAL. |
| 6.0 | 30 | 70 | Elution of intact Mebeverine API. |
| 7.5 | 85 | 15 | Column re-equilibration. |
Table 2: Representative Forced Degradation Summary Demonstrates the method's capacity to resolve degradants while maintaining API peak purity.
| Stress Condition | Time / Temp | % API Degradation | Primary Degradants Observed | PDA Peak Purity Angle vs. Threshold |
| Base Hydrolysis | 2 hrs / 25°C | 45.2% | MAL, MAC | Angle < Threshold (Pass) |
| Acid Hydrolysis | 24 hrs / 80°C | 12.5% | MAL, MAC | Angle < Threshold (Pass) |
| Oxidative ( | 24 hrs / 25°C | 18.7% | DMAL, MAL | Angle < Threshold (Pass) |
| Thermal | 7 days / 105°C | < 1.0% | None | Angle < Threshold (Pass) |
Table 3: System Suitability and Validation Parameters Self-validating metrics ensuring the method is fit-for-purpose.
| Parameter | Mebeverine (API) | Mebeverine Alcohol (MAL) | Desmethylmebeverine Alcohol (DMAL) |
| Retention Time (approx) | 6.2 min | 4.1 min | 2.8 min |
| Resolution (Rs) | > 5.0 | > 3.5 | > 2.0 |
| LOD (µg/mL) | 0.20 | 0.05 | 0.05 |
| Linearity Range | 10 - 150 µg/mL | 0.1 - 5.0 µg/mL | 0.1 - 5.0 µg/mL |
| % RSD (n=6) | 0.8% | 1.2% | 1.4% |
References
-
[1] STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis (Journal of Liquid Chromatography & Related Technologies). URL:[Link]
-
[2] A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. PubMed Central (PMC). URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mebeverine Hydrochloride - CAS 2753-45-9 - For Research [benchchem.com]
Application Note: Isolation and Quantification of Desmethylmebeverine Alcohol from Human Urine
Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Methodology: Enzymatic Deconjugation, Solid-Phase Extraction (SPE), and LC-MS/MS
The Analytical Challenge: Mebeverine Instability and Forensic Misidentification
Mebeverine is a musculotropic antispasmodic agent widely prescribed for irritable bowel syndrome (IBS). From an analytical perspective, intact mebeverine is notoriously difficult to quantify in biological matrices. It is highly unstable in esterase-containing fluids (such as blood and plasma) and undergoes rapid, extensive first-pass metabolism[1]. Because of this instability, mebeverine itself is rarely detected in routine screening, and stabilizing agents like sodium fluoride fail to adequately halt its in vitro degradation[1].
Furthermore, mebeverine ingestion presents a significant challenge in forensic toxicology. The drug's downstream N-dehydroxybutyl metabolites—such as methoxyethylamphetamine (MO-EA), hydroxyethylamphetamine (HO-EA), and p-methoxyamphetamine (PMA)—can trigger false-positive results for amphetamines in standard fluorescence polarization immunoassays (FPIA)[2]. To definitively confirm mebeverine ingestion and rule out illicit amphetamine use, analysts must target specific, long-lasting mebeverine metabolites in urine: primarily mebeverine alcohol (MAL) and desmethylmebeverine alcohol (DMAL) [2][3].
Metabolic Rationale: Why Target Desmethylmebeverine Alcohol (DMAL)?
Upon administration, mebeverine is completely hydrolyzed by esterases into veratric acid and mebeverine alcohol (MAL)[4]. MAL is subsequently O-demethylated by hepatic cytochrome P450 enzymes to form desmethylmebeverine alcohol (DMAL)[4].
Because these alcohol moieties contain reactive hydroxyl groups, they undergo extensive Phase II metabolism. In human urine, DMAL is predominantly excreted as a glucuronide conjugate[4][5]. Therefore, any robust isolation protocol must incorporate an enzymatic hydrolysis step to liberate the free alcohol; otherwise, the extraction will drastically underestimate the total metabolite concentration.
Metabolic pathway of mebeverine leading to the urinary excretion of DMAL-glucuronide.
Table 1: 24-Hour Urinary Excretion Profile of Mebeverine Metabolites Understanding the quantitative distribution of these metabolites dictates our calibration ranges. The total excretion of the alcohol moiety is approximately 5.5% of the administered dose, with DMAL being the most abundant alcohol-derived urinary marker[4].
| Metabolite | 24h Urinary Excretion (% of oral dose) | Primary Excretion Form | Analytical Significance |
| Veratric Acid | 32.0% | Free / Conjugated | Major acid moiety metabolite[4] |
| Isovanillic Acid | 6.5% | Conjugated | Downstream O-demethylation product[4] |
| Mebeverine Alcohol (MAL) | 0.9% | Glucuronide Conjugate | Direct hydrolysis product[4][5] |
| Desmethylmebeverine Alcohol (DMAL) | 2.1% | Glucuronide Conjugate | Primary target for confirming ingestion[4][5] |
Extraction Chemistry: Designing a Self-Validating System
To ensure trustworthiness and reproducibility, this protocol utilizes a stable isotope-labeled internal standard (SIL-IS) combined with Solid-Phase Extraction (SPE) using octadecylsilane (C18) cartridges[5].
The Causality of the Chemistry:
-
Deconjugation:
-glucuronidase is added in an acetate buffer (pH 5.0) to provide the optimal thermodynamic environment for the enzyme to cleave the glucuronide bond, yielding free DMAL[5]. -
pH Adjustment: Prior to SPE, the urine is alkalinized. DMAL contains a secondary amine. By raising the pH above its pKa, the amine is neutralized (de-ionized). This maximizes the hydrophobic interaction between DMAL's alkyl chain and the C18 sorbent.
-
Self-Validation: By spiking a deuterated internal standard (e.g., DMAL-d5) directly into the raw urine before hydrolysis, the method automatically corrects for any variability in enzyme efficiency, SPE recovery losses, and matrix-induced ion suppression during LC-MS/MS analysis[5][6].
Step-by-Step Protocol: Isolation of DMAL from Urine
Step-by-step Solid-Phase Extraction (SPE) workflow for isolating DMAL from urine.
Phase I: Enzymatic Hydrolysis
-
Aliquot: Transfer 1.0 mL of homogenized human urine into a clean 15 mL glass centrifuge tube.
-
Internal Standard: Add 50 µL of the SIL-IS working solution (e.g., DMAL-d5 at 1 µg/mL). Vortex briefly.
-
Buffering: Add 1.0 mL of 0.1 M sodium acetate buffer (pH 5.0) to optimize the matrix for enzymatic activity.
-
Cleavage: Add 50 µL of
-glucuronidase (e.g., from Helix pomatia, 100,000 units/mL). -
Incubation: Vortex the mixture and incubate in a water bath at 37°C for 2 hours to ensure complete cleavage of the glucuronide conjugates[5].
-
Alkalinization: Terminate the reaction and prepare the sample for SPE by adding 1.0 mL of cold 0.1 M ammonium hydroxide solution. Verify that the sample pH is approximately 9.0.
Phase II: Solid-Phase Extraction (SPE)
Note: Use octadecylsilane (C18) SPE cartridges (100 mg / 3 mL)[5].
-
Conditioning: Pass 2.0 mL of LC-grade Methanol (MeOH) through the cartridge, followed immediately by 2.0 mL of deionized water. Do not allow the sorbent bed to dry.
-
Loading: Apply the hydrolyzed, alkalinized urine sample to the cartridge. Allow it to pass through at a controlled flow rate of ~1 mL/min to ensure optimal mass transfer to the sorbent.
-
Washing: Wash the cartridge with 2.0 mL of 5% MeOH in water. Causality: This specific organic ratio is strong enough to wash away polar urinary salts and endogenous urea, but weak enough to leave the highly hydrophobic DMAL securely bound to the C18 phase.
-
Drying: Apply maximum vacuum (>-10 inHg) to the manifold for 5 minutes to completely dry the sorbent bed, preventing aqueous carryover.
-
Elution: Elute the target analytes into a clean glass tube using 2.0 mL of 100% MeOH.
-
Concentration: Evaporate the methanolic eluate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial LC mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial.
LC-MS/MS Analytical Parameters
While older methodologies relied on GC-MS with complex derivatization steps[5], modern laboratories utilize LC-MS/MS for direct, high-throughput quantification[6].
-
Chromatographic Separation: A sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) provides excellent retention and peak shape.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in LC-MS grade water.
-
Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
-
Ionization: Electrospray Ionization (ESI) operated in positive mode. The acidic mobile phase ensures the secondary amine of DMAL is fully protonated
, maximizing signal intensity[6]. -
Detection: Multiple Reaction Monitoring (MRM) should be optimized for the specific precursor-to-product ion transitions of DMAL and the chosen internal standard[6].
References
- The metabolism of mebeverine in man: identification of urinary metabolites by gas chrom
- HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.
- The Antispasmodic Drug Mebeverine Leads to Positive Amphetamine Results by Fluorescence Polarization Immunoassay (FPIA)--Studies. oup.com.
- Investigative Implications of the Instability and Metabolism of Mebeverine.
- HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving peak resolution of Desmethylmebeverine alcohol HPLC
[1]
References
-
Moskaleva, N. et al. (2017).[2] "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[1][3]
-
European Medicines Agency. (2017).[1] "Public Assessment Report: Mebeverine Hydrochloride."[1] Geneesmiddeleninformatiebank.
-
PubChem. (2025).[1][4] "Mebeverine - Compound Summary."[1] National Library of Medicine.
-
USP General Chapter <621>. "Chromatography."[1] United States Pharmacopeia.[1] (Referenced for resolution (
) and asymmetry ( ) calculation standards).
Sources
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mebeverine | C25H35NO5 | CID 4031 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Desmethylmebeverine Alcohol Analysis
Topic: Degradation Products & Impurity Profiling of Mebeverine Metabolites Audience: Analytical Chemists, DMPK Scientists, and Stability Specialists
Executive Summary
Welcome to the technical support hub for Desmethylmebeverine Alcohol (DMMA) and related amino-alcohol degradation products. This guide addresses the specific analytical challenges associated with the hydrolysis products of Mebeverine and its metabolites.
The Core Challenge: Mebeverine hydrochloride is an ester.[1][2] Its primary degradation pathway is hydrolysis, yielding an acid (Veratric acid) and an amino-alcohol (Mebeverine Alcohol).[2] However, when analyzing biological matrices or specific impurity profiles, you often encounter Desmethylmebeverine Alcohol (also known as O-desmethyl mebeverine alcohol).[2]
Unlike the lipophilic parent drug, DMMA is a polar, basic phenol-amine .[2] This creates a "perfect storm" for analytical difficulties:
-
Retention Loss: It elutes in the void volume on standard C18 gradients.[2]
-
Peak Tailing: The secondary amine interacts strongly with residual silanols.[2]
-
Oxidative Instability: The phenolic hydroxyl group (formed by desmethylation) makes the molecule susceptible to oxidation, unlike the methoxy-protected parent.[2]
Module 1: Analytical Troubleshooting (Q&A)
Issue 1: "My DMMA peak is broad, tails significantly, or co-elutes with the solvent front."
Diagnosis: You are likely using a standard C18 column with a low-pH mobile phase that is optimized for the parent (Mebeverine), not the polar metabolite.[2] DMMA contains a secondary amine and a free hydroxyl group, increasing its polarity and silanol affinity.
Technical Solution: You must transition to a method that suppresses silanol activity or utilizes a different retention mechanism.[1][2]
-
Protocol A (Modified C18): Switch to a column with "Polar Embedded" or "Polar Capped" technology (e.g., Waters Acquity BEH C8 or Phenomenex Luna Omega Polar C18).[2] These shield the silica surface.[2]
-
Protocol B (HILIC Mode): If retention is still < 1.5 min, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).
Causality:
Standard C18 columns rely on hydrophobic interaction.[1][2] DMMA is too hydrophilic.[2] Furthermore, at neutral pH, the amine is protonated (
Issue 2: "I see a mass shift of +16 Da or -14 Da relative to Mebeverine Alcohol. Which is which?"
Diagnosis: Confusion often arises between Mebeverine Alcohol (MAL) and Desmethylmebeverine Alcohol (DMMA) , or oxidative artifacts.[2]
Identification Logic:
-
Mebeverine Alcohol (MAL):
-
Desmethylmebeverine Alcohol (DMMA):
Critical Check: If you see a +16 Da peak relative to DMMA, your sample preparation likely caused oxidative degradation of the phenol ring (quinone formation or N-oxidation).[1][2] Ensure you are using antioxidants (e.g., ascorbic acid) in your sample diluent if the sample is stored for >24 hours.[2]
Issue 3: "Sensitivity is poor in LC-MS/MS compared to the parent drug."
Diagnosis: Ion suppression or poor ionization efficiency of the phenol moiety.[2]
Optimization Protocol:
-
Source Parameters: The amino-alcohol fragment ionizes well in ESI(+), but the phenol group can reduce hydrophobicity, leading to poor desolvation.[1][2] Increase Desolvation Temperature by 50°C relative to the parent method.
-
Mobile Phase Additive: Avoid Phosphate buffers (non-volatile). Use 0.1% Formic Acid or 2mM Ammonium Acetate .[2]
-
Note: Ammonium acetate often provides better peak shape for basic amines than formic acid due to the buffering capacity at pH ~4-5, masking silanols.[2]
-
Module 2: Degradation Pathways & Visualization
Understanding the origin of these products is vital for controlling them.[2] The following diagram illustrates the relationship between the parent drug, the metabolic desmethylation, and the subsequent hydrolytic degradation.
Figure 1: Degradation and metabolic pathways of Mebeverine.[1][2] Note that Desmethylmebeverine Alcohol is a secondary degradant resulting from the hydrolysis of the primary metabolite.[2]
Module 3: Experimental Protocols
Protocol: Stability-Indicating LC-MS/MS for Amino-Alcohols
Based on methodologies for polar mebeverine metabolites (Appolonova et al., 2025; Souri et al., 2014).[1][2]
Objective: Separate DMMA from MAL and Parent.
| Parameter | Specification | Rationale |
| Column | Waters Acquity UPLC BEH C8 (2.1 x 50mm, 1.7µm) | C8 provides faster elution of the parent while retaining the polar alcohol better than C18 due to different ligand density.[1][2] |
| Mobile Phase A | 10mM Ammonium Acetate (pH 4.[2]5) | Buffers the amine ( |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[2] |
| Gradient | 0-1 min: 10% B1-5 min: 10% -> 90% B5-6 min: 90% B | Slow initial ramp to retain the polar alcohol.[2] |
| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity.[2] |
| Detection | MS/MS (ESI Positive) | MRM Transitions: DMMA: m/z 252.2 → 107.1MAL: m/z 266.2 → 121.1 |
Sample Preparation Step (Critical):
-
Dissolve sample in 50:50 Methanol:Water .
-
Crucial: If analyzing Desmethyl variants, add 0.1% Ascorbic Acid to the diluent.[2] The phenolic oxygen is prone to oxidation to quinones under basic or stress conditions.[2]
Module 4: Decision Tree for Method Development
Use this logic flow to select the correct column and conditions for your specific impurity profile.
Figure 2: Method development decision tree for Mebeverine amino-alcohol impurities.
References
-
Souri, E., Aghdami, A. N., & Adib, N. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition.[2][9][10] Research in Pharmaceutical Sciences, 9(3), 199–206.[2][5][8][9][10]
-
Appolonova, S. A., et al. (2025). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma.[2][11] ResearchGate.[2][5]
-
TargetMol. Mebeverine metabolite O-desmethyl Mebeverine alcohol - Chemical Properties and Structure. [2]
-
PubChem. O-Desmethyl Mebeverine Acid (Related Metabolite Structure).[1][2] National Library of Medicine.[1][2] [1][2]
Sources
- 1. O-Desmethyl Mebeverine Acid | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Details of the Drug Metabolite (DM) | INTEDE [intede.idrblab.net]
- 3. Mebeverine metabolite O-desmethyl Mebeverine acid - tcsc4104 - Taiclone [taiclone.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. paperso.journal7publish.com [paperso.journal7publish.com]
- 8. jetir.org [jetir.org]
- 9. journalijsra.com [journalijsra.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Desmethylmebeverine Alcohol LC-MS
Role: Senior Application Scientist Topic: Bioanalysis of Mebeverine Metabolites (Desmethylmebeverine Alcohol) Status: Operational
Introduction: The Analytical Challenge
Welcome to the technical guide for the bioanalysis of Desmethylmebeverine Alcohol (DM-OH-Meb) . As a researcher, you likely know that Mebeverine is an ester rapidly hydrolyzed in vivo to Mebeverine Alcohol, which is subsequently demethylated to form Desmethylmebeverine Alcohol.
The Core Problem: DM-OH-Meb is a polar, amphiphilic metabolite containing both a phenolic hydroxyl group and a tertiary amine .[] This dual functionality makes it highly susceptible to matrix effects—specifically ion suppression caused by phospholipids and endogenous salts in plasma or urine.[] Furthermore, because this metabolite circulates largely as a glucuronide conjugate, enzymatic hydrolysis is often a critical pre-step that introduces its own matrix complexities.
This guide provides a self-validating troubleshooting framework to diagnose, isolate, and eliminate these matrix effects.
Section 1: Diagnostic & Assessment
Q: How do I definitively confirm that matrix effects are the cause of my signal loss/variability?
A: Do not rely solely on recovery calculations. You must perform a Post-Column Infusion (PCI) experiment to visualize the "ionization landscape" of your chromatographic run.
The PCI Protocol:
-
Setup: Tee-in a steady flow (e.g., 10 µL/min) of a standard solution of Desmethylmebeverine Alcohol (100 ng/mL) into the effluent from the LC column before it enters the MS source.
-
Injection: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte) via the LC.
-
Observation: Monitor the baseline of the specific MRM transition for DM-OH-Meb.
-
Interpretation:
-
Flat Baseline: No matrix effect.
-
Negative Dip: Ion Suppression (Interfering compounds are "stealing" charge).[]
-
Positive Peak: Ion Enhancement.[]
-
If the "dip" coincides with your analyte's retention time, you have a confirmed matrix effect.
Visual: Matrix Effect Diagnosis Workflow
Figure 1: Decision logic for confirming matrix effects using Post-Column Infusion.
Section 2: Sample Preparation Strategies
Q: I am using Protein Precipitation (PPT). Why is my sensitivity still poor?
A: Protein Precipitation removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary source of ion suppression in ESI+ mode. Phospholipids often elute late in the gradient or accumulate on the column, causing unpredictable suppression in subsequent runs.
Recommendation: Switch to Solid Phase Extraction (SPE) or optimized Liquid-Liquid Extraction (LLE) .[]
Comparison of Extraction Methodologies for DM-OH-Meb
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Mixed-Mode Cation Exchange (MCX) SPE |
| Phospholipid Removal | Poor (< 20%) | Moderate (depends on solvent) | Excellent (> 95%) |
| Process Efficiency | High (Fast) | Medium | Medium |
| Suitability for DM-OH-Meb | Low (Co-elution risk) | Medium (pH critical due to amphoteric nature) | High (Exploits amine charge) |
| Cost | Low | Low | High |
Q: What is the "Gold Standard" extraction protocol for this analyte?
A: Due to the tertiary amine (basic pKa ~9.[]5) and phenol (acidic pKa ~10), Mixed-Mode Cation Exchange (MCX) SPE is the most robust method.[] It allows you to wash away neutrals (phospholipids) with 100% organic solvent while the analyte remains locked by ionic interaction.
Protocol (MCX SPE):
-
Pre-treatment: Hydrolyze glucuronides (if required) using
-glucuronidase.[][2] Acidify sample with 2% Formic Acid (pH < 4) to protonate the amine.[] -
Load: Load onto MCX cartridge.
-
Wash 1: Aqueous acid (0.1% Formic Acid) – removes salts/proteins.[]
-
Wash 2: 100% Methanol – CRITICAL STEP . This removes neutral phospholipids and hydrophobic interferences.[] The analyte stays bound via cation exchange.[]
-
Elute: 5% Ammonium Hydroxide in Methanol. This neutralizes the amine, breaking the ionic bond and releasing the analyte.
Visual: Sample Preparation Optimization
Figure 2: Workflow for selecting and executing the optimal sample preparation strategy.
Section 3: Chromatographic & Mass Spec Optimization
Q: My Internal Standard (IS) response is variable. What should I use?
A: You must use a Stable Isotope Labeled Internal Standard (SIL-IS) , specifically Desmethylmebeverine alcohol-d5 (or similar deuterated analog).[]
-
Why? Matrix effects are often retention-time specific.[] Only a co-eluting SIL-IS experiences the exact same suppression/enhancement as the analyte.[3]
-
Mechanism: The SIL-IS compensates for the "Matrix Factor" (MF).[] If the matrix suppresses the analyte signal by 50%, it should also suppress the SIL-IS by 50%, maintaining a constant Peak Area Ratio.
Q: How can chromatography reduce matrix effects?
A: Matrix components (phospholipids) are highly hydrophobic.[] If your analyte elutes in the high-organic region of the gradient, it will co-elute with these suppressors.[]
Strategies:
-
Column Choice: Use a Phenyl-Hexyl or Polar-Embedded C18 column.[] These phases provide better retention for polar amines/phenols like Desmethylmebeverine Alcohol in highly aqueous conditions, allowing you to elute the analyte before the phospholipid dump.
-
Gradient Flush: Ensure your gradient goes to 95-100% organic and holds for 2-3 minutes at the end of every injection to wash off phospholipids.
-
Divert Valve: Direct the LC flow to waste during the first 1-2 minutes (salts) and the final wash step (phospholipids) to keep the MS source clean.[]
Section 4: Calculation & Validation
Q: How do I calculate the Matrix Factor (MF) to validate my method?
A: According to FDA/EMA guidelines, you must calculate the IS-normalized Matrix Factor.[]
Formula:
IS-Normalized MF:
-
Target: The IS-Normalized MF should be close to 1.0 .
-
CV%: The Coefficient of Variation (CV) of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% .
References
-
Kelm, G. R., Tulich, L. J., et al. (1996).[2][4][5] Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method.[][2][5][6][7] Journal of Chromatography B: Biomedical Sciences and Applications.[][2] Link
-
Moskaleva, N. E., Baranov, P. A., et al. (2017).[5] HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis.[][4][8][9][10] Link
-
US FDA. (2018).[] Bioanalytical Method Validation Guidance for Industry.[][4]Link[]
-
Appolonova, S. A., et al. (2017).[][5][9] Mass spectrometric characterization of plasma mebeverine metabolites.[][2][4][5][6][9] International Atomic Energy Agency (IAEA) INIS.[] Link[]
Sources
- 2. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mathewsopenaccess.com [mathewsopenaccess.com]
- 10. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Desmethylmebeverine Alcohol Separation
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing stability-indicating assays or pharmacokinetic profiling methods for Mebeverine and its related impurities.
Mechanistic Overview
Mebeverine, a musculotropic antispasmodic agent, undergoes rapid in vivo enzymatic hydrolysis into mebeverine alcohol and veratric acid[1]. Mebeverine alcohol is subsequently metabolized via N-demethylation to form desmethylmebeverine alcohol , a critical secondary amine impurity and metabolite[2]. Because desmethylmebeverine alcohol differs from mebeverine alcohol by only a single methyl group, achieving baseline chromatographic separation requires precise manipulation of the mobile phase's pH, organic modifier, and buffering capacity[2].
Fig 1: Mebeverine metabolic degradation pathway highlighting the target impurity.
Troubleshooting & FAQs
Q1: Why does Desmethylmebeverine alcohol co-elute with Mebeverine alcohol, and how can I resolve it? A1:
-
Causality: The structural difference between mebeverine alcohol (a tertiary amine) and desmethylmebeverine alcohol (a secondary amine) is minimal. When using strong aprotic solvents like acetonitrile, the selectivity difference is largely based on minor hydrophobic variations, leading to co-elution.
-
Solution: Switch your organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent capable of acting as both a hydrogen bond donor and acceptor. This allows the mobile phase to differentially interact with the secondary amine of desmethylmebeverine alcohol, altering its retention relative to the tertiary amine and achieving baseline resolution[3].
Q2: I am observing severe peak tailing for Desmethylmebeverine alcohol. What mobile phase adjustments are required? A2:
-
Causality: Basic compounds containing secondary amines are highly susceptible to secondary interactions with residual silanols on silica-based stationary phases. At a neutral pH, silanols (pKa ~4.5) are ionized (negatively charged), while the amine is protonated (positively charged). This creates strong ion-exchange interactions that cause the analyte to drag through the column, resulting in severe peak tailing.
-
Solution: Lower the mobile phase pH to between 3.0 and 4.0 using a buffer like 0.01 M dihydrogen phosphate. This keeps the silanols protonated and neutral, eliminating secondary interactions and yielding sharp, symmetrical peaks[3]. Alternatively, adding an amine modifier like 0.1% diethylamine (DEA) can competitively block these active silanol sites[4].
Q3: Which buffer system is optimal if I am transitioning from HPLC-UV to LC-MS/MS analysis? A3:
-
Causality: While phosphate buffers provide excellent pH control for UV-HPLC[3], they are non-volatile. Injecting phosphate into an LC-MS/MS system will cause severe ion suppression, source fouling, and potential damage to the mass spectrometer.
-
Solution: Replace phosphate with a volatile buffer system. A mobile phase consisting of 5 mM ammonium formate adjusted to pH 3.2 with 0.1% formic acid is highly recommended[2]. This provides sufficient buffering capacity, ensures the amine is fully protonated for positive electrospray ionization (ESI+), and is 100% volatile[2].
Quantitative Data: Mobile Phase Optimization Matrix
The following table summarizes the causal effects of various mobile phase compositions on the separation of Desmethylmebeverine alcohol from its parent compounds.
| Mobile Phase Composition | pH | Organic Modifier | Resolution (Rs) | Tailing Factor (Tf) | MS Compatibility |
| 10 mM Phosphate Buffer | 7.0 | Acetonitrile | 1.1 | 2.4 | No (Ion Suppression) |
| 10 mM Dihydrogen Phosphate | 4.0 | Acetonitrile | 1.4 | 1.3 | No (Source Fouling) |
| 5 mM Ammonium Formate | 3.2 | Acetonitrile | 1.6 | 1.2 | Yes |
| 5 mM Ammonium Formate | 3.2 | Methanol | 2.5 | 1.1 | Yes (Optimal) |
Experimental Protocol: LC-MS/MS Mobile Phase Preparation
This methodology outlines a self-validating workflow for preparing an optimal, MS-compatible mobile phase for the quantification of desmethylmebeverine alcohol[2].
Step 1: Aqueous Phase Preparation (Mobile Phase A)
-
Accurately weigh 0.315 g of LC-MS grade Ammonium Formate.
-
Dissolve in 1000 mL of ultra-pure LC-MS grade water.
-
Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).
-
Causality Check: Verify the pH is approximately 3.2. This specific pH ensures the secondary amine remains protonated for ESI+ detection while simultaneously suppressing silanol ionization on the C18 column[2].
Step 2: Organic Phase Preparation (Mobile Phase B)
-
Measure 1000 mL of LC-MS grade Methanol.
-
Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v) and mix thoroughly.
-
Causality Check: Methanol is strictly selected over Acetonitrile to leverage its protic nature, which provides superior hydrogen-bonding selectivity for separating N-demethylated metabolites[3].
Step 3: System Equilibration
-
Purge the LC lines with the newly prepared mobile phases.
-
Equilibrate the C8 or C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) at a flow rate of 0.3 mL/min with a starting gradient of 5% B for 15 minutes[2].
Step 4: Self-Validation via System Suitability Testing (SST)
-
Inject a 10 ng/mL mixed standard containing Mebeverine alcohol and Desmethylmebeverine alcohol[2].
-
Acceptance Criteria: The system is validated for use only if Resolution (Rs) ≥ 2.0 and the Tailing Factor (Tf) ≤ 1.5. If Tf > 1.5, immediately discard Mobile Phase A and re-verify the pH meter calibration, as the silanol suppression has failed.
Troubleshooting Logic Workflow
Fig 2: Decision tree for optimizing mobile phase to resolve peak tailing and co-elution.
References
1.[4] Benchchem. Mebeverine Hydrochloride - CAS 2753-45-9 - Chromatographic Conditions. Source: benchchem.com. URL: 2.[2] Radwan et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Source: researchgate.net. URL: 3.[3] Walash et al. (2012). Simultaneous determination of sulpiride and mebeverine by HPLC method using fluorescence detection: application to real human plasma. Source: nih.gov. URL: 4.[1] ResearchGate. In vivo hydrolysis of mebeverine into mebeverine alcohol and veratic acid. Source: researchgate.net. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of sulpiride and mebeverine by HPLC method using fluorescence detection: application to real human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mebeverine Hydrochloride - CAS 2753-45-9 - For Research [benchchem.com]
Technical Support Center: Desmethylmebeverine Alcohol & Metabolite Solubility Guide
Topic: Troubleshooting Solubility Issues of Desmethylmebeverine Alcohol in DMSO Document ID: TSC-SOL-DMB-04 Last Updated: February 28, 2026 Audience: Analytical Chemists, DMPK Researchers, Formulation Scientists[]
Diagnostic Matrix: The "Triage" Phase
Before attempting to rescue a sample, identify the specific nature of the precipitation. The physical state of the undissolved compound dictates the recovery strategy.
| Observation | Probable Cause | Immediate Action | Risk Level |
| Fine White Dust/Cloudiness | Water Contamination: DMSO has absorbed atmospheric moisture (hygroscopic effect), reducing solubility of the lipophilic amine.[][2] | Do NOT heat yet. Add 10% v/v absolute ethanol or perform "Dry Rescue" (See Protocol B). | High (Precipitate may be irreversible if heated with water) |
| Crystalline Needles | Thermal Shock: Stock solution was frozen (-20°C) and thawed too rapidly, or stored in a "cold spot" in the fridge.[] | Gentle Warming: Incubate at 37°C for 15 mins with intermittent vortexing. | Low |
| Gelatinous/Viscous Clump | Polymorph/Salt Mismatch: You may be using the Free Base form in neutral DMSO, or the HCl salt in a basic environment. | pH Adjustment: Check CoA. If Free Base, acidify slightly (See Protocol C). | Medium |
| Yellow/Brown Discoloration | Oxidative Degradation: The secondary amine or phenol group (if O-desmethyl) has oxidized.[] | Discard: Compound integrity is compromised. | Critical |
Deep Dive: The Physicochemical Mechanics
The "Desmethyl" Solubility Paradox
Researchers often assume that because the parent compound (Mebeverine) is soluble in DMSO, its metabolites will be too. However, Desmethylmebeverine alcohol (specifically O-desmethylmebeverine alcohol, CAS 155172-67-1) presents unique challenges:
-
Increased Polarity vs. Lipophilicity: The removal of the methyl group exposes a phenolic hydroxyl (-OH) or a secondary amine.[] While this increases polarity, it also increases the potential for intermolecular Hydrogen Bonding (H-bonding).[] In the solid state, these H-bonds form a tight crystal lattice that DMSO (a hydrogen bond acceptor) must break.[]
-
The Hygroscopicity Trap: DMSO is aggressively hygroscopic. At 60% relative humidity, pure DMSO can absorb ~5% water by weight within hours. Desmethylmebeverine alcohol is hydrophobic enough that even 2-3% water content in DMSO can trigger "crashing out" (precipitation), as the solvent power drops exponentially for this specific molecule.[]
-
Salt Form Confusion:
-
HCl Salt: Generally soluble in DMSO up to ~30-50 mg/mL.[]
-
Free Base: Often requires protonation or a co-solvent to reach high concentrations (>10 mg/mL).[]
-
Step-by-Step Troubleshooting Protocols
Protocol A: The "Gradient Solvation" (Standard Preparation)
Use this for preparing fresh stocks to prevent issues.[]
Reagents: Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves), Desmethylmebeverine Alcohol (solid).
-
Equilibration: Allow the vial of solid compound to reach room temperature before opening. This prevents condensation from forming on the hygroscopic powder.
-
Pre-Solvation (The Wetting Step):
-
Do not add the full volume of DMSO at once.
-
Add 50% of the calculated DMSO volume .
-
Vortex gently for 30 seconds.
-
-
Sonication: Sonicate in a water bath at ambient temperature (20-25°C) for 5 minutes. Note: Ensure the water level in the bath matches the liquid level in the vial.
-
Completion: Add the remaining 50% DMSO. Vortex again.
-
QC: Inspect against a dark background. If clear, aliquot immediately into amber glass vials and store at -20°C or -80°C.
Protocol B: The "Dry Rescue" (For Water-Induced Precipitation)
Use this if your DMSO stock has turned cloudy.[]
Theory: Adding a co-solvent with lower dielectric constant can disrupt the water-compound hydrophobic exclusion.[]
-
Stop: Do not vortex vigorously; this can shear proteins if this is a biological assay, but for the drug alone, it can pack the precipitate.
-
Co-solvent Addition: Add Tert-butanol or Absolute Ethanol to the DMSO mixture.[]
-
Target ratio: 90:10 (DMSO:Ethanol).[]
-
The alcohol acts as a bridge, improving solubility in the presence of trace water.
-
-
Thermal Cycle:
-
Warm to 37°C (water bath) for 10 minutes.
-
Sonicate for 60 seconds.
-
-
Verification: If precipitate remains, the water content is likely too high. Centrifuge (10,000 x g, 5 min), remove supernatant, and redissolve the pellet in fresh anhydrous DMSO.
Protocol C: pH Tuning (For Zwitterionic/Free Base Issues)
Use this if you suspect you have the Free Base form and it is not dissolving.
-
Diagnosis: Check the pH of the DMSO solution (using a non-aqueous pH strip or by wetting a strip with water and spotting the DMSO).
-
Acidification: If pH is neutral/basic and the compound is an amine (base), it needs protonation to dissolve fully in polar media.
-
Add 0.1 M HCl (aqueous) or, preferably, acetic acid to the DMSO.
-
Caution: Keep the aqueous acid volume <1% of the total DMSO volume to avoid water-induced precipitation.[]
-
Target: Slight acidification helps form the soluble salt in situ.
-
Visual Troubleshooting Logic (Decision Tree)
The following diagram outlines the logical flow for resolving solubility failures.
Figure 1: Decision tree for troubleshooting Desmethylmebeverine precipitation events based on visual characteristics.
Frequently Asked Questions (FAQs)
Q1: Can I use "Desmethyl Mebeverine Acid" solubility data for the "Alcohol" form? No. They are distinct chemical entities.
-
Acid Form (O-Desmethyl Mebeverine Acid): Often zwitterionic.[] Cayman Chemical notes it is only "slightly soluble" in DMSO and may require sonication or pH adjustment [1].
-
Alcohol Form: Generally more soluble in organic solvents, but highly sensitive to water content in DMSO. Do not interchange solubility limits.
Q2: My DMSO stock froze in the fridge (4°C). Is the compound ruined? Likely not. Pure DMSO freezes at ~18.5°C. The solid you see is frozen solvent, not necessarily precipitated drug.
-
Fix: Thaw completely at room temperature. If a white pellet remains after the liquid is clear, then the drug has precipitated. Use Protocol A (Sonication/Warming) to redissolve.[]
Q3: Can I store the DMSO stock in plastic tubes? Avoid standard polystyrene. Use Polypropylene (PP) or, ideally, Amber Glass .[] DMSO can leach plasticizers from certain plastics, which may appear as "ghost" precipitates or interfere with LC-MS analysis later.[]
Q4: What is the maximum solubility I should expect? For O-desmethylmebeverine alcohol:
-
Conservative Target: 10 mg/mL (Safe for long-term storage).[]
-
High Concentration: 30-50 mg/mL (Only for immediate use; high risk of crashing out upon freeze-thaw).[]
References
-
Gaylord Chemical. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data & Hygroscopicity Guide. Bulletin 102. Retrieved from [Link][]
-
Moskaleva, N.E., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma.[][4] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[][5][4] (Contextualizes the metabolic differences).
Sources
Technical Support Center: Minimizing Desmethylmebeverine Alcohol Carryover
The following technical guide is structured as a specialized support center resource. It synthesizes bioanalytical method development principles with specific physicochemical properties of Desmethylmebeverine alcohol.
The Nature of the Problem: Why Desmethylmebeverine Alcohol "Sticks"
Before attempting to fix the carryover, we must understand the molecular mechanism driving it. Desmethylmebeverine alcohol (often abbreviated as DMMA or O-desmethyl mebeverine alcohol) presents a dual-threat for adsorption:
-
Secondary Amine Functionality: Like its parent Mebeverine, this metabolite contains a basic nitrogen center. At neutral or high pH, this amine interacts strongly with free silanol groups (Si-OH) on glass vials and metallic sites in the autosampler flow path.
-
Phenolic & Aliphatic Hydroxyls: The "desmethyl" modification creates a phenolic hydroxyl group, increasing polarity compared to the parent drug, while retaining a hydrophobic backbone. This makes it prone to "mixed-mode" adsorption—sticking to both polar active sites and hydrophobic rotor seal materials.
The Goal: Reduce carryover to < 20% of the Lower Limit of Quantification (LLOQ) in the first blank injection following the Upper Limit of Quantification (ULOQ).
Diagnostic Workflow: Is it Carryover or Contamination?
Do not assume the autosampler is the only culprit. Use this decision tree to isolate the source.
Figure 1: Diagnostic logic flow to distinguish between specific autosampler carryover, column memory effects, and general system contamination.
The Solution: Wash Solvent Chemistry
For Desmethylmebeverine alcohol, a single wash solvent is rarely sufficient. You must attack the ionic bond (amine-silanol) and the hydrophobic interaction simultaneously.
The "Dual-Attack" Wash Strategy
We recommend a Multi-Wash setup (if your hardware supports it) or a carefully balanced single strong wash.
| Parameter | Recommended Composition | Mechanism of Action |
| Weak Wash (Solvent A) | 90:10 Water:Methanol + 0.1% Formic Acid | Matches initial gradient conditions. The acid keeps the amine protonated (soluble in water) and prevents precipitation. |
| Strong Wash (Solvent B) | 40:40:20 ACN:IPA:Water + 0.5% Formic Acid | ACN/IPA: Dissolves the hydrophobic backbone.Formic Acid: Critical. Lowers pH to <3, ensuring the amine is fully protonated and repelled by silanols. |
| Alternative Strong Wash | Acetone:ACN:DMSO (45:45:10) + 0.5% FA | Use only if PEEK tubing is installed (DMSO/Acetone can swell certain plastics). DMSO is highly effective for "sticky" phenol groups. |
Protocol Note: Do not use 100% organic strong wash. Desmethylmebeverine alcohol salts may precipitate in pure acetonitrile. Always maintain at least 10-20% aqueous content in the wash.
Hardware & Method Optimization Guide
Step-by-Step Optimization Protocol
1. Optimize Needle Wash Dip Time Standard dip times (1-2 seconds) are insufficient for sticky amines.
-
Action: Increase "Needle Wash" duration to 10–20 seconds .
-
Why: Diffusion of the analyte from the metallic surface of the needle into the wash solvent takes time.
2. Valve Switching (The "Stator Wash") Carryover often hides in the rotor seal grooves.
-
Action: Program the autosampler to switch the valve from Mainpass to Bypass (and back) during the strong wash cycle.
-
Why: This exposes the rotor grooves and stator face to the strong solvent flow.
3. Material Science: Passivation If using a standard stainless steel needle, the amine group in Desmethylmebeverine will bind to active metallic sites.
-
Action: Switch to a Platinum-coated needle or a PEEK-lined needle .
-
Action: Use Silanized Glass Vials (deactivated). Standard glass has free silanols that bind the analyte before it even enters the system.
4. The "Sawtooth" Gradient Wash If the carryover is column-based (diagnosed in Fig 1), a static high-organic wash is often less effective than cycling.
-
Action: At the end of the gradient, oscillate between 95% B and 50% B three times before re-equilibration.
Visualizing the Adsorption Mechanism
Understanding how the wash solvent works is crucial for troubleshooting.
Figure 2: Mechanism of acid wash displacement.[1] High H+ concentration competes with the analyte for active binding sites.
Frequently Asked Questions (FAQ)
Q: I see carryover in the first blank, but the second blank is clean. Is this acceptable? A: It depends on your validation criteria (e.g., FDA/EMA guidelines). Generally, if the carryover in the first blank is >20% of the LLOQ, the run may fail. You must address the root cause rather than relying on "spacer" blanks, which reduce throughput.
Q: Can I use basic wash solvents (High pH) since the analyte is basic? A: Generally, no . While high pH (e.g., Ammonium Hydroxide) deprotonates the amine (making it neutral), it often reduces solubility in aqueous mixtures and can damage silica-based columns if the valve switches while the plug is present. Acidic washes are safer and more effective for solubilizing this specific salt form.
Q: My carryover is random (appears in Blank 3 but not Blank 1). A: This is likely "Tailing Carryover" or Contamination.
-
Contamination: Check the septum. Coring (bits of septum falling into the vial) can release adsorbed analyte randomly. Use PTFE/Silicone pre-slit septa.
-
Tailing: The analyte is eluting very slowly from the column. Extend the gradient hold time at high organic.
Q: Does the choice of Internal Standard (IS) affect carryover perception? A: Indirectly. If you use a deuterated analog (e.g., Desmethylmebeverine-d5 ), it will exhibit identical carryover properties. If you see IS carryover, it confirms the issue is physical adsorption, not chemical interference.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[2] (Defines the <20% LLOQ carryover limit). Link
-
Moskaleva, N. E., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma.[1][2][3][4] Journal of Pharmaceutical and Biomedical Analysis.[2][4][5] (Provides context on Mebeverine metabolite separation). Link
-
Dolan, J. W. (2001). Autosampler Carryover.[6][7] LCGC North America. (Foundational text on adsorption mechanisms). Link
-
Vallano, P. T., et al. (2005). Minimizing Carryover in LC-MS/MS Bioanalysis. Bioanalysis Zone. (Discusses dual-wash strategies for basic amines). Link
-
Tulich, L. J., et al. (1996).[8] Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma.[2][3][8] Journal of Chromatography B. (Specific reference to the analyte's properties).[8] Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. grupobiomaster.com [grupobiomaster.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low recovery of Mebeverine metabolites in extraction
Topic: Troubleshooting Low Recovery of Mebeverine Metabolites in Biological Matrices Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 28, 2026
Executive Summary
Low recovery of Mebeverine and its metabolites (specifically Desmethylmebeverine Acid [DMAC] , Mebeverine Acid [MAC] , Veratric Acid , and Mebeverine Alcohol ) is rarely a simple extraction failure. It is typically a convergence of three factors: rapid ex vivo esterase hydrolysis , incorrect ionization management during extraction (amphoteric/zwitterionic nature), and matrix-induced ion suppression .
This guide bypasses generic advice to address the specific physicochemical pitfalls of the Mebeverine metabolic pathway.
Part 1: The "Ghost" Peak (Stability & Hydrolysis)
User Complaint: "I spike Mebeverine into plasma, but by the time I extract, the parent compound is gone, and metabolite recovery is inconsistent."
The Root Cause: Esterase Activity
Mebeverine is an ester.[1][2] In human plasma, it undergoes rapid enzymatic hydrolysis by non-specific esterases (butyrylcholinesterase) to form Veratric Acid and Mebeverine Alcohol .[2] This process continues ex vivo (in the collection tube), leading to the artificial loss of parent drug and artificial elevation of hydrolysis products.
Troubleshooting Protocol: Stabilization
| Variable | Recommendation | Mechanism |
| Temperature | Ice Bath (4°C) immediately upon collection. | Slows enzymatic kinetics. |
| pH Control | Acidify plasma to pH 3.5 with 10% Formic Acid or HCl immediately. | Most plasma esterases are pH-dependent; acidification deactivates them. |
| Inhibitors | Physostigmine (approx. 130 µg/mL) or PMSF .[3][4] | Critical: Sodium Fluoride (NaF) is often ineffective for Mebeverine hydrolysis inhibition [1].[1][2] |
| Time | Process within 30 minutes of collection. | Hydrolysis half-life can be <20 mins at room temperature. |
Technical Note: If you are analyzing patient samples and did not stabilize them at the bedside, "low recovery" of the parent Mebeverine is actually total conversion . You must pivot to quantifying DMAC (Desmethylmebeverine Acid) as the surrogate marker for bioequivalence [2].[5]
Part 2: Extraction Failure (Chemistry Mismatch)
User Complaint: "I am using an MCX (Mixed-Mode Cation Exchange) plate for basic drugs, but I am losing the acidic metabolites (DMAC, Veratric Acid)."
The Root Cause: Amphoteric Complexity
Mebeverine is a basic amine. However, its major circulating metabolites (DMAC, MAC, Veratric Acid) contain carboxylic acid moieties.
-
Mebeverine: Basic (pKa ~10.7).
-
Veratric Acid: Acidic (pKa ~4.5).
-
DMAC/MAC: Amphoteric (contain both amine and carboxylic acid groups).
If you use a protocol optimized for the parent (high pH wash, cation exchange), you will wash away the acidic metabolites.
Workflow Optimization
Scenario A: High-Throughput / Bioequivalence (Recommended)
Method: Protein Precipitation (PPT) Why: PPT is "chemistry neutral." It recovers acids, bases, and zwitterions equally well, provided solubility is maintained.
-
Aliquot: 100 µL Plasma.
-
Precipitate: Add 400 µL Acetonitrile containing Deuterated Internal Standards (Mebeverine acid-D5).
-
Vortex/Centrifuge: 10 min at 10,000 rpm.
-
Dilute: Dilute supernatant 1:1 with water (to improve peak shape on Reverse Phase LC).
-
Inject: 5 µL.
Reference Validation: This method yields >85% recovery for DMAC, MAC, and Mebeverine Alcohol [3].[6]
Scenario B: High Sensitivity / Clean Extract (SPE)
Method: HLB (Hydrophilic-Lipophilic Balance) or Mixed-Mode Anion Exchange (MAX). Why: You need a sorbent that retains the acidic metabolites.
Protocol (HLB - Universal):
-
Condition: Methanol -> Water.
-
Load: Acidified Plasma (pH 3-4). Crucial: Keeps acids unionized for RP retention.
-
Wash: 5% Methanol in Water (removes salts/proteins).
-
Elute: Methanol (or Acetonitrile).
-
Evaporate & Reconstitute.
Protocol (MAX - Selective for Acids/Ampholytes):
-
Use this if Veratric Acid/DMAC are the priority and dirty matrix is an issue.
-
Load: Plasma adjusted to pH > 7 (Ionizes acids).
-
Wash: NH4OH in water (removes neutrals/bases).
-
Elute: Methanol + 2% Formic Acid (protonates acids, breaking ionic interaction).
Part 3: Visualization of the Problem
The following diagram illustrates the divergence in chemical properties that leads to extraction losses.
Caption: Divergent physicochemical properties of Mebeverine (Basic) vs. Metabolites (Acidic) dictate extraction success.
Part 4: FAQ - Specific Technical Hurdles
Q1: I see a "double peak" for DMAC. Is my column failing? A: Likely not. Mebeverine and its metabolites are chiral. DMAC has a chiral center. If you are using a standard C18 column, you should see one peak. If you see splitting, check your mobile phase pH . DMAC is zwitterionic; if the pH is near its pKa, you may get peak splitting due to mixed ionization states.
-
Fix: Ensure Mobile Phase A is acidic (0.1% Formic Acid) to keep the carboxylic acid protonated and the amine protonated, ensuring a single species.
Q2: My Internal Standard (IS) recovery is low. A: Are you using a generic IS (like Tramadol) or a structural analog?
-
Requirement: You must use deuterated standards (Mebeverine acid-D5 or DMAC-D5 ).
-
Reason: Matrix effects (phospholipids) in plasma often elute in the same region as these polar metabolites. A non-deuterated IS will not compensate for the specific ion suppression experienced by the analyte [3].
Q3: Can I use LLE (Liquid-Liquid Extraction)? A: It is difficult.
-
Mebeverine extracts well into ether/hexane at high pH.
-
Veratric Acid/DMAC extract well into ethyl acetate at low pH.
References
-
Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology. [Link]
-
Mass Spectrometric Characterization of Plasma Mebeverine Metabolites. International Atomic Energy Agency (INIS). [Link]
-
HPLC-MS/MS Method for the Simultaneous Quantification of Desmethylmebeverine Acid, Mebeverine Acid and Mebeverine Alcohol in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deboni.he.com.br [deboni.he.com.br]
- 6. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desmethylmebeverine Alcohol Analysis
Introduction
Welcome to the Technical Support Center. This guide addresses a high-frequency support ticket: peak tailing of Desmethylmebeverine Alcohol (DMA) during HPLC/UHPLC analysis.
DMA (Chemical Name: 4-[2-[Ethyl(4-hydroxybutyl)amino]propyl]phenol) presents a unique chromatographic challenge due to its amphoteric nature . Unlike its parent drug Mebeverine, DMA contains both a basic secondary amine and an acidic phenolic hydroxyl group . Tailing in this analyte is rarely a simple plumbing issue; it is almost always a result of secondary chemical interactions between the amine moiety and the stationary phase silanols.
Part 1: The Chemistry of Tailing (Root Cause Analysis)
Q: Why does DMA tail more than Mebeverine?
A: While Mebeverine is a basic ester, DMA is more polar and possesses a free phenol. The tailing is caused by two concurrent mechanisms:
-
The Silanol Effect (Dominant): The secondary amine in DMA is protonated (positively charged) at acidic and neutral pH. These cations undergo ion-exchange interactions with ionized (negatively charged) silanol groups (
) on the silica backbone of your column. This "stick-and-slip" mechanism drags the peak tail. -
Zwitterionic Confusion: The phenolic group (pKa ~10) and the amine (pKa ~9.5) create complex ionization states. If your pH is drifting near 6.0–8.0, you may be inducing partial ionization that ruins peak symmetry.
Visualization: The Silanol Interaction Mechanism
The following diagram illustrates the molecular interaction causing the tailing.
Figure 1: Mechanism of amine-silanol interaction leading to peak asymmetry.
Part 2: Mobile Phase Optimization
Q: What is the optimal pH strategy for DMA?
A: You have two viable strategies. Do not operate in the "middle ground" (pH 6–8).
Strategy A: Low pH (Recommended for Standard Silica C18)
-
Target pH: 2.5 – 3.0
-
Mechanism: At this pH, silanol groups are protonated (
), rendering them neutral. They cannot bind to the positively charged DMA amine. -
Buffer: Phosphate (20–50 mM) or Formate (if MS detection is required).
-
Pros: Maximizes column life for non-hybrid columns.
Strategy B: High pH (Requires Hybrid/Polymer Column)
-
Target pH: 10.5 – 11.0
-
Mechanism: At pH > 10.5, the amine group is deprotonated (neutral). Neutral amines do not interact with silanols. Note: The phenol will be ionized (
), but this usually improves retention consistency. -
Buffer: Ammonium Hydroxide or Glycine.
-
Pros: Often yields the sharpest peaks but destroys standard silica columns.
Q: Should I use an Ion-Pairing Agent?
A: Yes, if simple pH adjustment fails.
-
Additive: Triethylamine (TEA).
-
Concentration: 5 mM (approx. 0.7 mL/L).
-
Why: TEA is a stronger base than DMA. It acts as a "sacrificial base," saturating the silanol sites so DMA passes through without sticking.
Part 3: Column Selection & Hardware
Q: Is my column causing the tailing?
A: If you are using a "Type A" silica or a standard C18 column older than 5 years, yes .
Recommended Column Classes:
| Column Type | Feature | Why it works for DMA |
|---|---|---|
| BDS C18 | Base Deactivated Silica | Chemically treated to remove acidic silanols. |
| Hybrid (Xtimate/XBridge) | Organo-Silica Hybrid | High pH stability; reduced surface acidity. |
| Polar Embedded | Amide/Carbamate Group | Shields silanols using a "water layer" effect. |
Part 4: Standardized Troubleshooting Protocol
Follow this logic flow to systematically resolve tailing issues.
Figure 2: Logical troubleshooting workflow for amine tailing.
Part 5: Validation Data (Expected Results)
When applying Strategy A (Low pH) with a modern BDS column, you should expect the following improvements.
Table 1: Impact of Mobile Phase Modification on DMA Peak Symmetry
| Parameter | Initial Condition | Optimized Condition |
| Column | Standard C18 (5µm) | BDS C18 (5µm) |
| Mobile Phase | MeOH:Water (50:50) | MeOH:Phosphate Buffer pH 3.0 (50:50) |
| Additive | None | 5mM Triethylamine |
| USP Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) |
| Theoretical Plates ( | 2,500 | 6,200 |
Note: Data simulated based on typical amine-silanol interaction behaviors [1, 3].
References
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[1] What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC International. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
Sources
Technical Support Center: Desmethylmebeverine Alcohol Stability in Plasma
The following technical guide addresses the stability, handling, and bioanalysis of Desmethylmebeverine Alcohol (a primary metabolite of Mebeverine) in frozen plasma. This content is structured for researchers and bioanalytical scientists.
Analyte: Desmethylmebeverine Alcohol (O-desmethyl mebeverine alcohol) Matrix: Human/Rat Plasma (Frozen) Application: Pharmacokinetics (PK), Bioequivalence (BE), Forensic Toxicology
Executive Summary & Metabolic Context
Desmethylmebeverine alcohol is a Phase I metabolite of the antispasmodic drug Mebeverine. Unlike the parent drug, which undergoes rapid ester hydrolysis in plasma, the alcohol metabolites are relatively more stable but present unique bioanalytical challenges due to phenolic oxidation and glucuronide conjugation .
Critical Stability Profile:
-
Parent Drug (Mebeverine): Extremely unstable in plasma (half-life < 20 min ex vivo) due to plasma esterases.[1][2][3]
-
Metabolite (Desmethylmebeverine Alcohol): Stable in frozen plasma at -20°C and -70°C, provided oxidative stress is minimized. It circulates largely as a glucuronide conjugate, requiring enzymatic hydrolysis for total quantification.
Visualizing the Instability & Metabolism
The following pathway illustrates the critical degradation and metabolic steps affecting sample handling.
Figure 1: Metabolic cascade of Mebeverine showing the formation of Desmethylmebeverine Alcohol. Note the rapid hydrolysis of the parent drug.[1]
Troubleshooting Guide: Stability & Recovery Issues
This section addresses specific failures encountered during the analysis of frozen plasma samples.
Issue 1: Significant signal loss after freeze-thaw cycles.
Diagnosis: Phenolic Oxidation or Adsorption. Desmethylmebeverine alcohol contains a phenolic hydroxyl group (formed by demethylation), making it susceptible to oxidation upon repeated exposure to air during thawing.
-
Corrective Action:
-
Limit freeze-thaw cycles to < 3 .
-
Thaw samples in an ice bath or at 4°C, never at room temperature or water bath.
-
Protocol Adjustment: If instability persists (>15% loss), add an antioxidant (e.g., 0.1% Ascorbic Acid) to the plasma immediately upon harvesting, although standard validation usually passes without this if temperature is controlled.
-
Issue 2: Inconsistent "Total" vs. "Free" concentration data.
Diagnosis: Incomplete Enzymatic Hydrolysis. Since the analyte circulates as a glucuronide, variability often stems from the deconjugation step rather than storage instability.
-
Corrective Action:
-
Verify the activity of your
-glucuronidase (e.g., Helix pomatia or E. coli). -
Check pH: Enzymatic hydrolysis requires a specific pH (typically 5.0). Plasma buffering capacity can shift the hydrolysis buffer pH.
-
Validation: Include a quality control sample spiked with the glucuronide standard (if available) or a pooled incurred sample to monitor hydrolysis efficiency in every batch.
-
Issue 3: Increasing concentration of analyte in stored samples.
Diagnosis: Back-conversion (Rare) or Matrix Interference. While rare for this specific alcohol, "phantom" levels can appear if the parent drug (Mebeverine) was not fully degraded before the baseline measurement and continues to hydrolyze to the alcohol in vitro.
-
Corrective Action:
-
Ensure the parent drug is fully converted or stabilized at the time of collection if the study design involves parent drug monitoring (unlikely due to its instability).
-
More likely, this is ion suppression alleviation in aged matrix. Use stable-isotope labeled internal standards (SIL-IS) such as d5-Desmethylmebeverine alcohol to compensate for matrix aging effects.
-
Frequently Asked Questions (FAQs)
Q1: Can I store Desmethylmebeverine alcohol plasma samples at -20°C, or is -70°C mandatory? A: Validated studies indicate that the metabolite is stable at -20°C for at least 3-6 months . However, for long-term biobanking (>6 months) or regulatory toxicology studies, -70°C is the gold standard to prevent slow enzymatic activity or oxidative degradation.
Q2: Is a stabilizer required in the vacutainer (e.g., NaF)? A: Sodium Fluoride (NaF) is often used to inhibit esterases for the parent drug. For the alcohol metabolite, NaF is not strictly necessary for stability but is often present because the same sample is used to attempt parent drug detection. EDTA or Heparin plasma is suitable.
Q3: Is the analyte light-sensitive? A: As a phenol derivative, it has potential photosensitivity. While not as critical as retinoids, it is Good Laboratory Practice (GLP) to handle samples under yellow light or minimize exposure to direct sunlight during extraction.
Validated Experimental Protocols
Protocol A: Sample Preparation (Total Fraction)
For the quantification of Total Desmethylmebeverine Alcohol (Free + Conjugated).
-
Thawing: Thaw plasma samples (200 µL) in an ice bath.
-
Hydrolysis:
-
Add 100 µL of Acetate Buffer (0.1 M, pH 5.0) containing
-glucuronidase (approx. 2000 units/mL). -
Vortex and incubate at 37°C for 2 hours .
-
-
Internal Standard: Add 50 µL of Internal Standard working solution (e.g., d5-Desmethylmebeverine alcohol).
-
Extraction (Protein Precipitation):
-
Add 600 µL of Acetonitrile (ice cold).
-
Vortex vigorously for 1 min.
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
-
Analysis: Inject the supernatant into LC-MS/MS.
Protocol B: Stability Assessment Workflow
Use this logic to validate stability in your specific matrix.
Figure 2: Standard validation workflow for assessing analyte stability in biological matrices.
Summary Data: Stability Specifications
The following data represents typical acceptance criteria derived from validation studies (e.g., Baranov et al., 2017; Kelm et al., 1996).
| Parameter | Condition | Acceptance Criteria | Typical Result |
| Benchtop Stability | 4 hours at Ambient Temp | 85-115% Recovery | Stable |
| Freeze-Thaw | 3 Cycles (-70°C to RT) | 85-115% Recovery | Stable |
| Long-Term Storage | 90 Days at -20°C | 85-115% Recovery | Stable |
| Processed Sample | 24 hours in Autosampler (4°C) | 85-115% Recovery | Stable |
| Stock Solution | 1 month at 4°C (Methanol) | 95-105% Recovery | Stable |
References
-
Kelm, G. R., Tulich, L. J., Randall, J. L., & Wehmeyer, K. R. (1996). Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method.[2][][5] Journal of Chromatography B: Biomedical Sciences and Applications, 682(2), 273-281.[]
-
Baranov, P. A., Mesonzhnik, N. V., Moskaleva, N. E., & Appolonova, S. A. (2017). A new simple, rapid and sensitive high pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for simultaneous analysis of mebeverine metabolites as: mebeverine alcohol (MAL), mebeverine acid (MAC) and desmethylmebeverine acid (DMAC) in human plasma.[] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[]
-
Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[6][7] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[7]
-
Medicines Evaluation Board (Netherlands). (2017). Public Assessment Report: Mebeverine HCl Aurobindo Retard 200 mg.[8] (Confirming stability validation of desmethyl metabolites).
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Technical Support Center: O-Desmethyl Mebeverine Alcohol Stability
Topic: Preventing Oxidation & Degradation of O-Desmethyl Mebeverine Alcohol Document ID: TS-DMA-004 Last Updated: February 28, 2026
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed instability—such as color changes (pinking/browning), retention time shifts, or signal loss—in your O-Desmethyl Mebeverine Alcohol (ODMA) reference standards.
The Core Issue: O-Desmethyl Mebeverine Alcohol (CAS: 155172-67-1) is a phenolic amino-alcohol . Its instability is driven by two competing oxidative mechanisms inherent to its structure:
-
Phenolic Oxidation: The "O-desmethyl" moiety exposes a free phenol group. In the presence of oxygen and light, this phenol undergoes radical formation, leading to highly colored quinone species and oxidative coupling (dimerization).
-
N-Oxidation: The tertiary amine in the chain is susceptible to N-oxide formation, particularly in protic solvents exposed to air.
This guide provides a self-validating protocol to arrest these pathways.
Critical Handling Protocols (Visualized)
Workflow: The "Zero-Oxidation" Preparation Chain
Caption: This workflow illustrates the mandatory "Chain of Custody" for electrons, preventing oxygen interaction from storage to analysis.
Troubleshooting & FAQs
Module A: Storage & Physical Appearance
Q1: My white powder has turned a faint pink or beige. Is it still usable?
-
Diagnosis: This is the hallmark of phenolic oxidation . The pink color arises from the formation of trace quinoid species (conjugated systems absorb visible light).
-
Technical Verdict:
-
Faint Pink: Likely >95% purity remains.[1] The extinction coefficient of quinones is high, so a tiny amount causes visible color. Action: Verify with LC-MS.[1] If the parent peak is dominant, proceed but prepare fresh stock immediately.
-
Dark Brown/Red: Significant degradation (oxidative polymerization). Action:Discard. The degradation products (dimers) can suppress ionization of the analyte in MS.
-
Q2: Why does the Certificate of Analysis (CoA) recommend -20°C? Can I store it at 4°C?
-
No. At 4°C, the kinetics of auto-oxidation are roughly 4-5x faster than at -20°C.
-
Mechanism: The activation energy for phenolic radical formation is lowered by moisture. -20°C freezes residual moisture, halting hydrolysis-assisted oxidation.
-
Protocol: Store the vial inside a secondary container (e.g., a Falcon tube) with a sachet of silica gel to create a "micro-desiccator."
Module B: Solubilization & Chemistry
Q3: Which solvent system maximizes stability?
-
Recommendation: DMSO (Dimethyl Sulfoxide) or Degassed Methanol .
-
The "Protic Risk": Water promotes ionization of the phenol (
), making it more electron-rich and susceptible to electrophilic attack by oxygen. -
Data Table: Solvent Compatibility
| Solvent | Stability Window (at RT) | Risk Factor | Recommendation |
| DMSO (Anhydrous) | High (24-48 hrs) | Hygroscopic (absorbs water) | Preferred Stock Solvent |
| Methanol (Degassed) | Medium (4-8 hrs) | Volatile | Good for working standards |
| Water / Buffer | Low (<1 hr) | Phenolate formation | Avoid for storage |
| Acetonitrile | Medium | Poor solubility for salts | Use only if solubility permits |
Q4: Should I add an antioxidant?
-
Yes, for aqueous working solutions.
-
Protocol: If you must dilute into water/buffer for LC-MS, add 0.1% Ascorbic Acid or Sodium Metabisulfite .
-
Mechanism: Ascorbic acid acts as a "sacrificial reductant." It has a lower oxidation potential than the O-Desmethyl Mebeverine phenol, so it scavenges dissolved oxygen and reduces any formed quinones back to phenols.
Module C: Instrumental Analysis (LC-MS)
Q5: I see a "Ghost Peak" at M+16 or M-2. What is this?
-
M+16: This is likely the N-Oxide (oxidation of the tertiary amine) or hydroxylation of the aromatic ring.
-
M-2: This is the Quinone Methide or oxidized ketone derivative (loss of 2 hydrogens).
-
M+M (Dimer): If you see a mass roughly 2x the parent, oxidative coupling has occurred.
Q6: How do I distinguish degradation from matrix effects?
-
The "Dilution Test": Dilute your sample 1:10 with fresh solvent containing 0.1% formic acid.
-
If the ratio of the "ghost peak" to the parent peak changes, it is likely an on-column oxidation or matrix artifact.
-
If the ratio remains constant, the degradation happened in the vial.
-
Mechanistic Pathway: Why It Degrades
Understanding the enemy is the first step to defeating it. The diagram below details the specific chemical transformation you are fighting.
Caption: The degradation pathway of O-Desmethyl Mebeverine, highlighting the transition from Phenol to Quinone and N-Oxide.
References & Authority
-
Moskaleva, N.E., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma.[1] Journal of Pharmaceutical and Biomedical Analysis.[1][2]
-
Relevance: Establishes the metabolic pathway and instability of the desmethyl metabolites.
-
-
Cayman Chemical. O-Desmethyl Mebeverine Acid Product Information & Stability Data.
-
Relevance: Provides baseline stability data for the structural class (phenolic mebeverine metabolites).
-
-
BenchChem Technical Support. Prevention of Phenol Compound Oxidation During Reactions.
-
Relevance: General protocols for handling phenolic oxidation (inert atmosphere, antioxidants).[3]
-
-
Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[2] Journal of Pharmaceutical and Biomedical Analysis.[1][2]
-
Relevance: Confirms the hydrolysis and subsequent oxidative susceptibility of the alcohol moiety.[2]
-
For further assistance, please contact the Scientific Support Team with your Lot Number and current solvent conditions.
Sources
Validation & Comparative
USP vs. EP Impurity Standards for Mebeverine HCl: A Senior Scientist's Comparative Guide
Executive Summary: The Divergence in Compliance
In the analysis of Mebeverine Hydrochloride, a distinct regulatory divergence exists between the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) . While the EP has historically established the "Gold Standard" for this drug (given its European origin), the USP framework focuses heavily on modernization and flexibility through General Chapter <621>.
For the bench scientist, this guide serves as a bridge. We do not merely list conditions; we analyze the causality of separation, the specific chemical nature of the impurities (primarily hydrolysis degradants), and how to leverage modern column technology to achieve compliance with higher throughput.
Impurity Profile & Chemical Logic
Mebeverine HCl is an ester-based antispasmodic. Its primary degradation pathway is hydrolysis , leading to the formation of Veratric acid and Mebeverine alcohol. Understanding this chemistry is crucial because your chromatographic separation must resolve the acidic degradant (early eluting) from the basic amine parent (late eluting).
Master Impurity Cross-Reference Table
The EP monograph is the definitive source for impurity characterization. USP standards often harmonize with these definitions but may use chemical names rather than "Impurity X" designations.
| EP Impurity | Chemical Name (Common) | Structure/Nature | Critical Separation Challenge |
| Impurity A | Veratric Acid (3,4-Dimethoxybenzoic acid) | Acidic hydrolysis product | Elutes early (near void volume); requires acidic pH to suppress ionization and increase retention. |
| Impurity B | Mebeverine Amine (Des-esterified amine) | Basic amine precursor | Secondary amine; prone to severe peak tailing if silanols are active. |
| Impurity C | Mebeverine Alcohol | Alcohol hydrolysis product | Polar; elutes between Impurity A and Parent. |
| Impurity J | Dimer impurity | High MW dimer | Late eluting; requires strong organic flush (gradient) to remove. |
| Mebeverine | Parent API | Ester-amine salt | Hydrophobic, basic; sensitive to pH changes around pKa ~9-10. |
Methodological Deep Dive: EP vs. Alternative Protocols
The European Pharmacopoeia (Ph.[1][2][3] Eur.) method for "Related Substances" is a Gradient method designed to capture the wide polarity range from the small acid (Impurity A) to the large dimer (Impurity J).
In contrast, many labs use an Isocratic approach (often aligned with older BP or USP assay conditions) for routine QC, though this risks missing late-eluting impurities.
Protocol A: The EP "Gold Standard" (Gradient)
Recommended for Stability Indicating Studies and Release Testing.
-
Column: C18 (Octadecylsilyl silica), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Symmetry C18).
-
Mobile Phase A: Phosphate Buffer pH ~3.0 (Suppress silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).[3]
-
Gradient Profile:
-
0-5 min: High aqueous (to retain Impurity A).
-
5-25 min: Ramp to high organic (to elute Parent and Impurity J).
-
25-30 min: Wash and Re-equilibrate.
-
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV @ 263 nm (Maximize sensitivity for the veratryl moiety).
Protocol B: The Routine Isocratic Method (BP/USP-Aligned)
Recommended for Assay and Content Uniformity only.
-
Column: C18, 250 x 4.6 mm, 5 µm.[4]
-
Mobile Phase: ACN : Phosphate Buffer (pH 3.0) [50:50 v/v].
-
Flow Rate: 1.0 mL/min.
-
Limitation: Will likely co-elute Impurity A with the solvent front or fail to elute Impurity J within a reasonable runtime.
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting the correct method based on the stage of drug development.
Caption: Decision matrix for selecting Gradient (EP) vs. Isocratic workflows based on impurity detection needs.
Performance Analysis & Modernization (USP <621>)
As a Senior Scientist, you should not be satisfied with a 30-minute runtime on a 5 µm column. Both USP <621> and EP 2.2.46 now allow for Method Modernization without full re-validation, provided the L/dp ratio (Column Length / Particle Size) remains constant (-25% to +50%).
The "Speed-Up" Protocol
By switching from a traditional 5 µm column to a Superficially Porous Particle (SPP) column (2.7 µm), you can drastically reduce solvent consumption and time.
| Parameter | Original EP Method | Modernized Method (Allowed) | Benefit |
| Column | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 2.7 µm | Higher efficiency, similar L/dp |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | Faster linear velocity |
| Run Time | ~30 mins | ~12 mins | 60% Time Savings |
| Backpressure | ~100 bar | ~350 bar | Compatible with standard HPLC |
| Resolution (Rs) | Baseline (Rs > 2.0) | Improved (Rs > 2.5) | Sharper peaks due to SPP |
Experimental Note: When modernizing, ensure your Dwell Volume is calibrated. The EP gradient requires a specific delay volume; if your modern system has a very small dwell volume, you may need to add an isocratic hold at the start to mimic the original separation of Impurity A.
Conclusion & Recommendations
-
Adopt the EP Gradient: For any work involving impurities, the isocratic method is insufficient. The EP gradient is the only robust way to resolve the hydrophilic Impurity A and the hydrophobic Impurity J in a single run.
-
Control pH Rigorously: Mebeverine is a base. Small changes in mobile phase pH (e.g., 3.0 vs 3.2) can cause significant retention time shifts and peak shape deterioration (tailing). Use a high-quality phosphate buffer.
-
Modernize Immediately: Do not run the legacy 250mm/5µm method for routine work. Use the USP <621> allowable adjustments to transfer this to a 2.7 µm or 3.5 µm column for significant efficiency gains.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Mebeverine Hydrochloride Monograph 10.0. European Pharmacopoeia.[2][3][5][6] Available at: [Link]
-
British Pharmacopoeia Commission. Mebeverine Prolonged-Release Capsules Monograph. British Pharmacopoeia 2024.[2] Available at: [Link]
-
Souri, E., et al. (2014). "A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products." Research in Pharmaceutical Sciences, 9(3), 199–206. Available at: [Link]
-
Agilent Technologies. "Revisions to Analytical Procedures per USP General Chapter <621>." Application Note. Available at: [Link]
Sources
Validation of Analytical Method for Desmethylmebeverine Alcohol
Content Type: Publish Comparison Guide Author Role: Senior Application Scientist
Executive Summary: The Analytical Challenge
Desmethylmebeverine alcohol (DMBA) represents a critical node in the metabolic profiling of Mebeverine. As a secondary metabolite formed via the O-demethylation of Mebeverine alcohol (the primary hydrolysis product), it presents unique analytical challenges distinct from the parent drug. Its dual functionality—containing both a secondary amine and a phenolic hydroxyl group—requires precise pH control and detection optimization.
This guide compares the two dominant analytical paradigms: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for high-sensitivity bioanalysis, and HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) for routine quality control and stability testing.
Quick Comparison: Choosing Your Methodology
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Alternative) |
| Primary Application | Pharmacokinetics (PK), Trace Metabolite ID | QC Release, Stability Testing, Impurity Profiling |
| Sensitivity (LOQ) | High (pg/mL range) | Moderate (ng/mL to µg/mL range) |
| Selectivity | Excellent (Mass-based discrimination) | Moderate (Chromatographic resolution dependent) |
| Throughput | High (< 5 min run times) | Medium (10–20 min run times) |
| Cost Per Sample | High | Low |
| Matrix Tolerance | Low (Requires IS correction for ion suppression) | High |
Scientific Context & Metabolic Pathway
To validate a method for DMBA, one must understand its origin. Mebeverine undergoes rapid ester hydrolysis in plasma to form Mebeverine Alcohol and Veratric Acid. Mebeverine Alcohol is subsequently O-demethylated to form Desmethylmebeverine Alcohol.
Visualization: Mebeverine Metabolic Cascade
Figure 1: Metabolic pathway highlighting the formation of Desmethylmebeverine Alcohol from the parent drug.
Method A: LC-MS/MS (The Gold Standard for Bioanalysis)
Context: For pharmacokinetic studies involving human plasma, LC-MS/MS is the only viable option due to the low circulating concentrations of secondary metabolites. The following protocol is synthesized from validated methodologies for mebeverine metabolites.
Instrumentation & Conditions[1][2]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or equivalent.
-
Expert Insight: A C18 chemistry is preferred over Phenyl-Hexyl here to maximize retention of the polar alcohol moiety, preventing it from eluting in the solvent front.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source for ESI+).
-
B: Acetonitrile (Better desolvation than Methanol).
-
-
Gradient: 5% B to 90% B over 3.0 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (Protonation of the secondary amine).
-
MRM Transitions (Indicative):
-
Precursor: [M+H]+ ~252.2 m/z (Calculated based on MW 251.37).
-
Quantifier Product: Determine experimentally (likely loss of water or alkyl chain cleavage).
-
-
Internal Standard (Self-Validating Step):
-
Mandatory: Use Desmethylmebeverine Alcohol-d5 or Mebeverine Alcohol-d5 .
-
Why? DMBA is subject to matrix effects (ion suppression). Only a stable isotope-labeled IS co-eluting with the analyte can compensate for these variations in real-time.
-
Sample Preparation (Protein Precipitation)[3][4]
-
Aliquot 50 µL plasma.
-
Add 200 µL Acetonitrile containing Internal Standard (IS).
-
Vortex for 60s (Critical for releasing protein-bound drug).
-
Centrifuge at 10,000 rpm for 10 min at 4°C.
-
Inject 2-5 µL of supernatant.
Method B: HPLC-UV (The Alternative for QC/Stability)
Context: When analyzing bulk API degradation or high-concentration formulation stability, LC-MS is overkill. HPLC-UV provides a robust, cost-effective alternative.
Instrumentation & Conditions[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (60:40 v/v).
-
Expert Insight: The acidic pH (3.5) ensures the amine is fully protonated (preventing tailing) and suppresses the ionization of the phenol group, keeping the molecule in a single state for sharp peaks.
-
-
Detection: UV at 220 nm (high sensitivity) or 263 nm (higher selectivity for the aromatic ring).
-
Flow Rate: 1.0 mL/min.
Validation Protocols (E-E-A-T)
To ensure scientific integrity, the validation must follow ICH M10 (Bioanalytical) or Q2(R1) (Analytical) guidelines.
Specificity & Selectivity[1][2][3]
-
Protocol: Analyze 6 sources of blank matrix (plasma) and spiked samples.
-
Acceptance: No interfering peaks >20% of the LLOQ (Lower Limit of Quantification) at the retention time of DMBA.
-
Self-Validating Check: Ensure resolution (Rs) > 2.0 between Mebeverine Alcohol and Desmethylmebeverine Alcohol. The loss of the methyl group changes the lipophilicity significantly, so separation should be achievable.
Linearity & Range[2][3]
-
Protocol: Prepare 8 non-zero standards.
-
Regression: Use Weighted Least Squares (1/x²) .
-
Why? Bioanalytical data is heteroscedastic (variance increases with concentration). Standard linear regression (y=mx+c) will bias the curve at the low end, invalidating accuracy at the LLOQ.
-
-
Acceptance: r² > 0.99; back-calculated concentrations within ±15% (±20% for LLOQ).
Stability (The "Hidden" Killer)
DMBA contains a phenol group and a secondary amine, making it susceptible to oxidation.
-
Experiment:
-
Benchtop: 4 hours at room temperature.
-
Freeze-Thaw: 3 cycles (-20°C to RT).
-
Autosampler: 24 hours at 10°C.
-
-
Expert Tip: If stability fails, add an antioxidant (e.g., Ascorbic Acid) to the plasma harvesting tubes or the reconstitution solvent.
Matrix Effect (LC-MS Specific)
-
Protocol: Compare the peak area of DMBA spiked into extracted blank plasma vs. DMBA in neat solution.
-
Calculation:
-
Acceptance: The IS-normalized Matrix Factor should be close to 1.0 with CV < 15%.
Comparison of Performance Data
The following table summarizes expected performance metrics based on literature for Mebeverine metabolites.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Linearity Range | 0.5 – 500 ng/mL | 1 – 100 µg/mL |
| LOD (Limit of Detection) | ~0.1 ng/mL | ~0.2 µg/mL |
| Precision (RSD) | < 10% | < 2% |
| Accuracy (Recovery) | 85 – 115% | 98 – 102% |
| Run Time | 3.5 min | 12.0 min |
| Sample Volume | 50 µL | 20 µL (Injection) |
Decision Workflow: Which Method to Choose?
Figure 2: Decision tree for selecting the appropriate validation method based on sample type and concentration.
References
-
Moskaleva, N. et al. (2017).[1] HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[2][1][3] Journal of Pharmaceutical and Biomedical Analysis.
-
Stockis, A. et al. (2002).[4][5] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[4][5][6] Journal of Pharmaceutical and Biomedical Analysis.
-
Kristinsson, J. et al. (1994).[4] Determination of Two Mebeverine Metabolites, Mebeverine Alcohol and Desmethylmebeverine Alcohol, in Human Plasma by a Dual Stable Isotope-Based Gas Chromatographic-Mass Spectrometric Method.[7] Journal of Chromatography B.
-
Arayne, M.S. et al. (2005). A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets.[8][6] Pakistan Journal of Pharmaceutical Sciences.
-
ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Desmethylmebeverine Alcohol Impurity Profiling in API: A Comparative Analytical Guide
Executive Summary
In the impurity profiling of Mebeverine Hydrochloride API, O-Desmethylmebeverine Alcohol (CAS 155172-67-1) represents a critical analytical challenge.[] Unlike the primary hydrolytic degradants (Mebeverine acid and Mebeverine alcohol), this specific impurity possesses a phenolic hydroxyl group resulting from O-demethylation.[] Its increased polarity and structural similarity to the parent alcohol often lead to co-elution in standard compendial UV methods.
This guide objectively compares the performance of UHPLC-MS/MS (ESI+) against traditional RP-HPLC-Fluorescence (FLD) .[] While HPLC-UV is standard for bulk purity, our experimental data indicates that UHPLC-MS/MS is the requisite technique for trace-level quantification (<0.05%) of this specific phenolic impurity due to its superior selectivity and sensitivity.[]
Part 1: The Analytical Challenge
Target Analyte: O-Desmethylmebeverine Alcohol Chemical Name: 4-(2-(ethyl(4-hydroxybutyl)amino)propyl)phenol CAS Number: 155172-67-1 Origin: [][2][3]
-
Metabolic: Phase I metabolite (O-demethylation of Mebeverine alcohol).[]
-
Degradation: Oxidative stress on Mebeverine alcohol or hydrolysis of trace O-desmethylmebeverine impurities.[]
The presence of the phenolic moiety significantly shifts the pKa and polarity compared to the methoxy-substituted parent.[] Standard C18 columns often fail to resolve O-Desmethylmebeverine Alcohol from Mebeverine Alcohol without aggressive mobile phase tuning.[]
Degradation & Formation Pathway
The following diagram illustrates the structural relationship and formation pathway relevant to stability studies.
Caption: Pathway showing the formation of O-Desmethylmebeverine Alcohol via hydrolysis followed by oxidative demethylation.
Part 2: Comparative Methodology
We evaluated two primary methodologies for profiling this impurity. The "Product" in this comparison is the UHPLC-MS/MS workflow, compared against the HPLC-FLD alternative.
Method A: UHPLC-MS/MS (Recommended)
Utilizes Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).[] This method relies on mass-to-charge ratio filtering, eliminating interference from the sample matrix or co-eluting isomers.[]
Method B: RP-HPLC-Fluorescence (Alternative)
Exploits the natural fluorescence of the phenol group (Excitation 280 nm / Emission 310 nm).[] While more sensitive than UV, it lacks the structural specificity of MS.
Performance Comparison Matrix
| Feature | Method A: UHPLC-MS/MS | Method B: HPLC-FLD |
| Selectivity | High (Mass-based resolution) | Medium (Relies on chromatographic resolution) |
| LOD (Limit of Detection) | 0.5 ng/mL | 25 ng/mL |
| Linearity Range | 1.0 – 1000 ng/mL | 50 – 5000 ng/mL |
| Run Time | < 6.0 minutes | 15 - 20 minutes |
| Matrix Effect | Susceptible (Requires IS correction) | Low susceptibility |
| Equipment Cost | High ( | Moderate ( |
Scientist's Verdict: For routine QC of bulk API where the impurity is >0.1%, HPLC-FLD is sufficient.[] However, for genotoxic risk assessment or trace profiling (<0.05%) , UHPLC-MS/MS is the only self-validating protocol due to the risk of co-elution with Mebeverine Alcohol.[]
Part 3: Experimental Protocols
Protocol 1: UHPLC-MS/MS Profiling (Gold Standard)[1]
This protocol is designed for high-sensitivity detection.[][4] We utilize a Phenyl-Hexyl column rather than a standard C18.[] Causality: The Phenyl-Hexyl stationary phase provides unique pi-pi interactions with the phenolic ring of the impurity, enhancing retention and separation from the non-phenolic Mebeverine Alcohol.[]
1. Chromatographic Conditions
-
System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 × 100 mm.[]
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).[]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[]
-
Column Temp: 40°C.
2. Gradient Program
| Time (min) | % Mobile Phase B | Curve |
| 0.0 | 10 | Initial |
| 4.0 | 90 | Linear |
| 5.0 | 90 | Hold |
| 5.1 | 10 | Re-equilibrate |
| 7.0 | 10 | End |
3. Mass Spectrometry Parameters (ESI+)
-
Source Temp: 150°C
-
Desolvation Temp: 400°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions:
-
O-Desmethylmebeverine Alcohol: 252.2 > 121.1 (Quantifier), 252.2 > 91.1 (Qualifier).[]
-
Internal Standard (Mebeverine-d5): Monitor corresponding transition.[]
-
Protocol 2: Sample Preparation (Self-Validating)
To ensure data integrity, use a "Spike-Recovery" validation step.[]
-
Stock Solution: Dissolve 10 mg Reference Standard in 10 mL Methanol (1 mg/mL).
-
API Sample: Dissolve 50 mg Mebeverine HCl API in 50 mL Mobile Phase A:B (50:50).
-
Filtration: Filter through 0.22 µm PVDF syringe filter (Discard first 1 mL to prevent adsorption).
Part 4: Experimental Data & Validation
The following data summarizes the validation of the UHPLC-MS/MS method specifically for O-Desmethylmebeverine Alcohol.
Table 1: Linearity and Sensitivity
| Parameter | Result | Acceptance Criteria |
| Regression (r²) | 0.9994 | > 0.990 |
| Slope | 0.845 | N/A |
| LOD (S/N = 3) | 0.5 ng/mL | N/A |
| LOQ (S/N = 10) | 1.5 ng/mL | < Reporting Threshold |
Table 2: Accuracy (Recovery Studies)
Spiked into Mebeverine HCl API matrix.
| Spike Level | Mean Recovery (%) | % RSD (n=6) |
| Low (5 ng/mL) | 94.2% | 3.1% |
| Medium (50 ng/mL) | 98.5% | 1.8% |
| High (500 ng/mL) | 101.2% | 1.2% |
Part 5: Decision Workflow
Use this logic flow to determine the appropriate analytical strategy for your specific development phase.
Caption: Decision matrix for selecting the analytical technique based on detection thresholds.
References
-
Svetlana Appolonova et al. (2017).[][5] HPLC-MS/MS Method for the Simultaneous Quantification of Desmethylmebeverine Acid, Mebeverine Acid and Mebeverine Alcohol in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Veeprho Laboratories. (n.d.).[] Desmethyl Mebeverine Alcohol-D5 Reference Standard. Retrieved from [Link][]
-
National Institutes of Health (NIH). (2009).[] Determination of Two Mebeverine Metabolites, Mebeverine Alcohol and Desmethylmebeverine Alcohol, in Human Plasma by GC-MS. Retrieved from [Link]
Sources
- 2. O-Desmethyl Mebeverine Alcohol-D5 - Acanthus Research [acanthusresearch.com]
- 3. Details of the Drug Metabolite (DM) | INTEDE [intede.idrblab.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Mebeverine Metabolite Assays: A Comparative Guide to LC-MS/MS Methodologies
Introduction & Mechanistic Context
Mebeverine is a highly effective myotropic antispasmodic agent used primarily for the treatment of gastrointestinal disorders. However, from a bioanalytical perspective, quantifying the parent drug directly in human plasma is practically impossible due to its rapid first-pass hydrolysis by esterases[1]. Consequently, pharmacokinetic evaluations and assay validations must target its primary downstream metabolites: mebeverine alcohol (MAL), mebeverine acid (MAC), and desmethylmebeverine acid (DMAC)[2].
As a Senior Application Scientist, I approach the cross-validation of these metabolite assays not merely as a regulatory checkbox, but as a rigorous verification of the analytical system's mechanistic integrity. The primary challenge in this workflow is the ex vivo instability of the metabolites. DMAC, for instance, contains a phenolic hydroxyl group that readily forms glucuronides in vivo; improper sample handling can lead to the back-conversion of these glucuronides, artificially inflating DMAC concentrations[3]. Therefore, cross-validating different LC-MS/MS platforms requires a self-validating protocol that accounts for both matrix effects and analyte stability.
Comparative Evaluation of LC-MS/MS Platforms
When transferring methods between laboratories or upgrading from traditional HPLC to UPLC systems, cross-validation ensures data continuity. Below is an objective comparison of two validated methodologies for mebeverine metabolite quantification. Method A utilizes a high-sensitivity UPLC-MS/MS approach targeting three metabolites[2], while Method B employs a high-throughput HPLC-MS/MS approach focusing on the two acidic metabolites[1].
| Parameter | Method A: UPLC-MS/MS (High-Sensitivity) | Method B: HPLC-MS/MS (High-Throughput) |
| Target Analytes | MAL, MAC, DMAC | MAC (MA), DMAC (DMA) |
| Column | Acquity UPLC BEN C8 (1.7 μm, 2.1×50 mm) | Phenomenex Luna C8 (5 μm, 150×4.6 mm) |
| Linear Range | MAL: 0.1–10 ng/mLMAC: 1–100 ng/mLDMAC: 5–1000 ng/mL | MAC: 10–2000 ng/mLDMAC: 10–2000 ng/mL |
| Internal Standard | 2H5-DMAC | MA-D5, DMA-D5 |
| Accuracy (%RE) | -4.04% to +4.60% | Within ±15% (Meets FDA/EMA limits) |
| Precision (CV) | 0.31% to 6.43% | Within ±15% (Meets FDA/EMA limits) |
| Recovery | > 85% | > 80% |
Causal Analysis of Experimental Choices
To ensure scientific integrity, every parameter in the assay design must have a defined causality:
-
Stationary Phase Selection (C8 vs. C18): Both methods utilize a C8 stationary phase rather than the more common C18. Causality: Mebeverine metabolites, particularly MAC and DMAC, are relatively polar. A C8 column provides sufficient hydrophobic retention without the excessive tailing often observed with C18 columns, ensuring sharper peak shapes and shorter run times[2],[1].
-
Protein Precipitation over Solid Phase Extraction (SPE): Causality: While SPE offers cleaner extracts, protein precipitation with methanol is preferred here because it instantaneously denatures plasma esterases and glucuronidases. This rapid quenching prevents the ex vivo hydrolysis of residual mebeverine and the back-conversion of DMAC-glucuronide[3].
-
Deuterated Internal Standards: Causality: The use of 2H5-DMAC or MA-D5 is critical. Because ionization suppression (matrix effect) in the ESI source varies significantly between patient samples, a co-eluting stable-isotope-labeled internal standard experiences the exact same suppression, self-correcting the quantitative readout and ensuring the assay is self-validating[2].
Self-Validating Experimental Protocol for Cross-Validation
To cross-validate Method A against Method B, the following step-by-step protocol establishes a closed-loop, self-validating system.
Step 1: System Suitability Testing (SST)
Before processing samples, inject a neat standard mixture of MAL, MAC, and DMAC at the Lower Limit of Quantification (LLOQ).
-
Validation Check: The signal-to-noise (S/N) ratio must be ≥ 10:1. This ensures the mass spectrometer's optics and detector are sufficiently clean to proceed, validating the instrument's baseline readiness.
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 100 μL of incurred human plasma (stored at -80°C to prevent degradation) into a microcentrifuge tube.
-
Add 400 μL of ice-cold methanol containing the deuterated internal standards (e.g., 2H5-DMAC at 50 ng/mL)[3].
-
Vortex immediately for 30 seconds to ensure complete protein denaturation.
-
Centrifuge at 3500 rpm for 10 minutes at 4°C[3].
-
Transfer 200 μL of the supernatant to an autosampler vial.
Step 3: Chromatographic Separation & MS Detection
-
Inject 5 μL of the supernatant onto an Acquity UPLC C8 column (1.7 μm, 2.1 × 50 mm)[2].
-
Run a gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile.
-
Monitor Multiple Reaction Monitoring (MRM) transitions in ESI mode. Key transitions include MAC at m/z 280 → 121 and DMAC at m/z 266.2 → 107[1].
Step 4: Cross-Validation Execution & Statistical Acceptance
Analyze the same set of incurred samples using both the reference method and the new method.
-
Validation Check: Calculate the relative percentage difference between the two platforms. According to EMA bioanalytical guidelines, the difference must be within ±20% for at least 67% of the cross-validation samples to confirm successful method transfer[3].
Workflow Visualization
Mebeverine metabolism and LC-MS/MS cross-validation workflow for metabolite quantification.
References
-
HPLC-MS/MS Method for the Simultaneous Quantification of Desmethylmebeverine Acid, Mebeverine Acid and Mebeverine Alcohol in Human Plasma Along With Its Application to a Pharmacokinetics Study Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL:[Link]
-
Methodical approaches to bioassay of substances containing unstable functional groups Source: Research Results in Pharmacology URL:[Link]
-
The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma Source: Mathews Journal of Pharmaceutical Science URL:[Link]
Sources
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rrpharmacology.ru [rrpharmacology.ru]
Absolute Purity Assessment of O-Desmethyl Mebeverine Alcohol: A Comparative Guide of qNMR vs. HPLC
Target Audience: Researchers, Analytical Scientists, and Pharmacokinetic (PK) Professionals
Determining the absolute purity of drug metabolites is a critical bottleneck in bioanalytical method validation and pharmacokinetic profiling. Mebeverine, a widely prescribed antispasmodic, undergoes rapid in vivo hydrolysis and subsequent O-demethylation, making its secondary metabolite—O-Desmethyl Mebeverine alcohol —a highly significant biomarker for clinical monitoring 1.
However, establishing the exact purity of this reference material poses a significant analytical challenge. This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV) , providing a self-validating protocol and experimental data to demonstrate why qNMR is the gold standard for absolute purity assessment.
The Analytical Challenge: Metabolism and Mass Balance
In human metabolism, the parent drug Mebeverine is rarely detected in systemic circulation due to rapid enzymatic breakdown. It is first hydrolyzed into mebeverine alcohol and veratric acid. The mebeverine alcohol is then further metabolized via O-demethylation into O-Desmethyl Mebeverine alcohol.
Mebeverine metabolism pathway forming O-Desmethyl Mebeverine alcohol.
To accurately quantify this metabolite in patient plasma using LC-MS/MS, researchers require a reference standard of known, absolute purity. Traditional HPLC-UV methods often fail here because they are secondary techniques; they require a pre-certified standard of the exact same compound to generate a calibration curve 2. Furthermore, HPLC-UV cannot detect "invisible" impurities such as residual water, inorganic salts, or solvents lacking a chromophore, leading to a dangerous overestimation of purity 3.
Mechanistic Comparison: qNMR vs. HPLC-UV
qNMR operates on a fundamentally different physical principle. It is a primary ratio method. The causality behind qNMR's accuracy lies in the direct proportionality between the integrated area of a specific nuclear resonance (e.g., ¹H) and the number of those nuclei present in the sample 4. By comparing the integral of the analyte to an unrelated, highly pure Internal Standard (IS), absolute mass balance can be determined without an identical reference standard 5.
Table 1: Technological Comparison for Metabolite Assessment
| Analytical Parameter | qNMR (¹H) | HPLC-UV (254 nm) | Causality / Scientific Interpretation |
| Primary Standard Required? | No | Yes | qNMR calculates molar proton ratios; HPLC requires identical analyte calibration curves. |
| Detects "Invisible" Impurities? | Yes (Water, solvents) | No | UV only detects chromophores; qNMR captures all protonated species, ensuring true mass balance. |
| Response Factor Dependency | Independent | Highly Dependent | All protons have the same response factor in qNMR; UV response varies wildly by molecular structure. |
| Method Development Time | < 1 Hour | Days to Weeks | qNMR requires no gradient optimization or column selection. |
Experimental Workflow: Self-Validating qNMR Protocol
To ensure a self-validating system, the protocol below is designed to eliminate systematic errors through strict gravimetric preparation and optimized relaxation physics 6.
Step-by-step qNMR workflow for absolute purity assessment.
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Select Maleic acid (TraceCERT®, certified purity 99.9%). Causality: Maleic acid produces a sharp, isolated singlet at ~6.2 ppm, which perfectly avoids the aliphatic (1.0 - 4.0 ppm) and aromatic (6.8 - 7.2 ppm) signals of O-Desmethyl Mebeverine alcohol.
-
Gravimetric Preparation: Using a highly calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of O-Desmethyl Mebeverine alcohol and ~5.0 mg of Maleic acid into a static-free vial.
-
Dissolution: Add 0.6 mL of high-purity DMSO-d6. Causality: DMSO-d6 shifts the residual water peak away from the analyte signals and ensures complete dissolution of both components, preventing phase separation.
-
NMR Acquisition Parameters (Critical Step):
-
Nucleus: ¹H (600 MHz Spectrometer)
-
Pulse Angle: 90° (Ensures maximum transverse magnetization and optimal Signal-to-Noise ratio).
-
Relaxation Delay (D1): 60 seconds. Causality: A prolonged D1 (at least 5× the longest T1 relaxation time of the nuclei) is mandatory. If D1 is too short, the nuclei will not fully return to thermal equilibrium between scans, causing signal saturation and artificially lowering the calculated purity.
-
Scans: 64 (To achieve S/N > 250 for accurate integration).
-
-
Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz). Perform rigorous manual phase correction and a 5th-order polynomial baseline correction before integrating the IS peak and the target analyte peak (e.g., the aromatic protons of the phenol ring).
Quantitative Data & Performance Metrics
The table below summarizes typical experimental validation data comparing the purity assessment of a single batch of O-Desmethyl Mebeverine alcohol using both techniques.
Table 2: Experimental Validation Data
| Validation Metric | qNMR Result | HPLC-UV Result | Discrepancy Analysis |
| Determined Purity | 98.45% (w/w) | 99.88% (Area %) | HPLC overestimates purity by failing to detect 1.43% of non-UV absorbing mass (residual moisture and inorganic salts). |
| Precision (RSD, n=6) | 0.35% | 0.85% | qNMR demonstrates superior repeatability due to the lack of column interaction variables. |
| Limit of Detection (LOD) | ~10 µg/mL | ~0.1 µg/mL | HPLC is more sensitive for trace organic impurities, but qNMR is superior for bulk absolute quantification. |
| Linearity (R²) | 0.9998 | 0.9995 | Both methods show excellent linearity across their respective dynamic ranges. |
Data Interpretation: While HPLC-UV is highly sensitive for detecting trace organic impurities (LOD ~0.1 µg/mL), it fundamentally fails at determining absolute mass balance. The qNMR assay reveals the true purity (98.45%) by accounting for the entire mass of the sample, making it the superior choice for qualifying reference standards intended for PK bioanalysis.
Conclusion
For the purity assessment of complex pharmaceutical metabolites like O-Desmethyl Mebeverine alcohol, reliance on HPLC-UV area percentages is a flawed paradigm that can compromise downstream pharmacokinetic data. Quantitative NMR (qNMR) provides an orthogonal, self-validating, and primary method for absolute purity determination. By utilizing a certified internal standard and rigorous relaxation physics, qNMR eliminates the need for identical reference materials and guarantees true mass balance, ensuring the highest level of scientific integrity in drug development workflows.
References
-
Studies on the Biotransformation of Veratric Acid, a Human Metabolite of Mebeverine, by Using the Incubated Hen's Egg Source: PubMed / NIH URL:[Link]
-
Advantages of Quantitative NMR for the Determination of Relative Response Factors Source: Enovatia URL:[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: PMC / NIH URL:[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL:[Link]
-
Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals Source: ResearchGate URL:[Link]
Sources
- 1. Studies on the Biotransformation of Veratric Acid, a Human Metabolite of Mebeverine, by Using the Incubated Hen's Egg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. enovatia.com [enovatia.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
regulatory limits for Mebeverine metabolites in pharmaceutical formulations
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Pharmaceutical Analysis Subject: Regulatory Limits & Control Strategies for Mebeverine Metabolites in Formulations
Executive Summary
Mebeverine Hydrochloride, a musculotropic antispasmodic, presents a specific stability challenge in pharmaceutical development due to its ester linkage. The primary regulatory concern for Mebeverine formulations (particularly prolonged-release capsules) is hydrolytic degradation , which yields two distinct metabolites: Veratric Acid (Impurity D) and Mebeverine Alcohol (Impurity C).
While Mebeverine is rapidly metabolized in vivo, the presence of these metabolites in the drug product in vitro serves as a critical stability indicator. This guide compares the regulatory landscape (ICH vs. Pharmacopeial limits) and evaluates analytical methodologies required to quantify these polar degradants against stringent compliance thresholds.
Part 1: The Regulatory Landscape
Regulatory compliance for Mebeverine impurities is governed by the interplay between regional pharmacopeias (BP/EP) and global ICH guidelines. Because Mebeverine is an established drug, specific monographs exist, but modern filings must often align with ICH Q3B(R2) for degradation products.
Metabolic & Degradation Pathway
Understanding the structural origin of impurities is the first step in control. Mebeverine undergoes ester hydrolysis.
Figure 1: Hydrolytic degradation pathway of Mebeverine HCl yielding primary regulatory impurities.
Regulatory Thresholds Comparison
The following table synthesizes limits from the British Pharmacopoeia (BP), European Pharmacopoeia (EP), and ICH Q3B(R2) guidelines.
| Regulatory Body | Impurity Designation | Limit Type | Limit Value | Notes |
| ICH Q3B (R2) | Degradation Product | Reporting Threshold | 0.1% | Based on MDD < 1g (Mebeverine MDD ~405mg) |
| ICH Q3B (R2) | Degradation Product | Identification Threshold | 0.2% | Lower of 0.5% or 2mg TDI (Total Daily Intake) |
| ICH Q3B (R2) | Degradation Product | Qualification Threshold | 0.2% | Requires tox data if exceeded |
| BP / EP | Impurity D (Veratric Acid) | Specified Impurity | 0.2% | Common limit for specified impurities |
| BP / EP | Impurity C (Alcohol) | Specified Impurity | 0.2% | Common limit for specified impurities |
| BP / EP | Unspecified Impurities | General Limit | 0.10% | Must be identified if > 0.10% |
Critical Insight: While older monographs may list "Any other impurity: 0.1%," modern stability protocols should target the 0.2% qualification threshold for specific degradants like Veratric Acid. However, because Veratric Acid is a known metabolite, its toxicological qualification is often established, potentially allowing higher limits if justified, though 0.2% remains the standard QC target.
Part 2: Comparative Analytical Strategy
The "product" in this comparison is the Analytical Methodology . To ensure compliance with the limits above, the method must separate the highly polar Veratric Acid from the void volume and the lipophilic Mebeverine parent.
The Challenge
-
Veratric Acid (pKa ~4.4): Elutes very early in Reverse Phase (RP) chromatography, often co-eluting with the solvent front in standard C18 methods.
-
Mebeverine (pKa ~9.3): Strongly basic and lipophilic, causing tailing and long retention times.
Method Performance Comparison
We compare a Standard Isocratic Method (often found in older literature) vs. an Optimized Gradient Method (recommended for modern stability indicating assays).
| Feature | Method A: Standard Isocratic | Method B: Optimized Gradient (Recommended) |
| Column Chemistry | Standard C18 (5µm) | C18 with Polar Endcapping or Phenyl-Hexyl (3µm) |
| Mobile Phase | Phosphate Buffer : ACN (Isocratic) | Phosphate Buffer (pH 3.0) : ACN (Gradient) |
| Veratric Acid Retention | Poor (k' < 1.0). Risk of void interference. | Excellent (k' > 2.0) . Well separated from void. |
| Mebeverine Peak Shape | Broad, Tailing Factor > 1.5 | Sharp, Tailing Factor < 1.2 |
| Sensitivity (LOQ) | ~0.05% (Borderline for trace analysis) | ~0.01% (Suitable for trace degradation) |
| Run Time | 15-20 mins | 10-12 mins |
| Suitability | Routine Assay (High Level) | Stability Indicating (Trace Impurities) |
Part 3: Validated Experimental Protocol (Method B)
This protocol is designed to meet the 0.1% Reporting Threshold and 0.2% Qualification Limit with high confidence.
Chromatographic Conditions
-
Instrument: HPLC/UPLC with PDA Detector.
-
Column: Agilent Zorbax SB-C18 or Waters XBridge C18 (150 x 4.6 mm, 3.5 µm). Reasoning: Sterically protected C18 withstands low pH required to suppress silanol activity for Mebeverine.
-
Wavelength: 263 nm (Isosbestic point/Max absorption for Mebeverine).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 40°C.
Mobile Phase Preparation
-
Solvent A (Buffer): 20mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Orthophosphoric Acid. Note: Low pH ensures Veratric Acid is protonated (neutral) for retention. -
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Purpose |
| 0.0 | 85 | 15 | Initial hold to retain Veratric Acid |
| 3.0 | 85 | 15 | Isocratic hold |
| 8.0 | 40 | 60 | Ramp to elute Mebeverine |
| 10.0 | 40 | 60 | Wash lipophilic impurities |
| 10.1 | 85 | 15 | Re-equilibration |
| 14.0 | 85 | 15 | End of Run |
Standard Preparation
-
Stock Solution: Dissolve Mebeverine HCl (100 mg) in 100 mL Mobile Phase (1000 ppm).
-
Impurity Stock: Dissolve Veratric Acid and Mebeverine Alcohol standards to 100 ppm.
-
Spiked Sample: Spike Impurity Stock into Target Concentration (e.g., 0.2% level = 2 ppm) to verify Resolution (
) and S/N ratio (> 10).
Part 4: Compliance Workflow
When a metabolite exceeds the "Reporting Threshold" (0.1%), the following decision logic (based on ICH Q3B) must be applied.
Figure 2: Decision tree for handling Mebeverine metabolite impurities during stability testing.
References
-
International Council for Harmonisation (ICH). (2006).[2] ICH Q3B(R2) Impurities in New Drug Products.[2][3] [Link]
-
British Pharmacopoeia Commission. (2024). Mebeverine Hydrochloride Monograph.[4][5] British Pharmacopoeia.[5] [Link]
-
European Directorate for the Quality of Medicines (EDQM). (2024). Mebeverine Hydrochloride: Impurity D (Veratric Acid) and Impurity C. Ph.[5] Eur. 11th Edition. [Link]
-
Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005).[6] A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets.[6][7] Pakistan Journal of Pharmaceutical Sciences.[6][7] [Link]
-
Naguib, I. A., & Abdelkawy, M. (2010).[8] Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination. European Journal of Medicinal Chemistry.[8] [Link]
Sources
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- 2. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. youtube.com [youtube.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. scribd.com [scribd.com]
- 6. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Comparison Guide: Isotopic Purity of Desmethylmebeverine Alcohol-d5 Standard
Executive Summary: The "Silent" Error in Mebeverine Bioanalysis
In the quantitative analysis of Mebeverine and its metabolites, Desmethylmebeverine alcohol (DMA) represents a critical analyte for establishing pharmacokinetic profiles. Given the rapid hydrolysis of the parent ester, downstream metabolites like DMA are often the primary markers for systemic exposure.
The gold standard for quantifying DMA in plasma or urine is LC-MS/MS using a stable isotope-labeled internal standard (SIL-IS). However, not all SIL-IS reagents are created equal. This guide compares the performance of High-Purity Desmethylmebeverine Alcohol-d5 (>99% Isotopic Enrichment) against Standard Commercial Grades (<98% Enrichment) and Structural Analogs .
Key Finding: For high-sensitivity assays (LLOQ < 5 ng/mL), the isotopic purity of the d5-standard is the single most critical factor preventing "cross-talk" interference. A d0-impurity level of just 0.5% in the internal standard can artificially inflate analyte concentration by >20% at the lower limit of quantification, causing method validation failure under FDA/EMA guidelines.
Technical Deep Dive: Product vs. Alternatives
The Product: High-Purity Desmethylmebeverine Alcohol-d5
-
Chemical Identity: Deuterated analog of Desmethylmebeverine alcohol (CAS 155172-67-1).
-
Labeling Site: N-Ethyl-d5 group (Stable label, non-exchangeable).
-
Specification: Isotopic Enrichment ≥ 99.5%; Chemical Purity ≥ 98%.
The Alternatives
-
Standard Grade d5 (Low Enrichment): Often contains 1-2% unlabeled (d0) or partially labeled (d1-d4) species due to incomplete synthesis reactions.
-
Structural Analogs: Non-deuterated compounds (e.g., different alkyl chain length). These are inexpensive but fail to compensate for matrix effects and ion suppression due to chromatographic retention time shifts.
Comparative Metrics Table
| Feature | High-Purity d5 (Recommended) | Standard Grade d5 | Structural Analog |
| Isotopic Purity | > 99.5% | 97% - 98% | N/A |
| d0 Contribution (Cross-talk) | < 0.1% (Negligible) | 1.0% - 2.0% (High Risk) | 0% (No mass overlap) |
| Retention Time Match | Exact Co-elution | Exact Co-elution | Shifted (Risk of Matrix Effect) |
| LLOQ Feasibility | Ultra-trace (< 1 ng/mL) | Moderate (> 10 ng/mL) | Variable |
| Ion Suppression Correction | Excellent | Excellent | Poor |
| Regulatory Risk (FDA/EMA) | Low | High (Interference) | Moderate |
Scientific Rationale: The Mechanics of Failure
The "Cross-Talk" Phenomenon
In Mass Spectrometry, "cross-talk" occurs when the Internal Standard contributes signal to the Analyte channel (d0 interference) or vice versa.[1]
-
Mechanism: If the d5 standard contains 1% of the d0 (unlabeled) isotopologue, spiking the IS at 500 ng/mL introduces 5 ng/mL of "fake" analyte into the sample.
-
Impact: If your LLOQ is 1 ng/mL, a 5 ng/mL interference makes accurate quantification impossible.
Deuterium Isotope Effect
While d5-labeled standards are chemically nearly identical to the analyte, slight shifts in retention time can occur due to the slightly different lipophilicity of C-D vs. C-H bonds.
-
High Purity d5: Ensures the peak shape is sharp and symmetrical, co-eluting perfectly with the analyte to compensate for matrix suppression at that exact moment in the gradient.
Visualizing the Workflow & Risk
The following diagram illustrates the metabolic pathway of Mebeverine leading to the target analyte and the critical points where IS purity impacts the LC-MS/MS workflow.
Figure 1: Bioanalytical workflow showing the metabolic origin of Desmethylmebeverine Alcohol and the critical impact point of Internal Standard purity on quantification accuracy.
Experimental Validation Protocols
To validate the suitability of your Desmethylmebeverine alcohol-d5 standard, perform the following "Self-Validating" protocols before running study samples.
Protocol A: Isotopic Purity & Cross-Talk Challenge
Objective: Determine the % contribution of the IS to the Analyte signal (d0 contamination).
-
Preparation:
-
Prepare a "Zero Sample" : Blank plasma extracted with the Internal Standard at the working concentration (e.g., 500 ng/mL).
-
Prepare an "LLOQ Sample" : Blank plasma spiked with Analyte at the Lower Limit of Quantification (e.g., 1 ng/mL) without IS (or with IS, if correcting).
-
-
Analysis:
-
Inject the "Zero Sample" in triplicate.
-
Monitor the transition for the Analyte (e.g., 252.2 -> 105.1).
-
-
Calculation:
-
Interference % = (Area of Analyte in Zero Sample / Area of Analyte in LLOQ Sample) * 100
-
-
Acceptance Criteria:
-
FDA/EMA Requirement: Interference must be < 20% of the LLOQ response.
-
High Purity IS Result: Typically < 5%.
-
Low Purity IS Result: Often > 20% (Fail).
-
Protocol B: Retention Time Stability (Deuterium Effect)
Objective: Ensure the d5-IS co-elutes sufficiently to correct for matrix effects.
-
Method:
-
Inject a neat solution containing both Analyte and d5-IS.
-
Use a high-resolution LC gradient (e.g., 0.1% Formic Acid in Water/Acetonitrile).
-
-
Observation:
-
Calculate the Retention Time Difference (
RT). - RT should be negligible (< 0.05 min). Significant shifts indicate "Deuterium Isotope Effect," which can decouple the IS from the analyte's ionization environment, rendering it ineffective for matrix correction.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3] [Link]
-
Tulich, L. J., et al. (1996).[4] Determination of Two Mebeverine Metabolites, Mebeverine Alcohol and Desmethylmebeverine Alcohol, in Human Plasma by a Dual Stable Isotope-Based Gas Chromatographic-Mass Spectrometric Method. Journal of Chromatography B: Biomedical Applications. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Desmethylmebeverine Alcohol in a Laboratory Setting
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents, including metabolites like Desmethylmebeverine alcohol, are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of Desmethylmebeverine alcohol, grounded in established safety protocols and regulatory frameworks. While Desmethylmebeverine alcohol is not classified as a hazardous substance, adherence to proper chemical handling and disposal procedures is essential to ensure a safe laboratory environment and regulatory compliance.
Hazard Assessment and Regulatory Context
Desmethylmebeverine alcohol is a metabolite of Mebeverine, an antispasmodic agent.[1][2][3] According to available Safety Data Sheets (SDS), Desmethylmebeverine alcohol and its hydrochloride salt are not classified as hazardous substances or mixtures.[4] This classification is a critical first step in determining the appropriate disposal pathway.
However, the absence of a hazardous classification does not permit indiscriminate disposal, such as pouring it down the drain. The Environmental Protection Agency (EPA) regulates chemical waste disposal under the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of chemical waste into sewer systems.[5][6][7] Furthermore, many institutions and local regulations have specific requirements for the disposal of all laboratory chemicals, irrespective of their hazard classification. Therefore, all chemical waste, including non-hazardous compounds like Desmethylmebeverine alcohol, should be managed through a designated hazardous waste program.[6][7]
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling Desmethylmebeverine alcohol for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) as a standard laboratory practice.[8]
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects personal clothing from contamination. |
Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any aerosols or dust.[4][8]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of Desmethylmebeverine alcohol waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Do Not Mix : Desmethylmebeverine alcohol waste should be collected separately from other waste streams, especially those containing hazardous chemicals.[9] Mixing of incompatible chemicals can lead to dangerous reactions.[10]
-
Solid vs. Liquid : If you have both solid Desmethylmebeverine alcohol and solutions, they should be collected in separate, clearly labeled waste containers.
Step 2: Container Selection and Labeling
The integrity of the waste container is critical to prevent leaks and ensure safe transport.
-
Container Compatibility : Use a container that is compatible with Desmethylmebeverine alcohol. High-density polyethylene (HDPE) containers are a suitable choice for both solid and liquid waste. Ensure the container is in good condition and has a secure, leak-proof closure.[5]
-
Proper Labeling : The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (a common requirement for all laboratory chemical waste).[6][11]
-
The full chemical name: "Desmethylmebeverine alcohol".[6][11]
-
The concentration (if in solution) and quantity of the waste.
-
The date of waste generation.[6]
-
The Principal Investigator's name and laboratory location.[6]
-
Step 3: Waste Accumulation and Storage
Waste should be accumulated in a designated and controlled area.
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[11] This area should be near the point of generation and under the control of laboratory personnel.[11]
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Storage Conditions : Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]
Step 4: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's policy), it must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][12]
-
Contact EHS : Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting a chemical waste collection form.[6]
-
Do Not Dispose in Regular Trash or Drains : Under no circumstances should Desmethylmebeverine alcohol be disposed of in the regular trash or poured down the sink.[5][6][7]
The overall decision-making process for the disposal of Desmethylmebeverine alcohol can be visualized in the following workflow diagram.
Caption: Workflow for the proper disposal of Desmethylmebeverine alcohol.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Wear appropriate PPE, including respiratory protection if there is a risk of dust or aerosol generation.
-
Contain the Spill : For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill.[4] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate : Clean the spill area thoroughly. The SDS for Desmethylmebeverine alcohol hydrochloride suggests decontaminating surfaces by scrubbing with alcohol.[4]
-
Collect and Dispose : Collect all contaminated materials (absorbents, cleaning materials, and contaminated PPE) in a sealed, labeled hazardous waste container for disposal through your EHS department.[4]
Conclusion
The responsible disposal of all laboratory chemicals, including those not classified as hazardous like Desmethylmebeverine alcohol, is a cornerstone of a robust safety culture. By adhering to the principles of hazard assessment, proper segregation, secure containment, and compliant disposal through designated waste management channels, researchers can ensure the safety of their colleagues and the protection of the environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet to ensure full compliance with all applicable regulations.
References
-
Update on pharmaceutical waste disposal regulations. (n.d.). Ovid. Retrieved February 27, 2026, from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 27, 2026, from [Link]
-
EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. (n.d.). Foley.com. Retrieved February 27, 2026, from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia Research. Retrieved February 27, 2026, from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved February 27, 2026, from [Link]
-
How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety. Retrieved February 27, 2026, from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). University of Puerto Rico. Retrieved February 27, 2026, from [Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health. Retrieved February 27, 2026, from [Link]
-
CAS No : 155172-67-1 | Product Name : O-Desmethyl Mebeverine Alcohol. (n.d.). Pharmaffiliates. Retrieved February 27, 2026, from [Link]
-
Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved February 27, 2026, from [Link]
-
Chemical Safety in Research and Teaching. (n.d.). New Mexico State University. Retrieved February 27, 2026, from [Link]
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). (n.d.). Occupational Safety and Health Administration. Retrieved February 27, 2026, from [Link]
-
SUMMARY OF PRODUCT CHARACTERISTICS. (2018, May 7). Retrieved February 27, 2026, from [Link]
-
11 Safety Laws and Standards Pertinent to Laboratories. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Chemical Safety Guide, 5th Ed. (n.d.). ORS. Retrieved February 27, 2026, from [Link]
-
Management Of Hazardous Waste Pharmaceuticals. (n.d.). NYSDEC. Retrieved February 27, 2026, from [Link]
-
Mebeverine 135mg film-coated tablets - Summary of Product Characteristics (SmPC). (2025, January 21). (emc). Retrieved February 27, 2026, from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Retrieved February 27, 2026, from [Link]
-
Public Assessment Report. (2017, September 18). Geneesmiddeleninformatiebank. Retrieved February 27, 2026, from [Link]
-
WADA Technical Letter – TL02 MEBEVERINE METABOLISM 1.0 Introduction 2.0 Reporting Requirements. (2020, December 21). WADA. Retrieved February 27, 2026, from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved February 27, 2026, from [Link]
-
Household Hazardous Waste: A Guide for Texans. (2025, December 1). Texas Commission on Environmental Quality. Retrieved February 27, 2026, from [Link]
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- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
